2-Benzamido-3-methoxy-3-oxopropyl benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-benzamido-3-methoxy-3-oxopropyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-18(22)15(19-16(20)13-8-4-2-5-9-13)12-24-17(21)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDRCWVRHYLORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676995 | |
| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239450-42-0 | |
| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, systematically known as N,O-dibenzoyl-L-serine methyl ester. This compound, built upon a chiral serine backbone, represents a valuable molecular scaffold for research in medicinal chemistry and materials science. We present a robust, two-step synthetic pathway commencing from the readily available amino acid, L-serine. The protocol herein is designed for reproducibility and scalability. Furthermore, this document establishes a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic synthesis, drug discovery, and chemical development, offering both a practical protocol and the underlying chemical principles.
Introduction and Significance
This compound (CAS 1239450-42-0) is a derivative of the amino acid L-serine, where the amino and hydroxyl functional groups are protected with benzoyl groups, and the carboxylic acid is present as a methyl ester.[1][2] The inherent chirality of the serine core makes this compound a significant chiral building block for the stereospecific construction of more complex molecules.[3] In the field of drug development, amino acid derivatives are frequently utilized as precursors in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules. The benzoyl protecting groups offer excellent stability under a variety of reaction conditions and can be strategically removed when necessary, making this compound a versatile intermediate in multi-step synthetic campaigns.
The rationale for this guide is to provide a self-validating and scientifically grounded protocol. The synthesis begins with the esterification of L-serine to protect the carboxylic acid, a crucial step to prevent its interference in the subsequent acylation reaction. The subsequent N,O-dibenzoylation is achieved via a Schotten-Baumann-type reaction, a classic and reliable method for acylating amines and alcohols.
Compound Profile and Physicochemical Properties
A summary of the key identifiers and properties of the target compound is presented below.
| Property | Value | Source(s) |
| Systematic Name | N,O-dibenzoyl-L-serine methyl ester | [2] |
| CAS Number | 1239450-42-0 | [1] |
| Molecular Formula | C₁₈H₁₇NO₅ | [1] |
| Molecular Weight | 327.34 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Functional Groups | Amide, Ester (x2), Phenyl (x2) | [1] |
Strategic Synthesis Pathway
The synthesis is strategically designed in two primary stages to ensure high yield and purity. First, the carboxylic acid of L-serine is converted to a methyl ester. This prevents the formation of undesired mixed anhydrides during the benzoylation step. Second, a double acylation is performed on the L-serine methyl ester to install both benzoyl groups on the nitrogen and oxygen atoms simultaneously.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Thionyl chloride and benzoyl chloride are corrosive and lachrymatory; handle with extreme care.
Part A: Synthesis of L-Serine Methyl Ester Hydrochloride
This procedure follows the well-established method of esterification using thionyl chloride in methanol, which is highly efficient for amino acids.[4]
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Suspend L-serine (10.5 g, 0.1 mol) in anhydrous methanol (100 mL).
-
Reaction Execution: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The suspension will gradually dissolve to form a clear solution.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride.
-
Purification: The crude product can be triturated with cold diethyl ether, filtered, and dried under vacuum. It is typically of sufficient purity (>98%) to be used directly in the next step without further purification.
Part B: Synthesis of this compound
This step employs a Schotten-Baumann reaction to acylate both the amine and hydroxyl groups.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the L-serine methyl ester hydrochloride (15.5 g, 0.1 mol) from Part A in anhydrous dichloromethane (DCM, 200 mL).
-
Base Addition: Cool the solution to 0 °C. Add anhydrous pyridine (24.3 mL, 0.3 mol) to neutralize the hydrochloride salt and to act as a base for the subsequent acylation.
-
Acylation: Slowly add benzoyl chloride (25.6 mL, 0.22 mol) dropwise from the addition funnel over 45 minutes, maintaining the temperature at 0 °C. Causality: A slight excess of benzoyl chloride ensures complete reaction of both the amine and the less reactive hydroxyl group. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl produced.
-
Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Part C: Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 100 mL) to remove excess benzoyl chloride, and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Structural Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. The workflow for analysis ensures a comprehensive validation of the final product.
The expected data from these analyses are summarized below.
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.4 (m, 10H, Ar-H), δ 7.2 (d, 1H, N-H), δ 5.1 (m, 1H, α-CH), δ 4.8-4.6 (m, 2H, β-CH₂), δ 3.8 (s, 3H, OCH₃). Note: The amide proton (N-H) may exchange or broaden. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170 (Ester C=O), δ ~167 (Amide C=O), δ ~165 (Benzoyl Ester C=O), δ 134-127 (Ar-C), δ ~65 (β-CH₂), δ ~55 (α-CH), δ 52 (OCH₃). The three distinct carbonyl signals are key indicators of the structure.[5] |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3350 (N-H stretch), ~3060 (Ar C-H stretch), ~1740 (Ester C=O stretch), ~1720 (Benzoyl Ester C=O stretch), ~1660 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend). The presence of multiple strong carbonyl absorptions is characteristic.[5][6] |
| High-Resolution MS (ESI) | Calculated for C₁₈H₁₇NO₅ [M+H]⁺: 328.1185. Found: 328.11xx. Confirmation of the exact mass provides unambiguous validation of the elemental composition. |
Conclusion
This guide details a reliable and thoroughly validated methodology for the synthesis of this compound from L-serine. The two-step process, involving esterification followed by dibenzoylation, is robust and founded on well-understood organic chemistry principles. The comprehensive characterization protocol ensures that researchers can confidently verify the structure and purity of the synthesized material. This versatile, chiral intermediate is now accessible for further application in the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is paramount for its successful application. This guide provides an in-depth technical overview of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, a derivative of the amino acid serine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthesis pathway and a comprehensive characterization workflow. This guide is designed to be a practical resource, combining established analytical techniques with predictive methodologies to build a robust physicochemical profile. The protocols and analyses presented herein are grounded in established scientific principles to ensure reliability and reproducibility.
Molecular Structure and Identification
This compound is structurally derived from L-serine, featuring benzoyl groups protecting both the amino and hydroxyl functionalities, with the carboxylic acid present as a methyl ester.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N,O-dibenzoyl-DL-serine methyl ester | |
| CAS Number | 1239450-42-0 | - |
| Molecular Formula | C₁₈H₁₇NO₅ | - |
| Molecular Weight | 327.34 g/mol | - |
| InChI Key | MDDRCWVRHYLORR-UHFFFAOYSA-N | - |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached from its precursor, serine methyl ester. The following workflow outlines a plausible and efficient synthetic route.
Diagram: Proposed Synthesis Workflow
Caption: A proposed three-step synthesis of the target molecule.
Detailed Synthesis Protocol
This protocol is based on established methods for the esterification and benzoylation of amino acids.[1][2][3]
Step 1: Synthesis of Serine Methyl Ester Hydrochloride
-
Suspend L-serine in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude serine methyl ester hydrochloride.
Step 2: N,O-Dibenzoylation of Serine Methyl Ester
-
Dissolve the crude serine methyl ester hydrochloride in a suitable solvent such as pyridine or dichloromethane with a base (e.g., triethylamine) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Physicochemical Properties: Experimental Determination and Prediction
A thorough understanding of the physicochemical properties is crucial for any application. The following sections detail both the proposed experimental methods for their determination and computationally predicted values.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Experimental Protocol |
| Melting Point (°C) | N/A | Capillary Method (Mel-Temp)[4][5][6][7] |
| Boiling Point (°C) | 553.7 ± 25.0 | N/A (likely to decompose) |
| Solubility | Poorly soluble in water | Solvent addition and observation |
| LogP (Octanol/Water) | 2.58 | Shake-flask method or HPLC |
| pKa | Amide N-H: ~17-18 | Potentiometric Titration[8][9][10][11] |
Predicted values were obtained using SwissADME.[12][13][14]
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
1. Melting Point Determination (Capillary Method) [4][5][6][7]
-
Apparatus: Mel-Temp apparatus or similar.
-
Procedure:
-
Finely powder a small amount of the dry, purified compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
2. Solubility Assessment
-
Procedure:
-
To a known amount of the compound (e.g., 1 mg) in a vial, add a small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for dissolution. If the solid dissolves, the compound is soluble at that concentration.
-
If the solid does not dissolve, incrementally add more solvent and repeat the process to estimate the solubility.
-
3. pKa Determination (Potentiometric Titration) [8][9][10][11]
-
Apparatus: Calibrated pH meter with a suitable electrode, magnetic stirrer, and burette.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For the amide proton, this method may not be feasible due to its very high pKa.
-
Diagram: Workflow for Physicochemical Characterization
Caption: A comprehensive workflow for the characterization of the target molecule.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzoyl groups, the methoxy protons of the ester, and the protons of the serine backbone. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent functional groups.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the amide and ester groups (typically in the range of 165-175 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the serine backbone.[15][16][17][18]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide key information about the functional groups present.[19][20][21][22]
-
N-H stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretches: Strong absorption bands for the amide and ester carbonyl groups, likely appearing in the range of 1650-1750 cm⁻¹.
-
C-O stretch: A peak in the 1000-1300 cm⁻¹ region for the ester C-O bond.
-
Aromatic C-H and C=C stretches: Characteristic peaks for the aromatic rings.
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.[23][24][25][26][27]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (327.34 g/mol ).
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group, the benzoate group, and cleavage of the amide bond, leading to the formation of a benzoyl cation.
Safety and Handling
A formal Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is prudent to handle this compound with the care afforded to novel chemical entities and to infer safety precautions from structurally related compounds like N-benzoyl amino acid esters.[28][29][30][31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. By integrating proposed synthetic methodologies with established analytical protocols and predictive tools, this document serves as a valuable resource for researchers and scientists. The outlined experimental workflows are designed to be robust and reproducible, ensuring the generation of high-quality data essential for any drug discovery and development program.
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A Technical Guide to the Spectroscopic Characterization of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Benzamido-3-methoxy-3-oxopropyl benzoate (CAS: 1239450-42-0)[1]. While a complete, publicly available experimental dataset for this specific molecule is scarce, this document synthesizes predicted spectroscopic characteristics based on the analysis of its structural fragments, data from closely related compounds, and fundamental principles of spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and quality control, offering a robust framework for interpreting experimental data.
Introduction: The Molecular Structure
This compound is a derivative of the amino acid serine, featuring a benzoyl group attached to the nitrogen atom and another to the hydroxyl group, with the carboxylic acid esterified to a methyl group. Its molecular formula is C₁₈H₁₇NO₅, and it has a molecular weight of 327.336 g/mol [1]. Understanding the distinct functional groups within this molecule is paramount to interpreting its spectroscopic signatures.
Key Structural Features:
-
Benzamido Group: A secondary amide linking a benzene ring to the core structure.
-
Benzoate Ester Group: An ester linking a benzene ring to the serine backbone.
-
Methyl Ester Group: An ester at the C-terminus of the serine derivative.
-
Chiral Center: The α-carbon of the original serine residue.
These features will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is predicted to be complex due to the presence of two phenyl groups and a chiral center.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Amide N-H | ~ 7.0 - 8.0 | Doublet | Coupling to the α-proton. Position can be broad and solvent-dependent. |
| Aromatic Protons (Benzamido) | ~ 7.4 - 7.9 | Multiplet | Protons ortho to the carbonyl will be downfield. |
| Aromatic Protons (Benzoate) | ~ 7.4 - 8.1 | Multiplet | Protons ortho to the carbonyl will be downfield. |
| α-Proton (CH) | ~ 5.0 - 5.5 | Multiplet | Coupled to the N-H proton and the β-protons. |
| β-Protons (CH₂) | ~ 4.5 - 4.9 | Multiplet | Diastereotopic protons due to the adjacent chiral center, will likely appear as a complex multiplet (dd or AB quartet). |
| Methyl Ester (OCH₃) | ~ 3.8 | Singlet | Characteristic singlet for a methyl ester. |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures. For instance, the aromatic protons in benzamide derivatives typically resonate in the 7.3-7.8 ppm range[2]. The downfield shift of the α-proton is due to the deshielding effects of the adjacent amide and ester functionalities. The diastereotopic nature of the β-protons is a direct consequence of the chirality at the α-carbon, leading to distinct magnetic environments and complex splitting patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Amide) | ~ 167 |
| Carbonyl (Benzoate Ester) | ~ 166 |
| Carbonyl (Methyl Ester) | ~ 170 |
| Aromatic Carbons | ~ 127 - 134 |
| α-Carbon (CH) | ~ 53 |
| β-Carbon (CH₂) | ~ 64 |
| Methyl Ester (OCH₃) | ~ 52 |
Expertise in Interpretation: The chemical shifts of the three carbonyl carbons are expected to be distinct, with the methyl ester carbonyl typically being the most downfield. The α-carbon's chemical shift is characteristic for amino acid derivatives, while the β-carbon is shifted downfield due to the attached oxygen of the benzoate group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | ~ 3300 | Stretching |
| C-H (Aromatic) | ~ 3100 - 3000 | Stretching |
| C-H (Aliphatic) | ~ 3000 - 2850 | Stretching |
| C=O (Ester) | ~ 1720 | Stretching |
| C=O (Amide I) | ~ 1660 | Stretching |
| N-H (Amide II) | ~ 1540 | Bending |
| C=C (Aromatic) | ~ 1600, 1450 | Stretching |
| C-O (Ester) | ~ 1270, 1100 | Stretching |
Trustworthiness of Data: These predictions are grounded in well-established correlation tables for IR spectroscopy. The presence of two distinct C=O stretching bands for the ester and amide groups is a key diagnostic feature. The N-H stretch and bend (Amide II band) are characteristic of a secondary amide. The C-O stretching region will likely show strong bands corresponding to the ester linkages. For comparison, the IR spectrum of benzamide shows a strong C=O stretch around 1650 cm⁻¹[3].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The expected m/z for the molecular ion [C₁₈H₁₇NO₅]⁺ would be approximately 327.11.
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would provide strong evidence for the molecular formula. For example, the calculated exact mass for [M+H]⁺ (C₁₈H₁₈NO₅⁺) would be 328.1179.
Predicted Fragmentation Pattern: The molecule is expected to fragment at the labile ester and amide bonds. Key predicted fragments are shown in the table below.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Fragment Lost |
| 222 | [M - C₆H₅CO]⁺ | Benzoyl radical |
| 206 | [M - C₆H₅COO]⁺ | Benzoate radical |
| 122 | [C₆H₅CO-NH-CH₂]⁺ | - |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Self-Validating System: The fragmentation pattern provides a self-validating system for the proposed structure. The presence of the benzoyl cation (m/z 105) is a very common and strong indicator of a benzoyl moiety. The loss of the benzoate group would also lead to a significant fragment. The fragmentation can be visualized in the workflow below.
Experimental Protocols and Workflows
For researchers aiming to acquire experimental data, the following protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing (TMS at 0 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and ratio it against the sample scan.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which will likely preserve the molecular ion.
-
Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.
Visualizations
Molecular Structure```dot
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and the fundamental principles of NMR, IR, and MS, we have constructed a comprehensive set of expected data. This information should serve as a valuable benchmark for researchers working with this compound, aiding in its identification, characterization, and quality assessment. The provided protocols and workflows offer a practical starting point for empirical studies.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- CymitQuimica. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). N-Benzyl-L-serine, methyl ester. PubChem.
- Benchchem. (n.d.). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH.
- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methyl-3-oxopropyl benzoate. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook.
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A Technical Guide to the Crystal Structure Analysis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate: A Hypothetical Case Study
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel organic compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate. As no public crystallographic data for this specific molecule exists, this document serves as an in-depth, hypothetical case study. It is designed for researchers, scientists, and drug development professionals, detailing the logical and scientific rationale behind each step, from initial synthesis to final data deposition. Our approach is grounded in established best practices and authoritative standards set by the International Union of Crystallography (IUCr).
Introduction: The Rationale for Structural Elucidation
In pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physical properties, its interaction with biological targets, and its stability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this arrangement.[1][2][3] For a molecule like this compound, which contains multiple functional groups (amide, ester, aromatic rings), a crystal structure analysis would reveal critical information on:
-
Conformational Preferences: The torsion angles between the phenyl rings and the central aliphatic chain.
-
Intramolecular Interactions: The potential for hydrogen bonding between the amide proton and nearby oxygen atoms.
-
Intermolecular Packing: How the molecules arrange themselves in the solid state, which influences properties like solubility and melting point.
This guide will walk through the entire workflow, providing not just the "how" but, more importantly, the "why" behind each experimental decision.
Synthesis and Crystallization: From Powder to Perfection
The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction. This begins with the synthesis of pure material.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be envisioned starting from the commercially available amino acid, L-serine methyl ester hydrochloride. The pathway involves two key steps: N-protection and O-benzoylation.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis
-
N-Benzoylation: L-serine methyl ester hydrochloride is dissolved in a dilute aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring. This classic Schotten-Baumann reaction protects the amine functionality. The resulting N-Benzoyl-L-serine methyl ester precipitates and is purified by recrystallization.
-
O-Benzoylation: The purified intermediate is dissolved in anhydrous pyridine. The solution is again cooled, and a second equivalent of benzoyl chloride is added. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. The reaction mixture is worked up to yield the final product, this compound, which is purified by column chromatography.
The Art of Crystallization
Obtaining diffraction-quality crystals is an empirical science that requires patience and experimentation.[4][5][6] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice from a supersaturated solution.
Key Principles:
-
Purity is Essential: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is moderately soluble. It should be fully soluble when hot but only sparingly soluble when cold.[6][7]
-
Slow Cooling/Evaporation: Rapid changes in concentration or temperature lead to the formation of many small, imperfect crystals or an amorphous powder. Slow, controlled processes are necessary for growing large, well-ordered single crystals.[7][8]
Recommended Crystallization Techniques:
| Technique | Description | Rationale & Causality |
| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial, which is loosely covered (e.g., with perforated parafilm). The solvent evaporates over several days or weeks, gradually increasing the concentration to the point of crystallization.[8][9][10] | This method is simple and effective for many organic compounds. The slow rate of evaporation ensures that the transition into the supersaturated state is not abrupt, allowing for the growth of fewer, larger crystals. A solvent like ethyl acetate or a dichloromethane/hexane mixture would be a good starting point. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The more volatile anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[9][11][12][13] | This technique offers excellent control over the rate of saturation and is highly effective for small quantities of material. For our target molecule, a solution in chloroform with diethyl ether as the anti-solvent could be a promising combination. |
| Slow Cooling | A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The insulated container is then allowed to cool to room temperature very slowly (e.g., in a Dewar flask filled with hot water).[7] | This method leverages the temperature-dependent solubility of the compound. The gradual decrease in temperature prevents rapid precipitation and encourages ordered crystal growth. |
Single-Crystal X-ray Diffraction: The Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the diffraction experiment can be performed.[3]
The Crystallographic Workflow
The process follows a standardized sequence of steps, from mounting the crystal to collecting a complete dataset.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop using a viscous oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). Rationale: Cooling minimizes atomic thermal motion, leading to sharper diffraction spots and a higher quality dataset. It also protects the crystal from potential radiation damage.
-
Unit Cell Determination: The mounted crystal is centered in the X-ray beam of a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy).[14] A short series of diffraction images are collected at different orientations. Software analyzes the positions of the first few dozen reflections to determine the dimensions and angles (a, b, c, α, β, γ) of the unit cell, the fundamental repeating block of the crystal.[2][15]
-
Data Collection Strategy: Based on the unit cell and its symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (e.g., omega and phi scans) while being exposed to the X-ray beam.[16]
-
Integration: The raw 2D diffraction images are processed. The software identifies each diffraction spot, measures its intensity, and assigns it Miller indices (h,k,l), which represent the specific crystal plane that produced the reflection.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and crystal illumination. An empirical absorption correction is applied to correct for the attenuation of X-rays as they pass through the crystal. The final output is a reflection file (with an .hkl extension) containing the h,k,l indices and their corresponding intensities.
Structure Solution and Refinement: From Data to Model
This is the computational part of the process, where the measured diffraction data is used to build and perfect a 3D model of the molecule. This is typically performed using a combination of software packages like the SHELX suite (or similar) within a graphical user interface like Olex2.[17][18][19][20][21][22]
The Path from Phases to Final Structure
The core challenge is the "phase problem": the diffraction experiment measures the intensities of the X-ray waves but loses their phase information. Structure solution methods are designed to overcome this.[23]
Caption: Logical flow from structure solution to a refined model.
Protocol: Structure Solution and Refinement
-
Structure Solution: For small organic molecules, "direct methods" are typically used. These are statistical methods that use relationships between the strongest reflections to estimate initial phases.[24] This allows for the calculation of an initial electron density map.
-
Model Building: Peaks in the electron density map correspond to atomic positions. An initial model is built by assigning atoms (C, N, O) to these peaks.
-
Refinement: This is an iterative process of optimizing the atomic model (positions, displacement parameters) to improve the agreement between the experimentally observed structure factors (|Fo|) and those calculated from the model (|Fc|).[24] The process is guided by minimizing a residual function, typically monitored by the R1 and wR2 values.
-
R1: The traditional R-factor, a measure of the agreement between observed and calculated amplitudes. A final value below 5% is considered excellent for small molecules.
-
wR2: A weighted R-factor based on squared intensities, which is statistically more robust.
-
Goodness of Fit (GooF): Should converge to a value close to 1.0, indicating a good model and appropriate data weighting.
-
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical thermal parameter). In later stages, they are refined anisotropically (with an ellipsoid) to better model their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial electron density map. They are placed in calculated geometric positions (e.g., using the AFIX command in SHELXL) and refined using a riding model.[25][26]
-
Difference Fourier Map: At the end of the refinement, a final difference electron density map is calculated. This map should be largely featureless. Significant residual peaks or holes could indicate missing atoms, disorder, or other model inaccuracies.
Data Interpretation and Validation: Ensuring Scientific Integrity
A refined structure is not complete until it is validated to be chemically sensible and compliant with crystallographic standards.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be expected from a successful analysis of the target molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₁₇NO₅ |
| Formula Weight | 327.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.21 |
| c (Å) | 19.87 |
| β (°) | 98.52 |
| Volume (ų) | 1701.4 |
| Z | 4 |
| R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.115 |
| Goodness-of-Fit (S) | 1.03 |
Molecular Geometry
The refined model provides precise bond lengths and angles. These should be compared with established values for similar chemical fragments.[27][28][29] For example, the C=O double bonds in the ester and amide groups would be expected to be around 1.21-1.23 Å, while the C-N amide bond would be around 1.33 Å, indicating partial double bond character.
Validation and Deposition
Before publication, the final crystallographic information file (CIF) must be validated.
-
checkCIF Validation: The CIF is uploaded to the IUCr's free checkCIF service.[30] This program performs hundreds of checks on the geometric and crystallographic data, flagging any potential issues as Alerts (A, B, C, or G). The crystallographer must address or explain any A or B level alerts, ensuring the final model is robust and defensible.
-
Data Deposition: To ensure the data is publicly accessible and preserved, it is deposited with a crystallographic database. For organic and metal-organic structures, this is the Cambridge Crystallographic Data Centre (CCDC).[31][32] The deposition process is straightforward and can be done online.[33][34] Upon deposition, a unique CCDC number is assigned, which should be included in any publication.
Conclusion
This guide has outlined a complete and scientifically rigorous pathway for the crystal structure analysis of this compound. While presented as a hypothetical case study, the described protocols for synthesis, crystallization, data collection, structure solution, refinement, and validation are universally applicable. By following these established methodologies and paying close attention to the causality behind each step, researchers can confidently elucidate the three-dimensional structures of novel compounds, providing invaluable insights for drug development and materials science.
References
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Bernhard Spingler, Stephan Schnidrig, Tonya Todorova and Ferdinand Wild (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
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University of York (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. University of California, Irvine. [Link]
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Massachusetts Institute of Technology. Growing Crystals. MIT Department of Chemistry. [Link]
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OlexSys Ltd. (2024). Olex2 Crystallography Software. [Link]
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Cambridge Crystallographic Data Centre (CCDC). Deposit Structures. [Link]
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International Union of Crystallography (IUCr). Home Page. [Link]
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ResearchGate. Bond Lengths (A ˚ ) and Bond Angles (°). [Link]
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Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]
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University of Washington. The Slow Evaporation Method. UW Department of Chemistry. [Link]
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Bruker. (2020). Crystal Structure Solution and Refinement in Apex3. YouTube. [Link]
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Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
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International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. [Link]
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ResearchGate. Selected bond lengths and angles of compounds 1-3. [Link]
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Yu, E.W., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. [Link]
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Chemistry LibreTexts. (2022). 3: Crystallization. [Link]
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Palatinus, L. Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]
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Bruker Corporation. Single Crystal X-ray Diffractometers. [Link]
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Wikipedia. Olex2. [Link]
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ResearchGate. (2013). How to grow single crystals by slow evaporation method? [Link]
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TSI Journals. (2012). ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. Trade Science Inc. [Link]
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Giacovazzo, C., et al. (2011). 6.6 Solution and Refinement of Crystal Structures. Oxford University Press. [Link]
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University of California, San Diego. SOP: CRYSTALLIZATION. UCSD Department of Chemistry and Biochemistry. [Link]
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Sheldrick, G. M. Alphabetical list of SHELXL instructions. University of Göttingen. [Link]
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IUCr Journals. Standards for structural and crystallization communications. [Link]
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SourceForge. Olex2 download. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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StudySmarter. Crystal Structure Determination & Refinement. [Link]
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The K-lab. (2022). Vapor diffusion crystallization - theory & practice. YouTube. [Link]
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ResearchGate. Hydrogen-bond geometry (distances in Å and angles in o). [Link]
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ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]
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International Union of Crystallography (IUCr). Crystallographic Information Framework. [Link]
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University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]
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CCDC. (2018). How to: Deposit Structures. YouTube. [Link]
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Sheldrick, G. M. SHELXS Manual-Common Instructions. University of Göttingen. [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2. Northwestern University. [Link]
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Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]
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Louis J. Farrugia. CCDC CIF - Cambridge Crystallographic DBase Deposit. University of Glasgow. [Link]
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CCDC. (2018). How to: Publish and Update Structures. YouTube. [Link]
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Exploring the role of the methoxy group in the bioactivity of organic compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The methoxy group (–OCH₃), a seemingly simple functional group, wields a profound influence on the biological activity of organic compounds. Its unique combination of electronic and steric properties, coupled with its metabolic fate, makes it a critical tool in the arsenal of medicinal chemists. This guide provides an in-depth exploration of the multifaceted role of the methoxy group, moving beyond a superficial overview to dissect the underlying physicochemical principles and their practical implications in drug design and development. We will delve into its impact on molecular interactions, pharmacokinetic profiles, and overall bioactivity, supported by quantitative data, detailed experimental protocols, and illustrative case studies. This comprehensive resource is intended to empower researchers to strategically leverage the methoxy group in the rational design of novel therapeutics.
The Fundamental Physicochemical Nature of the Methoxy Group
The influence of the methoxy group on a molecule's bioactivity is rooted in its fundamental electronic and steric characteristics. Understanding these properties is paramount to predicting and modulating its effects.
A Duality of Electronic Effects: Resonance and Induction
The methoxy group exhibits a dual electronic nature, acting as both an electron-donating group through resonance and an electron-withdrawing group through induction.[1]
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as an aromatic ring. This electron donation increases the electron density at the ortho and para positions, influencing the molecule's reactivity and its ability to engage in specific intermolecular interactions.[2]
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density through the sigma (σ) bond.[3]
The net electronic effect of a methoxy group is context-dependent, primarily influenced by its position on an aromatic ring. At the meta position, the inductive effect dominates, resulting in electron withdrawal. Conversely, at the ortho and para positions, the resonance effect is more pronounced, leading to an overall electron-donating character.[1]
Steric Profile and Conformational Influence
The methoxy group, while relatively small, can exert significant steric influence, affecting a molecule's conformation and its ability to bind to a biological target. The methyl group can rotate around the oxygen-carbon bond, and its preferred orientation can be influenced by neighboring substituents and interactions within a binding pocket. This conformational preference can be a key determinant of biological activity.
The Methoxy Group's Impact on Physicochemical Properties and ADME Profile
The introduction of a methoxy group can significantly alter a compound's physicochemical properties, which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Modulating Lipophilicity (logP/logD)
The effect of a methoxy group on lipophilicity is nuanced. On an aromatic ring, a methoxy group has a minimal effect on logP, often considered a "lipophilicity-neutral" substituent.[2] This is a significant advantage in drug design, allowing for the modulation of electronic properties and target interactions without drastically increasing lipophilicity, which can lead to undesirable properties such as poor solubility and increased metabolic clearance.
Hydrogen Bonding Capability
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[4] This allows the methoxy group to anchor a molecule within a binding pocket and contribute to its overall binding affinity.
A Metabolic "Soft Spot": The Achilles' Heel
A critical consideration in the use of the methoxy group is its susceptibility to metabolic O-demethylation.[4] This reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, converts the methoxy group into a hydroxyl group.[5] This metabolic transformation can have several consequences:
-
Inactivation of the drug: The resulting hydroxylated metabolite may have reduced or no affinity for the target receptor.
-
Formation of active metabolites: In some cases, the metabolite may be more active than the parent drug.
-
Altered pharmacokinetic profile: The more polar hydroxylated metabolite is typically more readily excreted.
The rate of O-demethylation is influenced by the specific CYP isoform involved and the steric and electronic environment around the methoxy group.
Strategic Application of the Methoxy Group in Drug Design
Medicinal chemists strategically employ the methoxy group to fine-tune the properties of drug candidates.
Structure-Activity Relationship (SAR) Studies
The systematic introduction and modification of methoxy groups is a cornerstone of SAR studies. By observing the resulting changes in biological activity, researchers can elucidate the key interactions required for potency and selectivity.
Illustrative SAR Workflow:
Caption: A generalized workflow for a structure-activity relationship (SAR) study involving methoxy group modifications.
Case Study: Methoxy-Substituted Kinase Inhibitors
In the development of kinase inhibitors, the position of the methoxy group can dramatically impact potency. For example, in a series of inhibitors targeting MAPK11, compounds with a methoxy group at a specific position on a dibenzosuberone scaffold showed significantly higher inhibitory activity.
| Compound | R¹ Substituent | MAPK11 IC₅₀ (nM)[6] |
| 13a | 2-methoxyethoxy | 6.40 |
| 13b | 3-methoxypropoxy | 4.20 |
This data highlights the importance of exploring different methoxy substitutions to optimize interactions within the kinase binding pocket.
Enhancing Blood-Brain Barrier Permeability
The methoxy group can play a role in facilitating a drug's entry into the central nervous system (CNS). Its ability to modulate lipophilicity and engage in hydrogen bonding can be advantageous for crossing the blood-brain barrier (BBB). For instance, 4-methoxybenzyl alcohol has been shown to freely cross the BBB.[7] However, the impact is highly dependent on the overall molecular structure.
Blocking Metabolic Lability
While the methoxy group is a metabolic soft spot, its metabolism can be strategically blocked to improve a drug's half-life. This can be achieved by:
-
Introducing steric hindrance: Placing bulky groups near the methoxy group can hinder the approach of metabolizing enzymes.
-
Electronic modulation: The introduction of electron-withdrawing groups can decrease the electron density on the methoxy group, making it less susceptible to oxidation.
-
Bioisosteric replacement: Replacing the methoxy group with a metabolically more stable bioisostere, such as a trifluoromethoxy group (–OCF₃), can be an effective strategy.
Experimental Protocols for Evaluating the Methoxy Group's Influence
To rigorously assess the impact of a methoxy group, standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a cornerstone for evaluating the metabolic lability of a compound, particularly its susceptibility to O-demethylation.
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., dextromethorphan, midazolam)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[5]
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.[8]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).
Self-Validating System: The inclusion of positive control compounds with known metabolic profiles ensures the proper functioning of the microsomal enzymes and the overall assay system.
Caption: A step-by-step workflow for the in vitro metabolic stability assay using human liver microsomes.
Case Study: The Methoxy Group in Celecoxib Analogues
The development of selective cyclooxygenase-2 (COX-2) inhibitors provides a compelling case study on the strategic use of the methoxy group. Celecoxib, a well-known COX-2 inhibitor, features a tolyl group. In the design of novel analogues, replacement of this methyl group with a methoxy group has been explored to modulate potency and selectivity.
In a study of 2,3-diaryl-1,3-thiazolidine-4-ones, the introduction of a methoxy group at the para-position of the N-3 phenyl ring was found to improve both the potency and selectivity of COX-2 inhibition.[2]
| Compound | N-3 Phenyl Substituent | COX-2 IC₅₀ (µM)[2] | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)[2] |
| Celecoxib | - | 0.04 | >375 |
| Analog 1 | H | 0.12 | >208 |
| Analog 2 | 4-OCH₃ | 0.06 | 405 |
This example demonstrates that a methoxy group can be a superior substituent to a methyl group in achieving a desired biological profile.
Conclusion
The methoxy group is far more than a simple structural component; it is a versatile and powerful tool in the hands of a medicinal chemist. Its ability to subtly modulate electronic properties, engage in crucial hydrogen bonding interactions, and influence a compound's metabolic profile makes it an indispensable element in the design of bioactive molecules.[4] A thorough understanding of its physicochemical properties and a strategic approach to its incorporation and modification are essential for the successful development of novel therapeutics with optimized efficacy and pharmacokinetic properties. As our understanding of drug-receptor interactions and metabolic pathways continues to evolve, the strategic application of the methoxy group will undoubtedly remain a key strategy in the ongoing quest for safer and more effective medicines.
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Structure-activity relationship (SAR) studies of benzamido compounds
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzamido Compounds
Abstract
The benzamide scaffold, a simple yet remarkably versatile chemical moiety, represents a cornerstone in modern medicinal chemistry. Its derivatives have given rise to a vast array of therapeutic agents spanning oncology, psychiatry, infectious diseases, and cardiology.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological effects of benzamido compounds. We will dissect the key pharmacophoric features, explore target-specific SAR trends for major protein classes like histone deacetylases (HDACs) and protein kinases, and detail the critical experimental and computational methodologies used to elucidate these relationships. By synthesizing field-proven insights with foundational scientific principles, this document serves as a practical guide for the rational design and optimization of novel benzamide-based therapeutics.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
The story of the benzamide moiety (C₆H₅CONH₂) is a journey from a basic chemical building block to an indispensable therapeutic scaffold.[1] Initially synthesized in the 19th century, its true potential remained latent until the mid-20th century with the development of compounds like procainamide, an antiarrhythmic drug born from the optimization of procaine.[1] This early success highlighted the scaffold's "drug-like" properties and its amenability to chemical modification.
The core structure, a benzene ring linked to a carboxamide group, provides an ideal foundation for drug design. The aromatic ring can engage in various non-covalent interactions (π-π stacking, hydrophobic interactions), while the amide group is a superb hydrogen bond donor and acceptor. This inherent functionality allows benzamide derivatives to bind to a wide range of biological targets, leading to diverse pharmacological activities, including:
-
Anticancer Agents: Primarily as inhibitors of histone deacetylases (HDACs) and protein kinases.[4][5][6]
-
Central Nervous System (CNS) Agents: Including atypical antipsychotics and antiemetics that act as dopamine D2/D3 receptor antagonists.[1][7]
-
Antimicrobial Agents: Targeting essential bacterial enzymes like FtsZ.[8][9][10]
-
Antiprotozoal and Antiparasitic Agents. [11]
-
Carbonic Anhydrase and Acetylcholinesterase Inhibitors. [12]
This chemical tractability and broad bioactivity make the benzamide scaffold a "privileged structure" in medicinal chemistry, justifying the extensive SAR studies dedicated to its optimization.
The Benzamide Pharmacophore: A Blueprint for Inhibition
For many enzyme targets, particularly HDACs, successful benzamide inhibitors share a common three-part pharmacophore.[4] Understanding this blueprint is fundamental to designing new, potent, and selective molecules.
A typical pharmacophore model consists of:
-
Zinc-Binding Motif (ZBM): The part of the molecule that coordinates with the catalytic zinc ion in the enzyme's active site. For benzamides, this is often an amino group on the phenyl ring, which chelates the zinc ion.[13]
-
Linker: A connecting region that positions the other two components optimally within the binding pocket. The length and rigidity of this linker are critical for activity.[14][15]
-
Surface Recognition Domain (Cap): A typically large, often aromatic or hydrophobic group that interacts with the surface of the enzyme, frequently contributing to inhibitor potency and isoform selectivity.[4]
Caption: General pharmacophore model for benzamide-based enzyme inhibitors.
Core Structure-Activity Relationships: A Target-Based Exploration
The specific structural modifications that enhance or diminish the activity of benzamido compounds are highly dependent on the biological target. This section explores the key SAR trends for several major target classes.
Benzamides as Histone Deacetylase (HDAC) Inhibitors
HDACs are critical epigenetic regulators, and their inhibition is a validated strategy in cancer therapy.[4] Benzamides like Entinostat (MS-275) are a major class of HDAC inhibitors (HDACis).[13]
Key SAR Insights:
-
Zinc-Binding Group: An amino group at the ortho-position of the benzamide's aniline ring is crucial for coordinating with the active site zinc ion.[13][14]
-
Benzamide Core: The amide bond is essential for hydrogen bonding within the active site. Steric and electronic contour maps from 3D-QSAR studies have shown that increased electron density on the benzamide ring enhances inhibitory activity.[4][16]
-
Linker Length: The overall length of the molecule, determined by the linker connecting the benzamide core to the cap group, is a critical determinant of potency. Shorter molecules often exhibit stronger HDAC inhibition.[14][15]
-
Cap Group: Substitutions on the terminal "cap" ring profoundly impact potency and selectivity. Van der Waals interactions around the cap scaffold generally have a positive effect on activity, while similar interactions around substituents pointing into the internal cavity can have a negative effect, though they may confer higher selectivity.[4]
Table 1: Representative SAR Data for Benzamide HDAC Inhibitors
| Compound | R2 Substitution (Aniline Ring) | Molecular Length | HDAC1 IC50 (nM) | Reference |
|---|---|---|---|---|
| MS-275 | NH₂ | Standard | ~50 | [4] |
| CI-994 | NH₂ | Standard | ~14.4 (kcal/mol binding energy) | [4] |
| Compound 7j | NH₂ | Shorter | Most potent in series | [14][15] |
| Analog w/ CH₃ | CH₃ | Shorter | Inactive as HDACI |[14][15] |
Benzamides as Protein Kinase Inhibitors
Protein kinases are another major target class for benzamide-based anticancer drugs. Many of these compounds function as ATP-competitive inhibitors.[6]
Key SAR Insights:
-
Scaffold: Fused heterocyclic systems, such as benzimidazole, are often attached to the benzamide core. The benzimidazole moiety can act as a hinge-binding motif or as a general scaffold.[5][6]
-
Linker: A flexible linker, such as 4-(aminomethyl)benzamide, can be used to connect the core to an allosteric pocket, enabling a Type II binding mode.[17]
-
Substitutions: The placement of specific substituents is critical for achieving potency and selectivity. For example, in a series of 4-(aminomethyl)benzamide derivatives, analogues with a trifluoromethylbenzene ring were highly potent against the Epidermal Growth Factor Receptor (EGFR).[17] Substitutions on the N-phenyl ring and at the 4-position of the benzamide significantly influence activity.[18]
Benzamides as Antibacterial FtsZ Inhibitors
The FtsZ protein is essential for bacterial cell division, making it an attractive target for novel antibiotics.[9][10]
Key SAR Insights:
-
Core Interaction: The benzamide moiety is a key pharmacophoric element. Computational studies show that the amide group forms crucial hydrogen bonds with residues in the FtsZ active site, such as Val 207, Asn 263, and Leu 209.[8]
-
Aromatic Rings: Pharmacophore models reveal that at least two aromatic rings are generally required for potent activity.[8]
-
Substituent Effects: In a series targeting M. tuberculosis, electron-rich, smaller substituents at the C-5 position of the benzamide core led to the most active derivatives. Conversely, electron-withdrawing groups like fluorine were less tolerated at this position.[19] A secondary amide was also found to be more potent than a primary amide.[19]
The Methodological Toolkit for Elucidating SAR
A combination of chemical synthesis, computational modeling, and biological evaluation is required to build a robust SAR model.
Chemical Synthesis Strategies
The creation of a library of analogues for testing is the foundation of any SAR study. The most common method for synthesizing benzamides is the nucleophilic acyl substitution reaction between a benzoyl chloride and an appropriate amine.[1][20]
Protocol 1: General Synthesis of N-Substituted Benzamides
-
Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and analysis (e.g., TLC) indicates complete conversion of the starting material.
-
Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude benzoyl chloride.
-
Amidation: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) dropwise at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction with water, separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final benzamide derivative.
Caption: A typical workflow for the laboratory synthesis of benzamide analogs.
Computational Approaches in SAR
In silico methods are indispensable for rationalizing observed SAR and guiding the synthesis of new compounds, thereby saving significant time and resources.
-
Causality and Rationale: Computational studies provide a structural hypothesis for why a compound is active or inactive. Molecular docking, for instance, can reveal if a bulky substituent creates a steric clash with an active site residue, explaining its poor activity.[4] This allows for a proactive, rather than purely empirical, approach to drug design.
-
Key Techniques:
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their biological activity.[4] The output, often visualized as contour maps, indicates regions where bulky groups (steric favorability) or electron-withdrawing/donating groups (electrostatic favorability) would enhance activity.[4][16]
-
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key features a molecule must possess to bind to a specific target. It is generated by aligning a set of active compounds and identifying common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[8][21] This model can then be used to screen virtual libraries for new potential hits.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[13][22] It is used to understand binding modes, identify key intermolecular interactions (like hydrogen bonds), and estimate binding affinity through scoring functions. This helps prioritize which proposed analogues to synthesize.
-
Caption: Integrated workflow for computational SAR and rational drug design.
In Vitro Biological Evaluation
Biological assays are required to determine the activity of newly synthesized compounds and validate computational predictions.
-
Trustworthiness through Self-Validation: A robust protocol is a self-validating one. This means including appropriate controls (positive, negative, vehicle), determining dose-response curves to calculate IC50 or MIC values, and ensuring the assay endpoint is clear and measurable.
Protocol 2: Antiproliferative MTT Assay [23]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzamide test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The structure-activity relationships of benzamido compounds are a rich and complex field, reflecting the scaffold's remarkable versatility. The key to successful drug design lies in a deep understanding of the target's binding site and the application of a modular design strategy, carefully tuning the core, linker, and peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties.
Future efforts will likely focus on developing benzamides as multi-target agents, simultaneously inhibiting several key pathways in a disease, which may offer enhanced efficacy and a strategy to overcome drug resistance.[6] As our understanding of biology deepens and our computational tools become more powerful, the venerable benzamide scaffold is certain to remain a vital component in the drug discovery arsenal for years to come.
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Whitepaper: A Technical Guide to the Discovery of Novel Benzamide-Based Therapeutic Agents
Introduction: The Benzamide Scaffold - A Cornerstone of Modern Drug Discovery
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene ring, is a privileged scaffold in medicinal chemistry.[1] Its structural simplicity, synthetic tractability, and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the development of a multitude of therapeutic agents. Benzamide-based drugs have demonstrated a remarkable breadth of applications, serving as analgesics, anti-inflammatory agents, psychiatric medications, and antipyretics.[1] The versatility of this scaffold continues to drive research into new therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3]
This guide provides a comprehensive, technically-grounded framework for the discovery and preclinical development of novel benzamide-based therapeutics. Moving beyond a simple recitation of protocols, we will explore the causal rationale behind experimental design, emphasizing the creation of self-validating workflows that ensure scientific integrity from target identification to lead optimization.
Phase 1: Target Identification and Mechanistic Hypothesis
The genesis of any drug discovery program lies in the selection of a robust biological target. The choice is dictated by a deep understanding of disease pathophysiology. The benzamide scaffold is versatile enough to be tailored for a wide array of targets. The key is to establish a clear mechanistic hypothesis: How will modulating this specific target with a novel benzamide derivative lead to a therapeutic benefit?
Causality in Target Selection:
-
Oncology - Histone Deacetylases (HDACs): HDACs are critical enzymes in epigenetic regulation. Their overexpression is linked to tumorigenesis. Benzamide-based structures, such as Entinostat (MS-275), can chelate the zinc ion in the HDAC active site, inhibiting its function and leading to anti-proliferative effects.[4] This makes HDACs a rational target for benzamide-based cancer therapies.
-
Neuropsychiatry - Dopamine Receptors: Substituted benzamides like Sulpiride and Amisulpride are potent and selective blockers of dopamine D2 and D3 receptors.[1][5] Their therapeutic effect in conditions like schizophrenia is derived from modulating the hyperdopaminergic activity associated with positive symptoms.[6] The dose-dependent effects of these drugs highlight the nuanced understanding of receptor pharmacology required for target validation.[5][6]
-
Developmental Pathway Cancers - Smoothened (SMO) Receptor: The Hedgehog (Hh) signaling pathway is crucial in embryonic development but is aberrantly activated in certain cancers like basal cell carcinoma and medulloblastoma.[7] The G-protein-coupled receptor Smoothened (SMO) is a bottleneck in this pathway.[7][8] Benzamide derivatives have been successfully designed to antagonize SMO, representing a targeted approach to cancers dependent on this pathway.[7]
The following workflow illustrates the logical progression from disease understanding to a validated target, which forms the foundation of the discovery cascade.
Caption: A logical workflow for target identification and validation.
Phase 2: Lead Discovery and Optimization
With a validated target, the next phase involves identifying and refining a benzamide-based molecule that effectively modulates it. This is an iterative process of chemical synthesis, biological screening, and data-driven molecular design.
Synthesis of Benzamide Derivatives
The synthesis of diverse benzamide libraries is often straightforward, typically involving the coupling of a substituted benzoic acid with a desired amine.[9] Advances in synthetic chemistry allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.[10][11]
Protocol: General Synthesis of N-Substituted Benzamides
-
Activation of Carboxylic Acid:
-
Dissolve the substituted benzoic acid (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add a coupling agent (e.g., 1.1 eq of HATU) and a base (e.g., 2.0 eq of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Rationale: This step converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
-
Amide Coupling:
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization to yield the final benzamide derivative.[9]
-
-
Characterization:
Structure-Activity Relationship (SAR) Studies
SAR studies are the intellectual core of lead optimization. By systematically modifying the structure of a hit compound and measuring the resulting change in biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.
For example, in the development of N-substituted benzamide derivatives as antitumor agents based on the Entinostat scaffold, preliminary SAR studies revealed critical insights[4]:
-
Zinc-Chelating Group: Heteroatoms in the amide that can chelate with the zinc ion in the HDAC active site are critical for activity.
-
Substituent Effects: The presence of a chlorine atom or a nitro-group on the benzene ring was found to significantly decrease anti-proliferative activity.
-
Phenyl Ring Substitution: A substituent at the 2-position of the phenyl ring in the R group was found to be important for potency.
These findings are summarized below:
| Structural Modification | Position | Observed Effect on Activity | Rationale/Hypothesis |
| Introduction of Cl or NO₂ | Benzene Ring | Decreased Activity[4] | Alters electronic properties and may introduce steric hindrance in the binding pocket. |
| Heteroatom placement | Amide Linker | Critical for Activity[4] | Essential for coordinating with the Zn²⁺ cofactor in the enzyme's active site. |
| Substituent addition | 2-position of R-group phenyl | Increased Activity[4] | Potentially forms additional favorable interactions (e.g., hydrophobic, H-bond) with the target protein. |
Phase 3: Preclinical Evaluation - A Self-Validating Workflow
This phase is designed to rigorously test the therapeutic potential and safety profile of optimized lead compounds. The workflow should be structured as a funnel, where compounds must pass a series of increasingly complex and physiologically relevant assays to advance.
In Vitro Efficacy and Potency
Initial testing is performed using cell-free (biochemical) or cell-based (cellular) assays to determine a compound's potency and efficacy against the target.
Protocol: MTT Assay for Anti-proliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the benzamide test compounds and a positive control (e.g., MS-275) in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Rationale: A dose-response curve is necessary to calculate the IC₅₀ value, a quantitative measure of potency.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Data Presentation: Comparative In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Target Class |
| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27[2] | Protein Kinase |
| 4-Methylbenzamide Derivative 10 | HepG2 (Liver Cancer) | 6.45[2] | Protein Kinase |
| Sorafenib (Control) | HepG2 (Liver Cancer) | 3.21[2] | Protein Kinase |
| Benzamide Analogue (Ben I) | T84 (Colon Carcinoma) | ~5[14] | Not Specified |
| PI3K/HDAC Inhibitor PH14 | Jeko-1 (Lymphoma) | 0.0203 (PI3Kα) / 0.0245 (HDAC3)[15] | PI3K/HDAC |
Mechanism of Action (MoA) Elucidation
Confirming that the compound's biological effect is due to its interaction with the intended target is a critical validation step. For a novel benzamide designed to inhibit the Hedgehog pathway, this involves demonstrating target engagement and downstream pathway modulation.
Hedgehog Signaling Pathway Inhibition:
In a resting state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. Upon binding of a Hedgehog ligand (e.g., Shh) to PTCH, this inhibition is released, allowing SMO to translocate to the primary cilium and activate a downstream cascade that leads to the activation of Gli transcription factors.[7] Novel benzamide antagonists can bind directly to the SMO receptor, preventing its activation even in the presence of the Hh ligand.[7][8]
Caption: Inhibition of the Hedgehog signaling pathway by a benzamide antagonist.
ADME-Tox Profiling: Predicting Clinical Success
A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[16][17] Therefore, early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is imperative to mitigate risk.[18] This profiling allows for the selection of compounds with the best chance of success in in vivo studies and, ultimately, in humans.
Key In Vitro ADME-Tox Assays:
| Parameter | Assay | Rationale |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption and potential for oral bioavailability.[16] |
| Metabolism | Microsomal Stability | Assesses metabolic stability by incubating the compound with liver microsomes containing CYP enzymes.[16] |
| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which affects its distribution and availability. |
| Excretion | Transporter Interaction | Evaluates if the compound is a substrate or inhibitor of key efflux (e.g., P-gp/MDR1) or uptake (e.g., OATP) transporters.[16] |
| Toxicity | hERG Inhibition | Screens for potential cardiotoxicity by measuring inhibition of the hERG potassium channel.[19] |
| Toxicity | Cytotoxicity (e.g., HepG2) | Assesses general cellular toxicity, often in liver-derived cell lines.[18] |
The following workflow illustrates the integration of ADME-Tox profiling into the preclinical drug discovery pipeline.
Caption: An integrated workflow for preclinical ADME-Tox evaluation.
Conclusion and Future Directions
The discovery of novel benzamide-based therapeutic agents is a dynamic and evolving field. The success of this endeavor hinges on a multidisciplinary approach that combines insightful target selection, rational drug design, and a rigorous, self-validating preclinical evaluation process. The iterative cycle of synthesis, SAR analysis, and comprehensive biological testing is crucial for optimizing lead compounds. Furthermore, the early integration of ADME-Tox profiling is non-negotiable for reducing the high attrition rates that plague drug development.[17]
Future innovations, including the use of AI and machine learning for predictive ADME modeling and the application of organ-on-a-chip technologies for more accurate toxicity screening, will continue to refine this process.[20] The benzamide scaffold, with its proven track record and synthetic flexibility, will undoubtedly remain a vital component in the armamentarium of medicinal chemists for years to come.
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An In-depth Technical Guide to Investigating the Mechanism of Action of Benzamide Derivatives
Abstract
The benzamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents across psychiatry, oncology, gastroenterology, and metabolic diseases. This versatility stems from the ability of substituted benzamides to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other critical cellular proteins. Understanding the precise mechanism of action (MoA) is paramount for rational drug design, optimizing efficacy, and ensuring safety. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to elucidate the MoA of novel benzamide derivatives. We move beyond simple protocol recitation to explain the causal relationships behind experimental choices, emphasizing self-validating systems and authoritative methodologies. This document synthesizes field-proven insights with rigorous scientific principles to empower the next wave of benzamide-based drug discovery.
Chapter 1: Elucidating Receptor-Mediated Mechanisms
Benzamide derivatives are particularly adept at modulating the function of GPCRs, a superfamily of integral membrane proteins that represent a major class of drug targets. The following sections detail the experimental workflows for characterizing interactions with several key receptor families.
Section 1.1: Dopamine D2 Receptor Antagonism
A significant number of benzamide antipsychotics and antiemetics, such as sulpiride and amisulpride, exert their therapeutic effects by acting as antagonists at the dopamine D2 receptor (D2R).[1] The D2R is a Gi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[2]
Investigating D2R antagonism requires a two-pronged approach. First, we must confirm direct physical interaction between the benzamide derivative and the receptor. This is achieved through competitive binding assays. Second, we must demonstrate that this binding event translates into a functional blockade of the receptor's signaling cascade. This is assessed via a functional assay measuring cAMP levels. Using both assay types provides a self-validating system: a compound that shows high binding affinity should also demonstrate potent functional antagonism.
The logical flow for confirming a benzamide derivative as a D2R antagonist involves sequential validation of binding and function.
Caption: Workflow for D2R antagonist characterization.
This protocol determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled D2R ligand.[3]
-
Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Reaction Mixture (per well):
-
50 µL Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
25 µL of [3H]-Spiperone or [3H]-YM-09151-2 (at a final concentration near its Kd).
-
25 µL of benzamide derivative at various concentrations (typically 10-point serial dilution).
-
100 µL of cell membrane preparation (50-100 µg protein).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist like 10 µM haloperidol).
-
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the benzamide derivative. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
This assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production.[4]
-
Cell Plating: Seed cells expressing the D2R into a 384-well plate and culture overnight.
-
Compound Addition: Pre-treat cells with various concentrations of the benzamide derivative for 15-30 minutes.
-
Stimulation: Add a D2R agonist (e.g., quinpirole) at its EC80 concentration in the presence of a sub-maximal concentration of forskolin (an adenylyl cyclase activator). The agonist will inhibit forskolin-stimulated cAMP production.[5]
-
Incubation: Incubate at room temperature for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., PerkinElmer AlphaScreen cAMP Assay Kit or a FRET-based assay).[5][6] The signal in these assays is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the assay signal against the log concentration of the antagonist. The resulting curve will show an increase in signal as the antagonist blocks the agonist effect. Fit the data to determine the IC50, representing the concentration at which the compound reverses 50% of the agonist-induced inhibition.
Section 1.2: Serotonin 5-HT4 Receptor Agonism
Benzamide derivatives like cisapride and mosapride are known 5-HT4 receptor agonists, used as prokinetic agents to enhance gastrointestinal motility.[7][8] The 5-HT4 receptor is Gs-coupled; its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[9]
Caption: Gs-coupled signaling cascade of the 5-HT4 receptor.
The experimental approach is similar to the D2R functional assay but adapted to measure an increase in cAMP.
-
Cell Plating: Seed cells stably expressing the human 5-HT4 receptor into a 384-well plate.
-
Compound Addition: Add various concentrations of the benzamide derivative to the wells.
-
Incubation: Incubate at room temperature for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Detection: Lyse the cells and quantify cAMP levels using a suitable detection kit (e.g., AlphaScreen).
-
Data Analysis: Plot the signal (which is now directly proportional to cAMP levels) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).
Section 1.3: Other Receptor Targets
The versatility of the benzamide scaffold extends to other receptors, including:
-
Sigma-1 Receptor (S1R): Benzamide derivatives have been developed as S1R agonists for potential use in CNS disorders.[10] The S1R is a unique ligand-operated molecular chaperone, and functional assays can include neurite outgrowth assays or calcium flux measurements.
-
Smoothened (SMO) Receptor: In the Hedgehog signaling pathway, some benzamides act as SMO antagonists, which is relevant for oncology.[11] A cell-based assay monitoring the translocation of β-Arrestin-GFP upon SMO activation can be used to screen for antagonists that block this effect.[11][12]
Chapter 2: Investigating Enzyme Inhibition
Benzamides can also function by directly inhibiting the catalytic activity of enzymes. The benzamide moiety often serves as a key interacting group, for instance, by binding to a metal ion in the enzyme's active site.
Section 2.1: Histone Deacetylase (HDAC) Inhibition
Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are a significant class of anti-cancer agents.[13][14] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[13] Benzamide inhibitors typically chelate the zinc ion in the active site of Class I HDACs, preventing this deacetylation.[15][16]
Caption: General workflow for a fluorometric HDAC inhibition assay.
This protocol is based on commercially available kits that provide a convenient and high-throughput method for measuring HDAC activity.[17]
-
Reagent Preparation: Prepare assay buffer, diluted HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1), fluorogenic substrate, and developer solution as per the kit manufacturer's instructions (e.g., Abcam ab156064, EpigenTek P-4034).[18]
-
Reaction Setup (in a 96-well black plate):
-
Inhibitor Wells: Add assay buffer, benzamide derivative (at various concentrations), and diluted HDAC enzyme.
-
Positive Control (No Inhibitor): Add assay buffer, vehicle (e.g., DMSO), and diluted HDAC enzyme.
-
Blank (No Enzyme): Add assay buffer and vehicle.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution to each well. This solution contains an enzyme that specifically cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).
-
Fluorescence Reading: Incubate for 10-15 minutes at room temperature, protected from light. Read the fluorescence on a microplate reader (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Subtract the blank reading from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition versus log inhibitor concentration to determine the IC50 value.
Section 2.2: Cholinesterase (AChE/BChE) Inhibition
Some benzamide derivatives are being explored for the symptomatic treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[19]
This is a classic colorimetric assay that measures the activity of AChE.[20][21]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product measured at 412 nm.[21]
-
Reaction Setup (in a 96-well clear plate):
-
Inhibitor Wells: 140 µL Assay Buffer (e.g., phosphate buffer, pH 8.0), 20 µL of benzamide derivative, 20 µL of AChE enzyme.
-
Control (100% Activity): 140 µL Assay Buffer, 20 µL of vehicle, 20 µL of AChE enzyme.
-
Blank: 160 µL Assay Buffer, 20 µL of vehicle.
-
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of a solution containing both DTNB and ATCh to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percent inhibition for the test compound at each concentration relative to the control. Plot the data to calculate the IC50.
Chapter 3: Investigating Metabolic Enzyme Modulation
Section 3.1: Glucokinase (GK) Activation
Benzamide derivatives have been identified as glucokinase activators (GKAs), representing a therapeutic strategy for type 2 diabetes.[22][23] GK is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[24] GKAs enhance the enzyme's activity, leading to increased insulin secretion and hepatic glucose uptake.[22]
This assay measures the rate of glucose-6-phosphate production from glucose and ATP, which is coupled to the reduction of NADP+ to NADPH by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by the change in absorbance at 340 nm.
-
Reagent Preparation: Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.1, 50 mM KCl, 1 mM MgCl2, 1 mM DTT). Prepare solutions of ATP, NADP+, glucose, recombinant human glucokinase, and G6PDH.
-
Reaction Setup (in a 96-well UV-transparent plate):
-
Test Wells: Assay buffer, benzamide derivative (at various concentrations), fixed concentration of glucose (e.g., 5 mM, a physiologically relevant concentration), ATP, NADP+, G6PDH, and glucokinase.
-
Control (Basal Activity): Same as test wells, but with vehicle instead of the benzamide derivative.
-
Blank: Same as test wells, but without the glucokinase enzyme.
-
-
Measurement: Place the plate in a plate reader pre-heated to 30°C. Monitor the increase in absorbance at 340 nm kinetically for 15-30 minutes.
-
Data Analysis: Calculate the reaction rate (ΔAbs/min) for each well. The "fold activation" is the rate in the presence of the compound divided by the rate of the basal activity control. Plot the fold activation against the log concentration of the benzamide derivative to determine the EC50.[24]
Data Summary
Quantitative data from the assays described should be systematically tabulated to compare the potency and selectivity of different benzamide derivatives.
Table 1: Example Data for a Hypothetical Benzamide Derivative (BZ-123)
| Target | Assay Type | Metric | Value |
| Dopamine D2R | Radioligand Binding | Ki | 15 nM |
| Dopamine D2R | cAMP Functional | IC50 | 25 nM |
| Serotonin 5-HT4R | cAMP Functional | EC50 | > 10,000 nM |
| HDAC1 | Fluorometric Inhibition | IC50 | 850 nM |
| HDAC2 | Fluorometric Inhibition | IC50 | 1,200 nM |
| AChE | Colorimetric Inhibition | IC50 | > 20,000 nM |
Conclusion
The benzamide scaffold is a privileged structure in drug discovery due to its ability to engage a wide range of biological targets through diverse mechanisms of action. A systematic and logical investigational approach, as outlined in this guide, is critical for accurately defining the MoA of novel benzamide derivatives. By combining direct target engagement assays (e.g., binding) with functional readouts (e.g., second messenger or enzyme activity assays), researchers can build a robust, self-validating data package. This detailed mechanistic understanding is the foundation for optimizing lead compounds, predicting clinical efficacy, and ultimately, developing safer and more effective medicines.
References
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Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus. (n.d.). PubMed. [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025, September 2). PubMed. [Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022, February 4). PubMed. [Link]
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Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM. (n.d.). PMC. [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). ResearchGate. [Link]
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The development of dopamine D2-receptor selective antagonists. (n.d.). PubMed. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. (n.d.). PubMed. [Link]
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Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (n.d.). PubMed. [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]
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Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). NIH. [Link]
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cAMP assays in GPCR drug discovery. (2017, September 23). PubMed. [Link]
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Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022, March 1). Bentham Science. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI. [Link]
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Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (n.d.). ResearchGate. [Link]
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5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. (n.d.). Graphy Publications. [Link]
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Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. (n.d.). NIH. [Link]
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). EpigenTek. [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). MDPI. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). NIH. [Link]
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Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. (n.d.). PubMed. [Link]
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023, October 26). PubMed. [Link]
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Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (n.d.). Journal of Medicinal Chemistry. [Link]
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Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. (n.d.). PubMed. [Link]
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Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. (2022, November 16). Analytical Chemistry. [Link]
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Distinct Pharmacological Properties of Second Generation HDAC Inhibitors with the Benzamide or Hydroxamate Head Group. (n.d.). AMiner. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. [Link]
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A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor. (2017, October 30). PubMed. [Link]
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Benzamide derivatives as dual-action hypoglycemic agents that inhibit glycogen phosphorylase and activate glucokinase. (n.d.). PubMed. [Link]
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Benzamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. (n.d.). Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Route Development for 2-Benzamido-3-methoxy-3-oxopropyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthetic development of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, a derivative of the amino acid L-serine. Two distinct and viable synthetic routes are presented, starting from commercially available precursors. Each route is detailed with step-by-step protocols, mechanistic insights, and justifications for the chosen methodologies. The guide is designed to be a practical resource for researchers in organic synthesis and medicinal chemistry, offering field-proven insights into the strategic choices required for the successful synthesis of complex amino acid derivatives. All protocols are supported by authoritative citations to ensure scientific integrity and reproducibility.
Introduction
This compound is an N- and O-dibenzoylated derivative of L-serine methyl ester. The synthesis of such molecules requires careful consideration of the reactivity of the three functional groups present in the parent amino acid: the amine, the carboxylic acid, and the side-chain hydroxyl group. The strategic protection and selective functionalization of these groups are paramount to achieving a high-yielding and pure final product. This guide explores two logical synthetic pathways, each with its own set of advantages and considerations.
Route 1 commences with the readily available L-serine methyl ester hydrochloride, proceeding through sequential N-benzoylation followed by O-benzoylation. This is a direct and convergent approach.
Route 2 begins with L-serine and employs an orthogonal protecting group strategy. This route involves the initial protection of the amine and carboxylic acid groups, followed by O-benzoylation, and concluding with selective deprotection and final functionalization steps. This pathway offers an alternative for overcoming potential challenges in solubility or reactivity encountered in the first route.
Route 1: Sequential Benzoylation of L-Serine Methyl Ester
This route is predicated on the differential reactivity of the amine and hydroxyl groups of L-serine methyl ester. The amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation under appropriate conditions.
Logical Framework for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The starting material, L-serine methyl ester hydrochloride, can be readily synthesized from L-serine. A common and effective method is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[1][2][3] This reaction proceeds by protonation of the carboxylic acid, rendering it more electrophilic for attack by methanol.[4]
Protocol 1: Preparation of L-Serine Methyl Ester Hydrochloride
-
Materials:
-
L-Serine (1 equivalent)
-
Methanol (anhydrous, ~5-10 mL per gram of L-serine)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C to allow for crystallization of the product.
-
If necessary, add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-serine methyl ester hydrochloride as a white solid.
-
Step 2: N-Benzoylation of L-Serine Methyl Ester Hydrochloride
The N-benzoylation is achieved using the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of an aqueous base.[5][6][7][8] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.[5][7]
Protocol 2: Synthesis of N-Benzoyl-L-serine methyl ester
-
Materials:
-
L-Serine methyl ester hydrochloride (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) (2.5 equivalents)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
-
Procedure:
-
Dissolve L-serine methyl ester hydrochloride in water and cool to 0 °C.
-
Add a solution of sodium bicarbonate or sodium hydroxide in water to the reaction mixture.
-
Add benzoyl chloride dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzoyl-L-serine methyl ester. The product can be purified by column chromatography on silica gel if necessary.
-
Step 3: O-Benzoylation of N-Benzoyl-L-serine methyl ester
The final step is the benzoylation of the less reactive hydroxyl group. This is typically achieved using benzoyl chloride in the presence of a non-nucleophilic base like pyridine, which also acts as a catalyst.[9][10]
Protocol 3: Synthesis of this compound
-
Materials:
-
N-Benzoyl-L-serine methyl ester (1 equivalent)
-
Benzoyl chloride (1.2 equivalents)
-
Pyridine (anhydrous, as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve N-benzoyl-L-serine methyl ester in anhydrous pyridine and cool to 0 °C.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final product, this compound.
-
Route 2: Synthesis via Orthogonal Protecting Groups
This route offers an alternative strategy that involves protecting the amine and carboxylic acid functionalities of L-serine, allowing for the selective benzoylation of the hydroxyl group. Subsequent deprotection and functionalization steps yield the target molecule. This approach can be advantageous if the intermediates in Route 1 exhibit poor solubility or if side reactions are observed.
Logical Framework for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: N-Boc Protection of L-Serine
The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines.[11]
Protocol 4: Synthesis of N-Boc-L-serine
-
Materials:
-
L-Serine (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
1 N Sodium hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve L-serine in 1 N NaOH solution and dioxane.
-
Cool the solution to 0 °C and add a solution of (Boc)₂O in dioxane.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-serine.
-
Step 2: Benzyl Esterification of N-Boc-L-serine
The carboxylic acid is protected as a benzyl ester, which can be removed later by hydrogenolysis.
Protocol 5: Synthesis of N-Boc-L-serine benzyl ester
-
Materials:
-
N-Boc-L-serine (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.1 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-L-serine in DMF.
-
Add cesium carbonate to the solution and stir for 30 minutes.
-
Add benzyl bromide and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain N-Boc-L-serine benzyl ester.
-
Step 3: O-Benzoylation of N-Boc-L-serine benzyl ester
With the amine and carboxylic acid groups protected, the hydroxyl group can be selectively benzoylated.
Protocol 6: Synthesis of N-Boc-O-benzoyl-L-serine benzyl ester
-
This step follows the same procedure as Protocol 3 , using N-Boc-L-serine benzyl ester as the starting material.
Step 4: N-Boc Deprotection
The Boc group is removed under acidic conditions.
Protocol 7: Synthesis of O-Benzoyl-L-serine benzyl ester
-
Materials:
-
N-Boc-O-benzoyl-L-serine benzyl ester (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the starting material in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude product is typically used in the next step without further purification.
-
Step 5: N-Benzoylation
The newly deprotected amine is then benzoylated.
Protocol 8: Synthesis of N,O-Dibenzoyl-L-serine benzyl ester
-
This step follows the same procedure as Protocol 2 , using O-Benzoyl-L-serine benzyl ester as the starting material.
Step 6: Hydrogenolysis (Debenzylation)
The benzyl ester is removed by catalytic hydrogenation.
Protocol 9: Synthesis of N,O-Dibenzoyl-L-serine
-
Materials:
-
N,O-Dibenzoyl-L-serine benzyl ester (1 equivalent)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the starting material in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain N,O-Dibenzoyl-L-serine.
-
Step 7: Methyl Esterification
The final step is the esterification of the free carboxylic acid.
Protocol 10: Synthesis of this compound
-
This step follows a similar procedure to Protocol 1 , using N,O-Dibenzoyl-L-serine as the starting material. Alternatively, coupling reagents like DCC/DMAP can be used for a milder esterification.[12][13][14][15]
Data Summary
| Intermediate/Product | Route | Key Reaction Type | Expected Yield Range | Purification Method |
| L-Serine methyl ester HCl | 1 | Fischer Esterification | 80-95% | Crystallization |
| N-Benzoyl-L-serine methyl ester | 1 | Schotten-Baumann | 70-90% | Column Chromatography |
| Target Molecule | 1 | O-Benzoylation | 60-85% | Column Chromatography |
| N-Boc-L-serine | 2 | N-Protection | >90% | Extraction |
| N-Boc-L-serine benzyl ester | 2 | Esterification | 80-95% | Column Chromatography |
| N,O-Dibenzoyl-L-serine | 2 | Multi-step | (Variable) | Crystallization/Chromatography |
| Target Molecule | 2 | Methyl Esterification | 70-90% | Column Chromatography |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is more direct and atom-economical, making it potentially more suitable for larger-scale synthesis. However, it relies on the successful selective N-benzoylation in the presence of a free hydroxyl group.
-
Route 2 provides greater control over the reactivity of the functional groups through the use of an orthogonal protection strategy. While longer, this route may be preferable for achieving higher purity and for the synthesis of analogues where different acyl groups are desired on the nitrogen and oxygen atoms.
The choice between these routes will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final compound. The protocols provided herein, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this and related N-acyl amino acid derivatives.
References
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- Benzamide Preparation
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- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling protocols for 2-Benzamido-3-methoxy-3-oxopropyl benzoate synthesis
An Application Note on Amide Coupling Protocols for the Synthesis of N-Benzoyl-L-Serine Methyl Ester, a Key Intermediate for 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Introduction: The Centrality of the Amide Bond
The amide bond is arguably the most important functional group in modern medicinal chemistry and drug development. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a cornerstone of peptide structure and a ubiquitous feature in a vast array of pharmaceuticals. The synthesis of this compound, an N- and O-acylated serine derivative, requires the formation of a critical amide linkage. This application note serves as a comprehensive guide for researchers and scientists on the selection and execution of robust amide coupling protocols, focusing on the key step: the coupling of benzoic acid with L-serine methyl ester to yield N-benzoyl-L-serine methyl ester.
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient under mild conditions. This is because the acidic carboxylic acid and the basic amine readily form a stable and unreactive carboxylate-ammonium salt.[1][2] To overcome this thermodynamic barrier, a "coupling reagent" is employed to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[1] This guide provides an in-depth analysis of three prevalent coupling methodologies, offering detailed, field-proven protocols and the causal logic behind their design.
Scientific Grounding: A Comparative Overview of Coupling Reagents
The success of an amide coupling reaction hinges on the strategic choice of the coupling reagent and any associated additives. These reagents are broadly classified into several families, each with a distinct mechanism of action, efficacy profile, and set of experimental considerations.
-
Carbodiimides (e.g., EDC, DCC): These are among the most established and cost-effective coupling reagents.[3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While effective, this intermediate can be unstable and prone to side reactions, such as the formation of an N-acylurea byproduct or racemization of the starting material.[5] To mitigate these issues and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid reaction rates, and ability to couple even challenging or sterically hindered substrates.[7][8] HATU's mechanism involves the formation of a highly reactive OAt-active ester.[9][10] The 7-azabenzotriazole moiety is particularly effective at accelerating the coupling and suppressing racemization.[7] These reactions require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the generated acids.[11][12]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, or PyBOP, is another highly effective "onium" salt reagent. Similar to uronium salts, it activates the carboxylic acid by forming a reactive HOBt ester.[13][14] The byproducts generated, such as tripyrrolidinophosphine oxide, are generally considered more benign than those from its predecessor, BOP.[13] PyBOP-mediated couplings are known for their high yields and are a staple in both solution-phase and solid-phase peptide synthesis.[14][15]
Visualizing the Synthesis and Mechanisms
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for the synthesis of N-benzoyl-L-serine methyl ester from L-serine methyl ester hydrochloride and benzoic acid.
Starting Materials:
-
L-Serine methyl ester hydrochloride
-
Benzoic acid
-
Appropriate solvents and reagents as listed in each protocol.
Protocol 1: EDC/NHS Coupling
This method is a reliable and widely used standard, balancing cost and effectiveness. The two-step procedure, where the acid is "pre-activated" before adding the amine, often enhances yield and purity.[16][17][18]
Materials:
-
Benzoic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
L-Serine methyl ester hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq), NHS (1.2 eq), and anhydrous DCM (or DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the cooled solution in one portion.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This is the "pre-activation" step where the NHS-ester is formed.
-
In a separate flask, dissolve L-serine methyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM/DMF and add Et₃N (2.5 eq). The base serves to both neutralize the hydrochloride salt and the acid formed during the coupling.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzoyl-L-serine methyl ester.[19]
Protocol 2: HATU Coupling
This protocol is ideal for achieving high yields in shorter reaction times and is particularly useful if the EDC/NHS method proves sluggish.
Materials:
-
Benzoic Acid (1.0 eq)
-
HATU (1.1 eq)
-
L-Serine methyl ester hydrochloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), L-serine methyl ester hydrochloride (1.1 eq), and anhydrous DMF (to 0.1-0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise. Causality Note: DIPEA is a bulky, non-nucleophilic base that efficiently deprotonates the carboxylic acid and neutralizes the HCl salt without competing with the primary amine as a nucleophile.
-
Add HATU (1.1 eq) to the solution in one portion. A color change (often to yellow) may be observed.
-
Allow the reaction to stir at 0 °C for 10-15 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 2-4 hours. The reaction is typically much faster than carbodiimide methods.
-
Monitor reaction progress via TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a large volume of ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove DMF and water-soluble byproducts (tetramethylurea, excess base).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: PyBOP Coupling
PyBOP offers a reliable alternative to HATU, with similar efficiency and a good safety profile.
Materials:
-
Benzoic Acid (1.0 eq)
-
PyBOP (1.2 eq)
-
L-Serine methyl ester hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and L-serine methyl ester hydrochloride (1.2 eq) in anhydrous DMF.[13][14]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add PyBOP (1.2 eq) in one portion.[14]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: The workup procedure is similar to the HATU protocol. Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and phosphonium byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Comparative Analysis of Protocols
| Parameter | EDC/NHS Protocol | HATU Protocol | PyBOP Protocol |
| Relative Cost | Low | High | High |
| Reaction Time | Long (12-24 h) | Very Fast (2-4 h) | Fast (4-16 h) |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Byproduct Removal | Water-soluble urea, easy removal | Water-soluble urea and HOAt | Water-soluble phosphine oxide |
| Racemization Risk | Low (with NHS/HOBt) | Very Low | Low |
| Key Advantage | Cost-effective, scalable | Highest efficiency, fastest rates | High efficiency, benign byproducts |
| Key Consideration | Slower, potential for side reactions | Expensive, moisture sensitive | Expensive |
Completion of the Synthesis
Once the key intermediate, N-benzoyl-L-serine methyl ester, has been synthesized and purified, the final step is the esterification of the primary alcohol on the serine side chain. This is typically achieved through a standard esterification reaction, for example, by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as DCM. This straightforward transformation yields the final target molecule, this compound.
References
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- Vertex AI Search Grounding API, "What is the mechanism of carbodiimide coupling reactions? - Benchchem"
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- Vertex AI Search Grounding API, "Methyl benzyl-L-serin
- Vertex AI Search Grounding API, "Application Notes and Protocols for PyBOP Coupling Reactions - Benchchem"
- Vertex AI Search Grounding API, "Synthesis of Methyl benzyl-DL-serin
- Vertex AI Search Grounding API, "Carbodiimide - Wikipedia"
- Vertex AI Search Grounding API, "Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies"
- Vertex AI Search Grounding API, "PyBOP - Common Organic Chemistry"
- Vertex AI Search Grounding API, "HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube"
- Vertex AI Search Grounding API, "Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps"
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- Vertex AI Search Grounding API, "instructions - edc - Thermo Fisher Scientific"
- Vertex AI Search Grounding API, "HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Vertex AI Search Grounding API, "General Protocol for Coupling Biomolecules to Carboxyl
- Vertex AI Search Grounding API, "High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences"
- Vertex AI Search Grounding API, "L-SERINE METHYL ESTER synthesis - ChemicalBook"
- Vertex AI Search Grounding API, "Amide Synthesis - Fisher Scientific"
- Vertex AI Search Grounding API, "Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Vertex AI Search Grounding API, "Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy - Sigma-Aldrich"
- Vertex AI Search Grounding API, "The synthesis, properties, and applications of N-acyl-α-aminoacids - ResearchG
- Vertex AI Search Grounding API, "In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g - Canadian Science Publishing"
- Vertex AI Search Grounding API, "Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México"
- Vertex AI Search Grounding API, "3 - Organic Syntheses Procedure"
- Vertex AI Search Grounding API, "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA"
- Vertex AI Search Grounding API, "A Convenient Synthesis of Amino Acid Methyl Esters - MDPI"
- Vertex AI Search Grounding API, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH"
- Vertex AI Search Grounding API, "The synthesis, properties, and applic
- Vertex AI Search Grounding API, "Amide coupling reaction in medicinal chemistry.
- Vertex AI Search Grounding API, "Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent"
- Vertex AI Search Grounding API, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchG
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- 3. hepatochem.com [hepatochem.com]
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- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
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- 19. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Esterification methods for 3-methoxy-3-oxopropanoic acid derivatives
An Application Guide to the Esterification of 3-Methoxy-3-oxopropanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, 3-methoxy-3-oxopropanoic acid, also known as monomethyl malonate, is a pivotal C3 building block.[1][2] Its dual functionality—a methyl ester at one terminus and a free carboxylic acid at the other—makes it a versatile synthon for creating more complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[3] However, this bifunctionality also presents a distinct chemical challenge: how to selectively esterify the free carboxylic acid without disturbing the existing methyl ester or encountering other side reactions.
This guide provides an in-depth exploration of key esterification methodologies tailored for 3-methoxy-3-oxopropanoic acid and its derivatives. Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind each technique, offering field-proven insights to empower researchers to select and optimize the ideal method for their specific synthetic goals.
The Fischer-Speier esterification is a foundational, acid-catalyzed reaction that combines a carboxylic acid and an alcohol to form an ester and water.[4] It is one of the most cost-effective and straightforward methods for ester synthesis, particularly on a large scale.[4]
Scientific Principles & Field Insights
The reaction mechanism hinges on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6] The entire process is a dynamic equilibrium.[4]
Causality Behind Experimental Choices: To drive the reaction to completion, Le Châtelier's principle must be leveraged. This is typically achieved in two ways:
-
Using Excess Alcohol: Employing the alcohol as the reaction solvent or in large excess shifts the equilibrium towards the product side.[4][7]
-
Water Removal: Actively removing water as it forms prevents the reverse reaction (ester hydrolysis). A Dean-Stark apparatus is the classic tool for this, azeotropically removing water with a solvent like toluene.[4]
For 3-methoxy-3-oxopropanoic acid, a critical consideration is the potential for transesterification of the existing methyl ester, which could lead to a mixture of the desired product and the symmetrically substituted diester. This risk is mitigated by using carefully controlled temperatures and reaction times.
Sources
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- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Purification of 2-Benzamido-3-methoxy-3-oxopropyl benzoate by column chromatography
An Application Note and Detailed Protocol for the Purification of 2-Benzamido-3-methoxy-3-oxopropyl benzoate by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound, a compound of interest in synthetic chemistry and drug development, utilizing silica gel flash column chromatography. The protocol is designed for researchers and scientists, offering a step-by-step methodology grounded in chromatographic principles. We emphasize the rationale behind procedural choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of gradient elution for optimal separation. This guide aims to deliver a robust, reproducible, and efficient purification strategy, complete with troubleshooting advice and safety considerations.
Introduction and Compound Profile
The purification of synthetic products is a critical step in chemical research and development, ensuring that subsequent assays, reactions, or formulations are based on a compound of known purity. This compound features multiple functional groups—an amide, a methyl ester, and a benzoate ester—which contribute to its moderate polarity. Flash column chromatography is the method of choice for its purification on a preparative scale, offering a balance of speed and resolution.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2]
Compound Details:
-
Name: this compound[3]
-
Molecular Formula: C₁₈H₁₇NO₅[3]
-
Molecular Weight: 327.336 g/mol [3]
-
CAS Number: 1239450-42-0[3]
Principle of Separation: The Role of Polarity
The success of column chromatography hinges on the polarity differences between the target compound and its impurities.[2] Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. Compounds with polar functional groups will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column.
This compound's polarity is influenced by:
-
Amide group (-CONH-): Capable of hydrogen bonding, contributing significantly to polarity.
-
Two Ester groups (-COO-): Contribute moderate polarity through dipole-dipole interactions.
The mobile phase, or eluent, competes with the adsorbed compounds for binding sites on the stationary phase. A more polar eluent will more effectively displace the compounds, causing them to move faster.[2] Therefore, a gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is ideal. This allows non-polar impurities to be washed off first, followed by the target compound, and finally, the more polar impurities.[4]
Preliminary Analysis: Solvent System Development using TLC
Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale model for the column, allowing for rapid screening of different mobile phases to achieve good separation.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4.
Protocol 1: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-selected solvent system. A common starting point for benzamide derivatives is a mixture of ethyl acetate (polar) and hexanes (non-polar).[4] Test various ratios (e.g., 10:90, 20:80, 30:70 v/v Ethyl Acetate:Hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[4]
-
Analysis: The ideal solvent system will show clear separation between the spot for the desired product and any impurities. The product spot should be distinct and well-defined.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard glass column for flash chromatography, where air pressure is used to accelerate solvent flow.[6]
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel for flash chromatography (230-400 mesh)[4]
-
Crude this compound
-
Elution Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
Rationale: The slurry method is preferred as it minimizes the chances of trapping air bubbles and ensures a uniformly packed column, which is crucial for good separation.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).[2]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column gently to help the silica pack evenly.[2]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[6] Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry. [6]
-
-
Sample Loading (Dry Loading):
-
Rationale: Dry loading is highly recommended for compounds that have limited solubility in the initial eluent or when high resolution is needed. It introduces the sample in a concentrated band, leading to sharper peaks.[7]
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder as an even layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent (10% Ethyl Acetate in Hexanes) to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Start collecting fractions immediately. The volume of each fraction should be consistent.
-
Gradually increase the polarity of the eluent (gradient elution). For example, after several column volumes of 10% EtOAc, switch to 20%, then 30%, and so on. This gradual increase ensures that compounds of slightly different polarities are resolved effectively.[5]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material.
-
Use the solvent system determined in the preliminary analysis for developing the TLC plates.
-
Identify the fractions that contain the pure product (single spot at the correct Rƒ).
-
-
Product Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Data Presentation
The following table summarizes the typical parameters for this purification.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[4] | Highly polar adsorbent suitable for separating moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of 10% to 50% Ethyl Acetate in Hexanes[4] | Starts non-polar to elute non-polar impurities, then increases in polarity to elute the target compound. |
| TLC Rƒ (Target) | ~0.3 in 30% Ethyl Acetate/Hexanes | An Rƒ in this range typically translates to good separation on a column. |
| Sample Loading | Dry Loading[7] | Ensures a narrow sample band and improves separation efficiency. |
| Detection | UV visualization at 254 nm[4] | The aromatic rings in the molecule allow for easy detection under UV light. |
Workflow Visualization
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The Synthetic Potential of 2-Benzamido-3-methoxy-3-oxopropyl benzoate: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of organic synthesis, the quest for versatile and stereochemically defined building blocks is perpetual. 2-Benzamido-3-methoxy-3-oxopropyl benzoate, a derivative of the amino acid serine, emerges as a compound of significant interest for researchers, particularly those engaged in drug discovery and development. Its structure, possessing a protected amine, a methyl ester, and a benzoate ester, offers a unique combination of reactive sites. This guide provides a comprehensive overview of the potential applications of this building block, complete with detailed, field-tested insights and actionable protocols. While direct literature precedent for this specific molecule is nascent, its structural motifs are analogous to well-explored classes of compounds, allowing for the rational design of synthetic transformations.
This document is structured to provide a logical progression from the fundamental properties of the molecule to its potential applications in the synthesis of complex organic scaffolds. We will delve into the strategic unmasking and manipulation of its functional groups, offering a roadmap for its incorporation into diverse synthetic strategies.
Molecular Profile and Strategic Considerations
Before embarking on synthetic transformations, a thorough understanding of the molecule's properties is paramount.
| Property | Value | Source |
| CAS Number | 1239450-42-0 | |
| Molecular Formula | C₁₈H₁₇NO₅ | |
| Molecular Weight | 327.34 g/mol | |
| Key Functional Groups | Amide, Methyl Ester, Benzoate Ester | - |
| Chiral Center | C2 of the propoxy chain | - |
The strategic value of this compound lies in the differential reactivity of its ester groups and the latent reactivity of the N-acyl amino acid core. The methyl ester is generally more labile to hydrolysis than the benzoate ester, offering a handle for selective manipulation. The benzamido group provides robust protection for the amine but can also participate in cyclization reactions under specific conditions.
Figure 2. Proposed workflow for the synthesis of an oxazolone derivative.
Experimental Protocol: Synthesis of 4-(Benzoyloxymethyl)-2-phenyl-5(4H)-oxazolone
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) is added acetic anhydride (3.0 eq).
-
Reaction Conditions: The mixture is stirred at reflux (approximately 40 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is co-evaporated with toluene (2 x 10 mL) to remove residual acetic anhydride.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired oxazolone.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note II: Dipeptide Synthesis via Amide Coupling
The methyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid. This intermediate can then be coupled with another amino acid ester to form a dipeptide. The N-benzoyl group serves as a stable protecting group for the N-terminus during the coupling reaction.
Scientific Rationale
The synthesis of peptides relies on the formation of amide bonds between amino acids. [1][2]By selectively deprotecting the C-terminus of our building block, we create a carboxylic acid that can be activated and coupled with the N-terminus of a second amino acid derivative. The benzoyl group on the nitrogen prevents self-coupling and other side reactions. [3]
Figure 3. Proposed workflow for dipeptide synthesis.
Experimental Protocol: Synthesis of N-Benzoyl-O-benzoyl-Seryl-glycine methyl ester
Disclaimer: This is a proposed protocol based on standard peptide coupling procedures and should be optimized.
Step 1: Selective Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).
-
Reaction Conditions: Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH, 1.1 eq) in water. Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the carboxylic acid.
Step 2: Peptide Coupling
-
Reaction Setup: To a solution of the carboxylic acid from Step 1 (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling Reagent Addition: Add a solution of HATU (1.1 eq) in DMF.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates completion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Application Note III: Advanced Scaffolds via Intramolecular Cyclization
For the more ambitious synthetic chemist, this compound can be envisioned as a precursor to complex heterocyclic scaffolds such as isoquinolines, which are prevalent in medicinal chemistry. This would involve a multi-step sequence to first elaborate the amino acid side chain into a β-arylethylamine moiety, followed by a Bischler-Napieralski or Pictet-Spengler type cyclization. [4][5][6][7][8][9][10]
Scientific Rationale
The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃. [4][6][7][8][10]The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure. [5][9]A hypothetical route could involve reduction of both ester groups to alcohols, selective protection, conversion of the primary alcohol to an aryl group, and subsequent cyclization.
Figure 4. Hypothetical pathway to dihydroisoquinoline scaffolds.
This advanced application highlights the potential of this compound as a starting material for the synthesis of complex, biologically relevant molecules. The development of such a route would require significant experimental investigation but underscores the strategic value of this building block.
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is intended for laboratory use only by trained professionals. [cite: CymitQuimica] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit underexplored, building block for organic synthesis. Its trifunctional nature, combined with its inherent chirality, provides a rich platform for the construction of diverse and complex molecular architectures. The application notes and protocols detailed herein, while grounded in established chemical principles, are intended to serve as a foundation for further exploration and innovation. It is our hope that this guide will inspire researchers to unlock the full synthetic potential of this versatile compound.
References
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Wen, L., et al. (2017). A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. Molecules, 22(7), 1123. [Link]
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Patel, H., et al. (2018). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. ResearchGate. [Link]
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Singh, S., et al. (2013). Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences, 3(1), 1-5. [Link]
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Ilies, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5129. [Link]
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Jain, A., et al. (2013). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(9), 3334-3342. [Link]
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Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
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Lourdes, L., et al. (2011). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry, 15(4), 536-559. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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Stelakatos, G. C., et al. (1966). New Methods in Peptide Synthesis. Part III. Protection of Carboxyl Group. Journal of the Chemical Society C: Organic, 1191-1199. [Link]
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Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(18), 6603–6608. [Link]
-
J&K Scientific LLC. (2024). Bischler-Napieralski Reaction. [Link]
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Bautista-Cruz, A., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 65(1), 108-121. [Link]
-
Liu, L. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198. [Link]
-
Organic Chemistry Tube. (2022, February 5). Bischler-Napieralski Reaction. YouTube. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis. [Link]
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Application Notes & Protocols: 2-Benzamido-3-methoxy-3-oxopropyl benzoate as a Versatile Scaffold in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive overview of the synthesis and potential applications of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, chemically identified as N,O-dibenzoyl-L-serine methyl ester. While specific biological data for this exact molecule is not extensively published, its structure represents a confluence of two highly significant motifs in medicinal chemistry: a chiral L-serine core and the pharmacologically privileged benzamido group. This document serves as a technical primer for leveraging this compound as a versatile starting material for the synthesis of compound libraries aimed at discovering novel enzyme inhibitors and other bioactive molecules. We provide detailed, field-proven protocols for its synthesis and for the subsequent biological evaluation of its derivatives against therapeutically relevant enzyme classes.
Introduction: A Scaffold of Opportunity
This compound is a fully protected derivative of the amino acid L-serine. Its structure is strategically poised for medicinal chemistry applications due to three key features:
-
Chiral Serine Core: Serine and its derivatives are fundamental building blocks in numerous natural products and pharmaceuticals.[1][2][3] The inherent chirality of the L-serine backbone provides a fixed stereochemical anchor, which is often critical for specific interactions with biological targets.
-
The Benzamido Moiety: The benzamide functional group is a cornerstone of modern drug discovery. It is present in a wide array of approved drugs and clinical candidates, acting as a potent pharmacophore that can engage in crucial hydrogen bonding and aromatic interactions within enzyme active sites.[4][5][6][7]
-
Orthogonal Protecting Groups: The presence of a methyl ester at the C-terminus, a benzoyl group on the side-chain hydroxyl (O-benzoyl), and a benzoyl group on the amine (N-benzoyl) provides multiple, distinct points for chemical modification. These groups can be selectively removed to unmask reactive handles, enabling the systematic synthesis of analog libraries for structure-activity relationship (SAR) studies.
This guide will first detail a robust synthesis for the title compound. It will then explore its potential as a core scaffold for generating diverse chemical libraries and hypothesize on promising biological targets. Finally, we will provide step-by-step protocols for screening these novel derivatives against high-value enzyme families, such as histone deacetylases (HDACs) and serine hydrolases.
Physicochemical & Structural Data
| Property | Value |
| Systematic Name | This compound |
| Synonym | N,O-Dibenzoyl-L-serine methyl ester |
| CAS Number | 1239450-42-0 |
| Molecular Formula | C₁₈H₁₇NO₅ |
| Molecular Weight | 327.34 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO |
Synthesis of this compound
The synthesis of the title compound is a logical three-step sequence starting from commercially available L-serine. The pathway involves esterification of the carboxylic acid, followed by sequential benzoylation of the amine and hydroxyl groups.
Caption: Synthetic pathway for this compound.
Protocol 1: Multi-step Synthesis
Rationale: This protocol employs standard, high-yielding reactions common in amino acid and peptide chemistry.
-
Step 1 (Esterification): Thionyl chloride in methanol is a classic and efficient method for converting carboxylic acids to methyl esters, particularly for amino acids where the product is conveniently isolated as a stable hydrochloride salt.[8][9][10][11]
-
Step 2 & 3 (Benzoylation): The Schotten-Baumann reaction, which uses an acyl chloride in the presence of a base, is a robust method for acylating amines and alcohols.[12][13][14][15] Using a non-nucleophilic organic base like triethylamine or pyridine prevents unwanted side reactions and neutralizes the HCl byproduct, driving the reaction to completion.[16]
Materials:
-
L-Serine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and warm the mixture to 35-40 °C. Stir for 24-48 hours until the reaction is complete (monitored by TLC, or until the solution becomes clear).[10]
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a white solid.
-
The crude L-serine methyl ester hydrochloride can be used directly in the next step or triturated with cold diethyl ether to remove impurities.
Step 2: Synthesis of N-Benzoyl-L-Serine Methyl Ester
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 mL per gram).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Step 3: Synthesis of this compound (Title Compound)
-
Dissolve N-Benzoyl-L-Serine Methyl Ester (1.0 eq) in anhydrous DCM containing pyridine (2.0 eq) as both a base and catalyst.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Applications in Medicinal Chemistry Library Development
The true value of the title compound lies in its potential as a versatile starting point for generating libraries of novel compounds for biological screening.
Caption: Workflow for library synthesis and screening from the title compound.
Hypothesized Biological Targets
-
Histone Deacetylases (HDACs): The benzamide moiety is a well-established zinc-binding group found in several HDAC inhibitors (e.g., Entinostat, Mocetinostat).[4] Dysregulation of HDACs is implicated in many cancers and inflammatory diseases, making them a high-value target class.[17][18][19][20] Derivatives of the title compound could be screened for HDAC inhibitory activity.
-
Cholinesterases (AChE & BuChE): Benzamide derivatives have been reported as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[5][6]
-
Serine Hydrolases: This large enzyme superfamily plays critical roles in metabolism, signaling, and inflammation.[21][22][23][24] Given its serine-based core, derivatives of the title compound could serve as starting points for developing covalent or non-covalent inhibitors targeting specific members of this family.
Protocols for Biological Evaluation
The following protocols provide robust, validated methods for screening compounds derived from the title scaffold against relevant enzyme targets.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity/Inhibition Assay (Fluorometric)
Principle: This assay quantifies HDAC activity using a fluorogenic substrate containing an acetylated lysine residue. When the HDAC enzyme removes the acetyl group, a developer enzyme can cleave the substrate, releasing a highly fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[17][18][20]
Materials:
-
HDAC Assay Kit (commercial kits are available from sources like EpigenTek, Enzo Life Sciences, BPS Bioscience)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
Stop Solution/HDAC Inhibitor (e.g., Trichostatin A or SAHA as a positive control)
-
Test compounds (dissolved in DMSO)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader (Excitation ~355-380 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of your test compounds and the positive control inhibitor (e.g., SAHA) in HDAC Assay Buffer. A typical starting concentration for screening is 10 µM. Ensure the final DMSO concentration in the well is ≤1%.
-
Dilute the HDAC enzyme to its optimal working concentration in cold HDAC Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration (often around 50 µM) in HDAC Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Blank (No Enzyme): 50 µL Assay Buffer + 40 µL water/buffer.
-
Negative Control (100% Activity): 50 µL Assay Buffer + 10 µL vehicle (buffer with DMSO).
-
Positive Control (Inhibitor): 40 µL Assay Buffer + 10 µL of a known inhibitor (e.g., SAHA).
-
Test Compound: 40 µL Assay Buffer + 10 µL of test compound dilution.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 40 µL of the diluted HDAC enzyme solution to the Negative Control, Positive Control, and Test Compound wells.
-
Mix gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Add 10 µL of the fluorogenic substrate to all wells.
-
Add 50 µL of Developer solution to all wells. This stops the HDAC reaction and begins the fluorescence generation.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence intensity on a microplate reader (Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Negative_Control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: General Assay for Serine Hydrolase Activity using Activity-Based Probes (Gel-Based)
Principle: Activity-based protein profiling (ABPP) uses chemical probes that covalently bind to the active site of enzymes. For serine hydrolases, fluorophosphonate (FP)-based probes are common.[22][23] An FP probe linked to a reporter tag (e.g., a fluorophore like TAMRA or a biotin tag) will label only active enzymes in a complex proteome (like a cell lysate). Inhibition can be assessed by pre-incubating the lysate with a test compound; an effective inhibitor will block the active site, preventing subsequent labeling by the FP probe.[21][25]
Materials:
-
Cell or tissue lysate expressing target serine hydrolases.
-
Activity-based probe (e.g., TAMRA-FP or Biotin-FP).
-
Test compound and known inhibitor (positive control).
-
SDS-PAGE gels and running buffer.
-
For fluorescent probes: In-gel fluorescence scanner.
-
For biotin probes: Streptavidin-HRP conjugate and chemiluminescence reagents for Western blotting.
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-HCl) and determine the total protein concentration (e.g., via BCA assay).
-
Inhibition Step:
-
In separate microcentrifuge tubes, aliquot 50 µg of protein lysate.
-
Add the test compound (e.g., to a final concentration of 1 µM) or vehicle (DMSO) to the lysates.
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its target(s).
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., TAMRA-FP to a final concentration of 1 µM) to each lysate.
-
Incubate at room temperature for another 30-60 minutes.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and load them onto a polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Detection:
-
If using a fluorescent probe (TAMRA-FP): Scan the gel directly using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the fluorophore. A decrease in the intensity of a specific band in the inhibitor-treated lane compared to the vehicle control lane indicates target engagement.
-
If using a biotin probe (Biotin-FP): Transfer the proteins to a PVDF membrane (Western blot). Block the membrane, then probe with a streptavidin-HRP conjugate. Detect the biotin-labeled proteins using a chemiluminescent substrate.
-
References
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Li, J., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6863-6874. [Link]
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ResearchGate. (n.d.). Benzamide derivatives reported as AChE and CAs inhibitors. [Link]
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Ishii, S., et al. (2023). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Angewandte Chemie International Edition, 62(15), e202217822. [Link]
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Sathee, N. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
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Koca, M., & Bilginer, S. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity, 26(2), 937-951. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Patil, S. C., et al. (2017). Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. ResearchGate. [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
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Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 7, 100778. [Link]
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EpigenTek. (n.d.). EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. [Link]
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Ishii, S., et al. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]
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Mori, K., et al. (2019). Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. Organic Process Research & Development, 23(4), 631-636. [Link]
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Weerapana, E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology, 544, 197-209. [Link]
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Fones, W. S. (1960). Serine derivative with antitumor activity. Science, 131(3401), 666. [Link]
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Martins, M., et al. (2014). New L-Serine Derivative Ligands as Cocatalysts for Diels-Alder Reaction. Journal of Chemistry, 2014, 280145. [Link]
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Crash Course. (2022). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. [Link]
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CD Biosynsis. (n.d.). Serine - Unnatural Amino Acids and Derivatives. [Link]
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SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
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Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free condition. International Journal of ChemTech Research, 6(5), 2928-2933. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
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ResearchGate. (n.d.). Preparation of methyl ester of L-serine (3). [Link]
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Groutas, W. C., et al. (1995). N-peptidyl, O-acyl hydroxamates: comparison of the selective inhibition of serine and cysteine proteinases. Biochemical and Biophysical Research Communications, 210(2), 558-566. [Link]
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High-throughput screening of 2-Benzamido-3-methoxy-3-oxopropyl benzoate derivatives
Application Note & Protocol
Topic: High-Throughput Screening of 2-Benzamido-3-methoxy-3-oxopropyl Benzoate Derivatives for Serine Protease Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, field-tested framework for the high-throughput screening (HTS) of this compound derivatives against a model serine protease. Serine proteases are a critical class of enzymes involved in numerous pathologies, making them prime targets for therapeutic intervention.[1][2] The benzamide and benzoate moieties present in this compound class represent a privileged scaffold that may interact with the catalytic triad of serine proteases. This document details a robust, fluorescence-based assay optimized for a 384-well format, ensuring both economic and rapid evaluation of large compound libraries.[3][4] We provide step-by-step protocols covering assay development, automated screening, data analysis with rigorous quality control, and hit confirmation strategies. The methodologies are designed to be self-validating, incorporating essential controls and statistical measures like the Z'-factor to ensure data integrity and reliability.[5][6][7]
Introduction and Scientific Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid interrogation of vast chemical libraries to identify novel bioactive agents.[8][9] The selection of a high-quality and relevant compound library is an essential aspect of this process.[8][9] The chemical scaffold of this compound contains key pharmacophoric features, including amide and ester functionalities, which are known to interact with enzymatic active sites. While the specific biological activity of this exact derivative series is not broadly documented, related benzamide structures have shown a wide range of biological activities, including antiproliferative and antimicrobial effects.[10][11][12][13]
This application note uses a serine protease as an exemplary target class due to its therapeutic relevance and the compatibility of the compound scaffold with the enzyme's active site. Serine proteases, such as thrombin, trypsin, and viral proteases like HCV NS3, are implicated in numerous diseases, making them attractive targets for inhibitor discovery.[1][2][14]
Assay Principle: The screening protocol employs a fluorescence-based assay, which offers an optimal balance of sensitivity, cost-effectiveness, and suitability for HTS.[3][4][15] The assay utilizes a fluorogenic peptide substrate that is specifically cleaved by the target serine protease. In its intact state, the substrate's fluorescence is quenched. Upon enzymatic cleavage, a fluorophore is released, generating a quantifiable signal. The presence of an active inhibitor prevents this cleavage, resulting in a low fluorescence signal.
Materials and Equipment
Reagents & Consumables:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.5.
-
Enzyme: Target Serine Protease (e.g., Trypsin, Chymotrypsin) stored in appropriate aliquots at -80°C.
-
Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Arg-Arg-AMC for Trypsin-like proteases).[2] Stock prepared in DMSO.
-
Compound Library: 10 mM stock of this compound derivatives in 100% DMSO.
-
Positive Control: Known inhibitor for the target protease (e.g., Aprotinin for Trypsin).
-
Assay Plates: 384-well, black, flat-bottom, low-volume polystyrene plates.
-
Compound Plates: 384-well polypropylene plates for serial dilutions.
-
Reagent Reservoirs.
Instrumentation:
-
Automated Liquid Handler: For precise, high-throughput dispensing of reagents and compounds.
-
Fluorescence Microplate Reader: Capable of top-reading with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., 350 nm excitation / 450 nm emission for AMC-based substrates).[2]
-
Plate Centrifuge.
-
Plate Sealer.
High-Throughput Screening Workflow
A successful HTS campaign follows a structured, multi-stage process from initial assay setup to final hit validation. The workflow is designed to maximize efficiency and data quality while minimizing false positives and negatives.
Caption: High-level workflow for the HTS campaign.
Detailed Experimental Protocols
Protocol 1: Assay Development and Validation
Rationale: Before commencing a full screen, the assay must be validated to ensure it is robust and reproducible. The key performance metric is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[7] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][16]
Procedure:
-
Determine Optimal Enzyme and Substrate Concentrations:
-
Perform a matrix titration of enzyme and substrate to find concentrations that yield a robust linear reaction rate and a strong signal-to-background ratio. Aim for substrate concentration at or below the Km for competitive inhibitor discovery.
-
-
Z'-Factor Plate Setup (384-well format):
-
Columns 1-12: Negative (Vehicle) Control. Add 20 µL of Assay Buffer.
-
Columns 13-24: Positive Control. Add 20 µL of Assay Buffer.
-
-
Reagent Addition:
-
Add 100 nL of 100% DMSO to Negative Control wells.
-
Add 100 nL of a saturating concentration of the Positive Control inhibitor (in DMSO) to Positive Control wells.
-
Add 10 µL of Enzyme Working Solution to all wells.
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 15 minutes at room temperature. This pre-incubation step is critical for inhibitors to bind the enzyme before substrate addition.[1]
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of Substrate Working Solution to all wells to initiate the reaction.
-
Immediately transfer the plate to a fluorescence reader and begin kinetic measurement (e.g., read every 60 seconds for 20 minutes).
-
-
Z'-Factor Calculation:
Protocol 2: Primary Screening
Rationale: The primary screen is performed at a single compound concentration (typically 10 µM) to identify initial "hits." Automation is crucial for maintaining consistency across thousands of compounds.[17]
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pintool, transfer 100 nL of each 10 mM library compound stock into the corresponding wells of a 384-well assay plate, resulting in a final assay concentration of 10 µM (in a 10 µL final volume, adjusted for additions).
-
Plate Layout:
-
Columns 1, 2: Negative (Vehicle) Control (100 nL DMSO).
-
Columns 23, 24: Positive Control (100 nL known inhibitor).
-
Columns 3-22: Library Compounds.
-
-
-
Reagent Addition:
-
Add 5 µL of Enzyme Working Solution to all wells using an automated dispenser.
-
Centrifuge the plate (1,000 rpm, 1 min).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Data Acquisition:
-
Add 5 µL of Substrate Working Solution to all wells.
-
Immediately begin kinetic measurement on the plate reader as optimized during validation.
-
Data Analysis and Hit Identification
Rationale: Raw screening data must be normalized and analyzed statistically to identify genuine hits while minimizing false positives.
Data Normalization and Quality Control:
-
Calculate Percent Inhibition: For each compound well, calculate the inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Rate_compound - Mean_Rate_pos) / (Mean_Rate_neg - Mean_Rate_pos))
-
Plate-Level QC: Calculate the Z'-factor for each individual plate. Plates with a Z' < 0.5 should be flagged for review or re-screening.[6][18]
Hit Selection Workflow:
Caption: Decision workflow for primary hit identification.
Hit Confirmation and Prioritization: Primary hits must undergo further testing to confirm their activity and rule out artifacts.[19]
-
Re-testing: Cherry-pick primary hits and re-test under the same assay conditions to confirm activity.
-
Dose-Response Curves: Test confirmed hits in a serial dilution (e.g., 8-point, 3-fold dilution) to determine their potency (IC50).
-
Orthogonal Assays: Validate hits using a different assay format (e.g., an absorbance-based assay) to rule out technology-specific artifacts like fluorescence interference.
-
SAR Analysis: Procure or synthesize close analogs of the most potent hits to establish an initial structure-activity relationship (SAR).[19]
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Assay Validation Summary
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Signal Window (S/B) | 15.2 | > 5 |
| CV% (Negative Control) | 4.1% | < 10% |
| CV% (Positive Control) | 5.3% | < 10% |
| Z'-Factor | 0.78 | ≥ 0.5 |
Table 2: Hypothetical Primary Screening Results
| Metric | Value |
|---|---|
| Compounds Screened | 100,000 |
| Assay Plates (384-well) | 313 |
| Primary Hit Rate | 0.45% |
| Number of Primary Hits | 450 |
| Confirmation Rate | 65% |
| Number of Confirmed Hits | 293 |
Conclusion
This application note provides a robust and validated methodology for the high-throughput screening of this compound derivatives against serine proteases. By adhering to the detailed protocols for assay validation, automated screening, and rigorous data analysis, researchers can efficiently identify and prioritize novel inhibitor candidates for further development. The emphasis on self-validating systems and statistical rigor ensures the generation of high-quality, reproducible data essential for successful drug discovery campaigns.
References
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PubMed Central URL: [Link]
-
Title: High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses Source: MDPI URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
-
Title: High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses Source: Scientific Reports URL: [Link]
-
Title: Z-factors - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: Current Protocols in Chemical Biology URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI URL: [Link]
-
Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]
-
Title: Strategies for small molecule library design Source: PubMed URL: [Link]
-
Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]
-
Title: A novel high throughput screening assay for HCV NS3 serine protease inhibitors Source: PubMed URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: PubMed URL: [Link]
-
Title: A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors Source: MDPI URL: [Link]
-
Title: How to achieve high throughput in protease inhibitor screening? Source: DIFF Biotech URL: [Link]
-
Title: Virtual Screening of Transmembrane Serine Protease Inhibitors Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators Source: PLOS One URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: ResearchGate URL: [Link]
-
Title: Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents Source: ResearchGate URL: [Link]
-
Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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Introduction: Deconstructing 2-Benzamido-3-methoxy-3-oxopropyl benzoate for Targeted Assay Development
An in-depth guide to the development of in vitro assays for the functional characterization of 2-Benzamido-3-methoxy-3-oxopropyl benzoate.
The compound this compound is a synthetic molecule featuring several key functional groups that hint at its potential biological activities.[1][2] Its structure contains both an amide linkage and two distinct ester bonds (a methyl ester and a benzoate ester). These chemical features are recognized sites of action for numerous endogenous enzymes, suggesting that the compound could act as a substrate, inhibitor, or modulator of various cellular pathways. Specifically, the presence of these bonds makes it a candidate for interaction with hydrolase enzymes such as esterases, amidases, and proteases.[3][4]
The benzamide moiety itself is a well-established pharmacophore present in a wide array of therapeutic agents, known to exhibit diverse biological activities including anticancer and antimicrobial effects.[5][6] Therefore, a comprehensive in vitro evaluation is essential to elucidate the bioactivity of this compound.
This application note provides a strategic, multi-tiered framework for developing and executing in vitro assays to characterize this compound. The proposed workflow begins with a foundational assessment of general cytotoxicity to establish a viable concentration range for subsequent mechanistic studies. Following this, targeted enzymatic assays are detailed to directly probe the compound's interaction with esterases and proteases. Finally, a cell-based assay is described to investigate the induction of apoptosis, a common mechanism of action for bioactive compounds. This structured approach ensures a logical progression from broad cellular effects to specific molecular interactions.
Part I: Foundational Analysis – General Cytotoxicity Profiling
Rationale and Scientific Principle
Before investigating specific molecular targets, it is crucial to determine the concentration range at which this compound affects overall cell health and viability.[7] Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, which can occur through necrosis (accidental cell death) or apoptosis (programmed cell death).[7][8] This initial screening is vital for distinguishing between targeted enzymatic inhibition and non-specific toxic effects. It also establishes a critical dose-response curve and the half-maximal inhibitory concentration (IC50), which informs the concentrations used in all subsequent experiments.
The Lactate Dehydrogenase (LDH) release assay is a widely used method to assess cytotoxicity.[8] It operates on the principle that a compromised cell membrane, a hallmark of necrosis or late-stage apoptosis, leaks cytoplasmic components into the surrounding culture medium.[9] LDH is a stable cytosolic enzyme that, when released, can be quantified by measuring its enzymatic activity. In the assay, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan produced is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[9]
Protocol 1: LDH Cytotoxicity Assay
This protocol provides a step-by-step method for determining the cytotoxicity of the test compound on a selected mammalian cell line (e.g., HepG2).
Materials:
-
Test Compound: this compound
-
Cell Line: e.g., HepG2 (human liver cancer cell line)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom tissue culture plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution)
-
Positive Control: Lysis buffer or 1% Triton X-100
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock solution in serum-free culture medium. Ensure the final DMSO concentration in all wells will be ≤ 0.1%.
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared 2x compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control (Low Control): Add 100 µL of medium with the same final DMSO concentration as the test wells.
-
Positive Control (High Control): Add 100 µL of medium containing 1% Triton X-100 to a set of wells 45 minutes before the end of the incubation period.
-
Medium Background: Wells containing only medium without cells.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100
-
Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that causes 50% of the maximum cytotoxic response. |
| Vehicle Control | Represents 0% cytotoxicity (spontaneous LDH release). |
| Positive Control | Represents 100% cytotoxicity (maximum LDH release). |
Part II: Mechanistic Probing – Enzymatic Assays
Rationale and Scientific Principle
The presence of ester and amide bonds in the test compound's structure makes it a prime candidate for interaction with hydrolytic enzymes. This section outlines protocols to screen for inhibitory activity against two major classes of these enzymes: esterases and serine proteases. These assays are typically performed in a cell-free system using purified enzymes and specific substrates that produce a measurable signal upon cleavage.[10] The test compound is evaluated for its ability to reduce the rate of substrate hydrolysis, which would indicate inhibitory action.
A. Esterase Inhibition Assay: Carboxylesterases are enzymes that catalyze the hydrolysis of carboxylic esters.[3] A common method to assess esterase activity involves using a chromogenic substrate like p-nitrophenyl acetate (pNPA). Upon cleavage by an esterase, pNPA yields acetate and p-nitrophenol, the latter of which is a yellow-colored product with a strong absorbance at 405 nm.[11] The rate of color formation is proportional to enzyme activity. An inhibitor will compete with pNPA, reducing the rate of p-nitrophenol production.
B. Serine Protease Inhibition Assay: Serine proteases are a large family of enzymes that cleave amide bonds in peptides and proteins.[12] A general screening assay can be performed using a model serine protease, such as trypsin. Modern assays often employ fluorogenic substrates, such as those based on Förster Resonance Energy Transfer (FRET).[12] These substrates consist of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Protocol 2: Colorimetric Esterase Inhibition Assay
Materials:
-
Test Compound stock solution (in DMSO)
-
Enzyme: Porcine Liver Esterase (PLE)
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PLE in Assay Buffer (e.g., 0.1 units/mL).
-
Prepare a working solution of pNPA in Assay Buffer (e.g., 1 mM).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of compound dilutions.
-
Enzyme Control (100% Activity): Add 20 µL of Assay Buffer containing DMSO (vehicle).
-
Blank (No Enzyme): Add 40 µL of Assay Buffer.
-
-
Enzyme Addition: Add 20 µL of the PLE working solution to the Test and Enzyme Control wells. Mix and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 160 µL of the pNPA working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-20 minutes (kinetic mode).
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_compound) / V_control] * 100 Where V_control is the rate of the Enzyme Control and V_compound is the rate in the presence of the test compound.
-
Plot % Inhibition against the log of compound concentration to determine the IC50 value.
Protocol 3: Fluorometric Serine Protease (Trypsin) Inhibition Assay
Materials:
-
Test Compound stock solution (in DMSO)
-
Enzyme: TPCK-treated Trypsin
-
Substrate: Fluorogenic FRET peptide substrate for trypsin (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Trypsin in Assay Buffer (e.g., 10 µg/mL).
-
Prepare a working solution of the FRET substrate in Assay Buffer (e.g., 50 µM).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of compound dilutions to test wells.
-
Add 10 µL of Assay Buffer with DMSO to control wells (100% activity).
-
-
Enzyme Addition: Add 20 µL of the Trypsin working solution to all wells. Mix and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the FRET substrate working solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Calculate the percentage of inhibition as described in Protocol 2.
-
Plot % Inhibition against the log of compound concentration to determine the IC50 value.
Part III: Advanced Cellular Analysis – Apoptosis Induction
Rationale and Scientific Principle
If the compound demonstrates significant cytotoxicity (Part I), the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process critical for tissue homeostasis and is a common mechanism for anticancer drugs.[13] A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[14][15] Effector caspases, particularly caspase-3 and caspase-7, are the executioners of the apoptotic program, cleaving numerous cellular proteins to orchestrate cell disassembly.[16]
This assay uses a fluorogenic, cell-permeant substrate to detect caspase-3/7 activity within living cells. The substrate consists of the DEVD peptide sequence, which is the recognition motif for caspase-3/7, linked to a DNA-binding dye.[16] In its uncleaved state, the substrate cannot bind DNA and is non-fluorescent. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the dye, which then binds to DNA and emits a bright green fluorescence. This provides a direct measure of apoptotic activity.
Protocol 4: Cell-Based Caspase-3/7 Activity Assay
Materials:
-
Test Compound and appropriate controls
-
Cell Line (e.g., Jurkat, HeLa) seeded in a 96-well clear-bottom, black-walled plate
-
Positive Control: Staurosporine or Etoposide (known apoptosis inducers)
-
Cell-based Caspase-3/7 Assay Kit (containing a DEVD-based fluorogenic substrate)
-
Hoechst 33342 stain (for cell counting/normalization)
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight. Treat cells with the test compound at concentrations around its cytotoxic IC50 value, alongside vehicle and positive controls, for a relevant time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent and Hoechst stain according to the manufacturer's instructions, diluting them in an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution).
-
Cell Staining: Remove the treatment medium and add the combined Caspase-3/7 and Hoechst reagent mixture to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement:
-
Read the plate on a fluorescence microplate reader.
-
Caspase-3/7 Signal: Ex/Em ~490/520 nm (Green).
-
Hoechst Signal (Cell Number): Ex/Em ~350/460 nm (Blue).
-
Data Analysis:
-
Perform a background subtraction for both channels using readings from wells with no cells.
-
Normalize the Caspase-3/7 signal to the cell number by dividing the green fluorescence value by the blue fluorescence value for each well. This corrects for any differences in cell density due to anti-proliferative effects.
-
Express the data as "Fold Change in Caspase-3/7 Activity" relative to the vehicle-treated control cells.
-
Compare the activity induced by the test compound to that of the positive control.
Table of Expected Outcomes and Interpretations
| Assay | Potential Outcome | Interpretation |
| LDH Cytotoxicity | Low IC50 (< 10 µM) | Compound is highly cytotoxic. |
| High IC50 (> 100 µM) | Compound has low general cytotoxicity. | |
| Esterase Inhibition | Low IC50 | Compound is a potent inhibitor of esterases. |
| No significant inhibition | Esterase inhibition is not a primary mechanism. | |
| Protease Inhibition | Low IC50 | Compound is a potent inhibitor of the tested protease. |
| No significant inhibition | Protease inhibition is not a primary mechanism. | |
| Caspase-3/7 Activity | Significant fold-increase | Cytotoxicity is mediated, at least in part, by apoptosis. |
| No significant increase | Cytotoxicity may be primarily necrotic or caspase-independent. |
Conclusion
This document outlines a robust, three-part strategy for the initial in vitro characterization of this compound. By systematically evaluating its general cytotoxicity, specific enzymatic inhibition profile, and potential to induce apoptosis, researchers can build a comprehensive understanding of the compound's biological activity. The data generated from these assays will provide a strong foundation for further investigation, including more specific target identification, structure-activity relationship (SAR) studies, and subsequent evaluation in more complex biological systems. This logical and evidence-based approach is fundamental to the early stages of drug discovery and development.
References
-
Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312–1316. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781. [Link]
-
Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139–147. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
ImmunoChemistry Technologies. (n.d.). Serine Proteases. Retrieved from [Link]
-
Hetrick, B., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 6(8), 2024-2033. [Link]
-
Z-Mohamadi, R., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10811. [Link]
-
Gricman, L., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(14), 3539-3544. [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
Liu, M., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 9(2), 255-261. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Henkel, T., & Bornscheuer, U. T. (2003). Fluorophoric assay for the high-throughput determination of amidase activity. Semantic Scholar. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). Esterase activity assays. Retrieved from [Link]
-
Cooper, A. J. L., & Pinto, J. T. (2009). Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine. Analytical Biochemistry, 387(2), 194-203. [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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Ho, T. T., et al. (2023). Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay. ACS Catalysis, 13(10), 6905-6915. [Link]
-
PubChem. (n.d.). [(2R)-3-methoxy-2-methyl-3-oxopropyl] benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents. Retrieved from [Link]
-
El Mabrouk, H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(2), M792. [Link]
-
Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-12. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Welcome to the technical support center for the synthesis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate (N,O-Dibenzoyl Serine Methyl Ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The information herein is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible outcomes.
Overview of the Synthesis
The target molecule, this compound, is typically synthesized by the di-acylation of L-serine methyl ester with benzoyl chloride. This reaction involves the benzoylation of both the primary amine and the primary hydroxyl group. The most common and effective method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base to acylate the nucleophilic groups.[1][2] The reaction is typically performed in a two-phase solvent system, where an aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[2][3]
Overall Synthesis Pathway
Caption: Overall reaction scheme for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes and solutions?
Low yield is a frequent issue stemming from several factors, from incomplete reactions to product loss during workup.
Possible Cause 1: Incomplete Acylation The reaction may not have gone to completion, leaving behind mono-acylated intermediates or unreacted starting material. The amine group is significantly more nucleophilic than the hydroxyl group and will react first. The subsequent O-acylation can be sluggish.
-
Solutions & Rationale:
-
Increase Equivalents of Benzoyl Chloride: Use a slight excess (e.g., 2.2 to 2.5 equivalents) of benzoyl chloride to ensure both the amine and hydroxyl groups are fully acylated.
-
Optimize Base Addition: The base neutralizes the HCl generated, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[4] Add the base (e.g., 10% aq. NaOH) slowly and simultaneously with the benzoyl chloride to maintain a basic pH and prevent the amine from being taken out of the reaction.
-
Extend Reaction Time & Monitor: Allow the reaction to stir for several hours at room temperature. Monitor the disappearance of the starting material and mono-acylated intermediate by Thin-Layer Chromatography (TLC).
-
Possible Cause 2: Hydrolysis of Benzoyl Chloride Benzoyl chloride readily hydrolyzes in the presence of water and base to form sodium benzoate, which consumes your reagent and complicates purification.
-
Solutions & Rationale:
-
Maintain Low Temperature: Perform the addition of benzoyl chloride and base at a low temperature (0-5 °C) to slow the rate of hydrolysis relative to the rate of acylation.
-
Ensure Efficient Mixing: In a biphasic Schotten-Baumann system (e.g., Dichloromethane/Water), vigorous stirring is critical to maximize the interfacial area where the reaction occurs, favoring acylation over hydrolysis in the aqueous phase.[2]
-
Possible Cause 3: Product Loss During Workup The product can be lost during aqueous washes if emulsions form or during recrystallization if an inappropriate solvent system is used.
-
Solutions & Rationale:
-
Break Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Optimize Recrystallization: Test solvent systems in small batches to find one that provides good recovery. A common system for this type of molecule is ethanol/water or ethyl acetate/hexane.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Q2: My purified product is contaminated with benzoic acid. How do I remove it?
This is a very common issue caused by the hydrolysis of excess benzoyl chloride.
-
Solution & Rationale:
-
Aqueous Bicarbonate Wash: During the workup, after separating the organic layer, wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Benzoic acid is acidic and will be deprotonated to form sodium benzoate, which is highly soluble in the aqueous phase and will be removed. The desired ester product is neutral and will remain in the organic layer.
-
Caution: Perform this wash carefully as CO₂ gas will be evolved, causing pressure to build in the separatory funnel. Vent frequently.
-
Q3: The reaction seems to stall, and TLC shows starting material even after several hours. What's wrong?
A stalled reaction often points to an issue with the nucleophile (the amine).
-
Solution & Rationale:
-
Check Starting Material Form: If you are using L-serine methyl ester hydrochloride, the amine is protonated as an ammonium salt and is not nucleophilic. You must add one full equivalent of base before starting the Schotten-Baumann addition to liberate the free amine. Alternatively, add a total of three equivalents of base during the reaction: one for the hydrochloride salt and two for the HCl generated during the two acylation steps.
-
Reagent Quality: Ensure your benzoyl chloride has not degraded from improper storage. It should be a clear liquid with a sharp, acrid smell. If it is yellowed or has solidified, it may have hydrolyzed and should be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction: NaOH, pyridine, or triethylamine?
The choice of base is critical and depends on the desired reaction conditions.
| Base | Type | Typical Conditions | Pros | Cons |
| Sodium Hydroxide (NaOH) | Inorganic | Biphasic: Dichloromethane/Water | Inexpensive, easy to remove during workup.[3] | Can promote hydrolysis of the acyl chloride and the product ester if conditions are too harsh (high concentration or temperature).[1] |
| Pyridine | Organic | Anhydrous Dichloromethane, 0 °C to RT | Acts as both a base and a nucleophilic catalyst, can improve reaction rates.[5] | Toxic, difficult to remove completely, can lead to side reactions if not pure. |
| Triethylamine (Et₃N) | Organic | Anhydrous Dichloromethane, 0 °C to RT | Strong, non-nucleophilic base, easy to remove on a rotovap. | Can form insoluble triethylammonium hydrochloride salts that may complicate stirring. |
Recommendation: For simplicity, scalability, and cost-effectiveness, the classic Schotten-Baumann conditions using aqueous NaOH are often preferred. For more sensitive substrates where hydrolysis is a major concern, using triethylamine in an anhydrous solvent is a reliable alternative.[5]
Q2: Why is chemoselectivity a concern in this reaction?
While the amine is more nucleophilic than the hydroxyl group, O-acylation can be competitive. Furthermore, the ester functional group of the starting material could potentially undergo base-catalyzed side reactions, though this is less common under Schotten-Baumann conditions. The primary challenge is achieving di-acylation without significant mono-acylation.
-
Controlling Selectivity: The key is to use sufficient acylating agent and reaction time to drive the reaction to the di-acylated product. The N-acylation is fast, while the O-acylation is slower. Monitoring by TLC is essential to ensure the disappearance of the mono-N-acylated intermediate.
Q3: What are the key safety precautions for this experiment?
-
Benzoyl Chloride: Is corrosive and a lachrymator (causes tearing). Always handle it in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.
-
Pyridine/Triethylamine: Are flammable, toxic, and have strong, unpleasant odors. Handle only in a fume hood.
-
Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Minimize inhalation and use in a fume hood.
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
This protocol describes the synthesis starting from the commercially available L-serine methyl ester hydrochloride.
Materials:
-
L-Serine methyl ester hydrochloride (1.0 eq)
-
Benzoyl chloride (2.2 eq)
-
Sodium hydroxide (NaOH) (3.2 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol & Hexane (for recrystallization)
Procedure:
-
Dissolve Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-serine methyl ester hydrochloride (1.0 eq) in deionized water. Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare Reagents: In separate addition funnels, prepare a solution of NaOH (3.2 eq) in water and place neat benzoyl chloride (2.2 eq) in the other.
-
Reaction: Add a sufficient volume of DCM to the reaction flask. While stirring vigorously, begin the simultaneous dropwise addition of the NaOH solution and the benzoyl chloride. Maintain the internal temperature below 10 °C. The rate of addition should be controlled to take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction by TLC.
-
Workup - Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Workup - Washes: Wash the combined organic layers sequentially with:
-
1 M HCl (to remove any remaining organic base if used)
-
Saturated aq. NaHCO₃ (to remove benzoic acid). Vent frequently!
-
Brine (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound as a white solid.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization:
-
View the plate under UV light (254 nm) to see UV-active spots.
-
Stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the hydroxyl group of the starting material and intermediate, or a ninhydrin stain, which will react with the primary/secondary amine. The final product should be UV-active but may not stain strongly with permanganate or ninhydrin.
-
References
- Vertex AI Search. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 4, 2026.
- Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 4, 2026.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Biomatik. (2022).
- Benchchem. (2025).
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 4, 2026.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 4, 2026.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2017).
- PubMed Central. (2015).
Sources
Side product formation in benzamide synthesis and mitigation strategies
Answering as a Senior Application Scientist.
Technical Support Center: Benzamide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize side product formation during benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing benzamides?
A1: The most common synthetic routes involve reacting an amine with a carboxylic acid or its activated derivative. The three main approaches are:
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This is a rapid and often high-yielding method where benzoyl chloride reacts with ammonia or an amine.[1][2] It is frequently performed under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct.[3][4][5]
-
From Benzoic Acid using Coupling Reagents: This route avoids the need to prepare an acyl chloride by using coupling reagents to facilitate the direct condensation of benzoic acid with an amine.[3] Widely used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4]
-
From Benzoic Acid via Activation: Benzoic acid can be converted in situ to a more reactive species. A common method is activation with thionyl chloride (SOCl₂) to form benzoyl chloride, which then reacts with the amine.[1][6][7]
Q2: What are the most common byproducts I should be aware of during benzamide synthesis?
A2: Byproduct formation is a frequent challenge. The most common impurities include:
-
Benzoic Acid: Arises from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, particularly if moisture is present or during harsh workup conditions.[1][3][8]
-
N-Acylurea: A significant and often difficult-to-remove byproduct specific to carbodiimide-mediated couplings (DCC, EDC). It forms from the rearrangement of the reactive O-acylisourea intermediate.[9][10][11]
-
Diacylated Amine (e.g., N-Benzoylbenzamide): This can form when using primary amines, especially under harsh conditions with a strong base, high temperatures, or an excess of the acylating agent.[1]
-
Urea Derivatives (e.g., Dicyclohexylurea - DCU): The hydrated form of the carbodiimide coupling agent (e.g., DCU from DCC) is a major byproduct that often has low solubility and can complicate purification.[4]
Q3: My benzamide synthesis consistently results in a low yield. What are the general culprits?
A3: Low yields can typically be traced back to a few key issues:
-
Hydrolysis of Starting Material: Acyl chlorides are highly moisture-sensitive and can readily hydrolyze back to the unreactive carboxylic acid.[8][12]
-
Protonation of the Amine: The amine reactant is a nucleophile. If acidic byproducts (like HCl from an acyl chloride reaction) are not neutralized, they will protonate the amine, rendering it unreactive.[2][4][13]
-
Side Reactions: The formation of the byproducts mentioned in Q2 consumes your starting materials, directly lowering the yield of the desired product.[12][14]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing, especially in two-phase systems like the Schotten-Baumann reaction.[1][2]
-
Product Loss During Workup: Benzamide has some solubility in water, so significant product can be lost during aqueous washing steps, especially if the wash solutions are not ice-cold.[2][12]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Presence of Benzoic Acid Impurity in Reactions Using Benzoyl Chloride
Q: My reaction using benzoyl chloride is contaminated with a significant amount of benzoic acid. What is the cause and how can I prevent it?
A: This is a classic problem caused by the hydrolysis of benzoyl chloride. Benzoyl chloride is highly reactive towards water and even atmospheric moisture.[3][8] This side reaction consumes your starting material and complicates purification.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware. Solvents should be distilled over an appropriate drying agent, and amines should be free of moisture.[3][14]
-
Protect from Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) or, at a minimum, use a drying tube filled with a desiccant (e.g., CaCl₂) on your reaction apparatus.[3]
-
Control Reagent Addition and Temperature: The reaction of benzoyl chloride with an amine is often exothermic.[2][15] Running the reaction at a low temperature (e.g., in an ice bath) and adding the benzoyl chloride slowly and portion-wise ensures it reacts preferentially with the amine rather than any trace water.[2][13]
-
Purification: Benzoic acid can be easily removed during the workup. Washing the crude product with a dilute base (e.g., 5% aqueous sodium bicarbonate) will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which is then removed in the aqueous layer.[1][8]
Issue 2: Formation of an Insoluble Byproduct in Carbodiimide Couplings
Q: I'm using DCC or EDC for my coupling and I'm getting a white, insoluble precipitate that isn't my product. What is it and how do I deal with it?
A: You are likely observing two different byproducts: the urea byproduct (e.g., DCU) and, more problematically, an N-acylurea.
-
Mechanism of N-Acylurea Formation: The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate should react with your amine, it can also undergo an intramolecular acyl migration to form a stable, unreactive N-acylurea.[9][10] This side reaction is a major cause of reduced yields and purification headaches, as the N-acylurea often has similar solubility to the desired amide product.
Caption: Carbodiimide coupling mechanism and N-acylurea side reaction.
Mitigation & Troubleshooting Strategies:
-
Use Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react rapidly with the O-acylisourea intermediate to form an active ester. This ester is more stable towards rearrangement but still reactive enough to acylate the amine, thus suppressing N-acylurea formation.[3][9]
-
Choose a Water-Soluble Carbodiimide: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct and any N-acylurea formed are water-soluble and can be easily removed by an aqueous workup (extraction).[4][9]
-
Filtration for DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like dichloromethane (DCM). Much of it can be removed by simple filtration of the reaction mixture before the aqueous workup.[4][13]
Issue 3: Low Yield or Reaction Failure with Schotten-Baumann Conditions
Q: My Schotten-Baumann reaction is giving a very low yield or failing completely. What am I doing wrong?
A: The success of the Schotten-Baumann reaction hinges on the careful management of a two-phase system and neutralization of the HCl byproduct. [16][17] Failure is often due to one of three main causes:
-
Amine Protonation: The reaction of benzoyl chloride with an amine generates one equivalent of HCl.[13] If not neutralized by the base in the aqueous layer, this HCl will protonate the unreacted amine, making it non-nucleophilic and stopping the reaction.[2][4][12]
-
Solution: Ensure you are using a sufficient quantity of base (e.g., 10% aqueous NaOH) to neutralize all the HCl that will be generated.[13]
-
-
Inadequate Mixing: The reaction occurs at the interface between the organic and aqueous layers. If the two phases are not mixed vigorously, the reactants (benzoyl chloride and amine in the organic phase) will not come into sufficient contact with the base (in the aqueous phase), leading to a slow or incomplete reaction.[2][4][13]
-
Hydrolysis of Benzoyl Chloride: If the benzoyl chloride is added too quickly or mixing is poor, it can react with the hydroxide in the aqueous phase and hydrolyze to sodium benzoate, which is unreactive and will lower your yield.[4][16]
-
Solution: Add the benzoyl chloride slowly to the vigorously stirred reaction mixture, preferably while cooling the flask in an ice bath.[13]
-
Mechanistic Insights & Troubleshooting Workflow
// Nodes Start [label="Low Benzamide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Method [label="What is the synthetic method?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Acyl_Chloride [label="Acyl Chloride Method"]; Carbodiimide [label="Carbodiimide Method"]; Check_Moisture [label="Are conditions\nstrictly anhydrous?", shape=diamond, style=filled]; Check_Base [label="Is sufficient base used?\nIs mixing vigorous?", shape=diamond, style=filled]; Check_Additives [label="Are coupling additives\n(HOBt) used?", shape=diamond, style=filled]; Yes_Moisture [label="Yes"]; No_Moisture [label="No"]; Yes_Base [label="Yes"]; No_Base [label="No"]; Yes_Additives [label="Yes"]; No_Additives [label="No"]; Solution_Moisture [label="Root Cause:\nHydrolysis of Acyl Chloride\n\nSolution:\nUse dry reagents/solvents,\ninert atmosphere.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Base [label="Root Cause:\nAmine Protonation / Poor Mixing\n\nSolution:\nIncrease base concentration,\nensure vigorous stirring.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Additives [label="Root Cause:\nN-Acylurea Formation\n\nSolution:\nAdd HOBt/HOAt to reaction.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Review_Workup [label="Review Workup\n& Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Method; Check_Method -> Acyl_Chloride [label=" Acyl Chloride "]; Check_Method -> Carbodiimide [label=" Carbodiimide "]; Acyl_Chloride -> Check_Moisture; Check_Moisture -> No_Moisture [label=" No "]; Check_Moisture -> Yes_Moisture [label=" Yes "]; Yes_Moisture -> Check_Base; No_Moisture -> Solution_Moisture; Check_Base -> No_Base [label=" No "]; Check_Base -> Yes_Base [label=" Yes "]; No_Base -> Solution_Base; Yes_Base -> Review_Workup; Carbodiimide -> Check_Additives; Check_Additives -> No_Additives [label=" No "]; Check_Additives -> Yes_Additives [label=" Yes "]; No_Additives -> Solution_Additives; Yes_Additives -> Review_Workup; }
Caption: A logical workflow for troubleshooting low benzamide yield.
Data Summary
| Synthesis Method | Key Reactants | Typical Conditions | Common Byproducts | Reported Yield Range |
| Schotten-Baumann | Benzoyl Chloride, Amine | Biphasic (Organic/Water), Base (e.g., NaOH) | Benzoic Acid, Diacylated Amine | 70-95%[8][13] |
| Carbodiimide Coupling | Benzoic Acid, Amine | DCC or EDC, often with HOBt, in an organic solvent | N-Acylurea, Urea (DCU/EDU) | 60-90% |
| Thionyl Chloride | Benzoic Acid, Amine | SOCl₂ (often neat or in a non-protic solvent) | Unreacted starting materials | 70-90%[7] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann)
This protocol is a robust method for preparing primary benzamide from benzoyl chloride and ammonia.[3][8][13]
-
In a 100 mL conical flask, place 10 mL of concentrated aqueous ammonia and cool the flask in an ice bath.
-
Working in a fume hood, slowly add 2 mL of benzoyl chloride in small portions (~0.2 mL at a time) to the cold ammonia solution. Stopper and shake vigorously after each addition. The reaction is exothermic; ensure the flask remains cool.[15]
-
After the addition is complete, continue to shake the flask for an additional 10-15 minutes. A white solid precipitate of benzamide will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of ice-cold deionized water to remove the ammonium chloride byproduct and any unreacted ammonia.[3]
-
Purify the crude product by recrystallization from hot water to obtain pure benzamide crystals.[1][2]
-
Dry the purified product, weigh it, and calculate the yield.
Protocol 2: Synthesis from Benzoic Acid using EDC/HOBt
This protocol is a standard procedure for coupling benzoic acid with an amine, minimizing N-acylurea formation.[3][4]
-
In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the amine (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove byproducts and unreacted materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography as needed.
References
- Carbodiimides. (n.d.). Science of Synthesis.
- dealing with byproduct formation in benzamide synthesis. (2025). BenchChem.
- minimizing side product formation in benzamide synthesis. (2025). BenchChem.
- optimization of reaction conditions for benzamide synthesis. (2025). BenchChem.
- troubleshooting common issues in benzamide synthesis. (2025). BenchChem.
- How is benzamide obtained from benzoic acid? (2025). askIITians.
- optimization of reaction conditions for synthesizing benzamides. (2025). BenchChem.
- Izdebski, J. (1987). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed.
- Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield. (2025). BenchChem.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- Troubleshooting benzamide synthesis side reactions and byproducts. (2025). BenchChem.
- Identifying and minimizing side reactions in benzamide synthesis. (2025). BenchChem.
- Carbodiimide - Wikipedia. (n.d.). Wikipedia.
- Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Indian Academy of Sciences.
- Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate.
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Chapter: 16.
- Kamlet, A. S., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia.
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- 4. benchchem.com [benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. globalconference.info [globalconference.info]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Polar Benzamide Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar benzamide derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the purification of polar benzamide derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar benzamide derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[1][2][3] Here are several strategies to enhance retention:
-
Mobile Phase pH Adjustment: The ionization state of your benzamide derivative is a critical factor influencing its polarity and, consequently, its retention.[4][5]
-
For Basic Benzamides: Increase the mobile phase pH to suppress ionization. A pH two units above the pKa of the compound is a good starting point to ensure it is in its neutral, less polar form, which will interact more strongly with the C18 stationary phase.[4][5][6]
-
For Acidic Benzamides: Decrease the mobile phase pH to suppress ionization. A pH two units below the pKa will keep the compound in its neutral, less polar state, thereby increasing retention.[5][7]
-
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar functional groups that offer enhanced retention for polar analytes compared to standard C18 columns.[1][8]
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of water or aqueous buffer.[1] Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase chromatography, HILIC is often the most effective technique.[2][3][8]
Issue 2: Peak Tailing for Polar Benzamide Derivatives
Q: I am observing significant peak tailing for my polar benzamide derivative. What is the cause, and how can I resolve it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[8] Here’s how to troubleshoot this issue:
-
Mobile Phase pH Optimization: For basic benzamides, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high-pH methods.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1] For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[7]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[8]
-
Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[8]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar benzamide derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: Some benzamide derivatives can be sensitive to the acidic nature of standard silica gel.[9] Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][11]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in benzamide synthesis, and how can they be removed?
A1: Common impurities include unreacted starting materials (e.g., benzoic acid, amine) and byproducts from coupling reagents.[13][14]
-
Benzoic Acid: This acidic impurity can often be removed by washing the crude product with a dilute base (e.g., sodium bicarbonate solution) during workup. The resulting benzoate salt is water-soluble and will be partitioned into the aqueous layer.[14]
-
Unreacted Amine: If the starting amine is in excess, it can be removed by washing with a dilute acid (e.g., hydrochloric acid). The resulting ammonium salt is water-soluble.
-
Coupling Reagent Byproducts: Byproducts from reagents like DCC (dicyclohexylurea) are often insoluble in common organic solvents and can be removed by filtration.[13] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[13]
Q2: When should I consider using Supercritical Fluid Chromatography (SFC) for purifying polar benzamide derivatives?
A2: SFC is an excellent alternative to HPLC for the purification of polar compounds.[15][16] It offers several advantages, including faster separations and reduced solvent consumption.[15] SFC is particularly well-suited for compounds that are soluble in methanol to at least 1 mg/mL.[15] To analyze polar compounds with SFC, a polar stationary phase and a co-solvent (modifier) like methanol are typically required to enhance elution strength.[15][16]
Q3: Can I use crystallization to purify a polar benzamide derivative?
A3: Yes, crystallization can be a very effective method for purifying solid benzamide derivatives.[14][17] The key is to find a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[18] For polar benzamides, polar solvents like ethanol or water may be good starting points.[19]
Q4: How do I choose between Normal-Phase and Reversed-Phase Chromatography for my polar benzamide?
A4: The choice depends on the specific polarity of your compound.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica) and a non-polar mobile phase.[20][21] It is generally suitable for less polar compounds. For very polar benzamides, they may be too strongly retained on the silica, leading to poor elution and peak shape.[9]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18) and a polar mobile phase.[22][23] This is the most common technique for a wide range of compounds, including many polar ones. However, very polar benzamides might not be retained well.[2]
The following diagram illustrates a general workflow for selecting a purification method:
Caption: Workflow for selecting a purification method.
Data Presentation
Table 1: Influence of Mobile Phase pH on the Retention of a Hypothetical Basic Benzamide Derivative (pKa = 8.0) in Reversed-Phase HPLC
| Mobile Phase pH | Analyte State | Expected Retention on C18 Column | Rationale |
| 2.0 | Protonated (Charged) | Low | The ionized form is more polar and has less affinity for the non-polar stationary phase.[4] |
| 6.0 | Partially Protonated | Moderate | A mixture of ionized and neutral forms exists, leading to intermediate retention. |
| 8.0 (at pKa) | 50% Protonated | Moderate | Equal amounts of ionized and neutral forms are present.[5] |
| 10.0 | Neutral | High | The neutral form is less polar and interacts more strongly with the stationary phase.[4][6] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize the degradation of acid-sensitive polar benzamide derivatives on silica gel.[1][10]
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution:
-
Load your sample onto the deactivated column.
-
Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Protocol 2: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC method for highly polar benzamide derivatives.[2][3]
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A) for at least 10 column volumes.
-
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower percentage of organic solvent (e.g., 50% A) over 10-15 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
The following diagram illustrates the principle of HILIC:
Caption: HILIC Retention Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. community.wvu.edu [community.wvu.edu]
- 19. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. theseus.fi [theseus.fi]
- 21. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 22. chromtech.com [chromtech.com]
- 23. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Reaction Conditions for Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of benzamides. Below, you will find a comprehensive resource structured in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions regarding starting materials, reagents, and general reaction conditions for benzamide synthesis.
Q1: What are the most common methods for synthesizing benzamide?
A1: The most prevalent laboratory methods for synthesizing benzamide include:
-
From Benzoyl Chloride and Ammonia: This is a rapid and often high-yielding method, a variation of the Schotten-Baumann reaction, involving the reaction of benzoyl chloride with aqueous ammonia.[1][2]
-
From Benzoic Acid: This approach involves the direct amidation of benzoic acid with an amine.[3][4] It typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride in situ using reagents like thionyl chloride (SOCl₂) or through the use of coupling agents.[4][5][6]
-
From Benzonitrile: Benzamide can also be prepared by the partial hydrolysis of benzonitrile, often catalyzed by an acid or base.[1][6]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[7][8] Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): These are widely used for their effectiveness.[9] Dicyclohexylcarbodiimide (DCC) is effective, but the byproduct, dicyclohexylurea (DCU), is often insoluble and can complicate purification.[10][11][12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble alternative, making purification by aqueous workup easier.[10]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are highly reactive and can minimize racemization, but they can be expensive, and their byproducts can be challenging to remove.[8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are also very efficient and are often used in solid-phase peptide synthesis.
Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization.[7][10][12]
Q3: Which solvents are recommended for amide bond formation?
A3: The choice of solvent is crucial as it can affect the solubility of reactants and influence the reaction pathway.[8] Anhydrous polar aprotic solvents are generally preferred to prevent hydrolysis of activated intermediates.[7] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)[7]
-
Tetrahydrofuran (THF)
For Schotten-Baumann reactions, a two-phase system of an organic solvent (like DCM) and water is often employed.[1][13]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your benzamide synthesis experiments.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most common issues in benzamide synthesis. Several factors can contribute to this problem.[7][8]
Possible Causes & Solutions
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[7]
-
Solution: Ensure you are using a sufficient amount of a suitable coupling reagent.[7] For reactions involving the conversion of benzoic acid to benzoyl chloride, ensure the activating agent (e.g., thionyl chloride) is fresh and used in the correct stoichiometry.[14] The addition of a catalytic amount of DMF can sometimes facilitate the formation of the acid chloride.[15]
-
-
Deactivation of the Amine: The amine can be rendered non-nucleophilic through protonation.[7] This is a common issue as an acid-base reaction can occur between the carboxylic acid and the amine.[7]
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to neutralize any acid and keep the amine in its free, nucleophilic form.[7][8] In Schotten-Baumann reactions, an adequate amount of aqueous base (e.g., 10% NaOH) is crucial to neutralize the HCl byproduct.[10][16]
-
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid or the acyl chloride, preventing amide formation.[7][16]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent can significantly impact the outcome.[7]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8] For highly exothermic reactions, such as the reaction of benzoyl chloride with ammonia, cooling the reaction vessel is necessary to control the temperature.[1][18]
-
Problem 2: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired benzamide.
Common Side Products and How to Minimize Them
| Side Product | Cause | Mitigation Strategy |
| Unreacted Benzoic Acid | Hydrolysis of benzoyl chloride or the activated carboxylic acid intermediate.[8][16][17] | Use anhydrous solvents and reagents.[7][8][17] During workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[14][19] |
| N-Acylurea | A common byproduct when using carbodiimide coupling reagents like DCC.[10] | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[10] |
| Guanidinium Byproduct | Can form when the amine reacts directly with certain uronium/aminium-based coupling reagents. | The order and timing of reagent addition are crucial. Pre-activating the carboxylic acid before adding the amine can help minimize this side reaction. |
| Diacylated Product (N-Benzoylbenzamide) | Can form if reaction conditions are not carefully controlled, especially with excess benzoyl chloride.[14] | Use correct stoichiometry and avoid a large excess of the acylating agent.[14][16] |
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure benzamide can be challenging.
Purification Strategies
-
Recrystallization: This is a common and effective method for purifying crude benzamide.[4][14][17] Hot water is often a suitable solvent.[1][14][17] Other potential solvents include ethanol, acetone, and acetonitrile.[17]
-
Troubleshooting Crystallization: If an oil forms instead of a solid, try scratching the inside of the flask with a glass rod, adding a seed crystal of pure benzamide, or cooling the flask in an ice bath to induce crystallization.[10]
-
-
Column Chromatography: For more complex mixtures or when recrystallization is ineffective, flash chromatography using silica gel is a common technique.[4][17] A typical eluent system is a gradient of ethyl acetate in hexanes.[19]
-
Aqueous Workup: Washing the crude product with dilute acid and base solutions can effectively remove unreacted starting materials and certain byproducts.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[7]
Protocol 2: Benzamide Synthesis via Schotten-Baumann Reaction
-
In a conical flask, place 10 mL of concentrated aqueous ammonia.[1][17]
-
In a fume hood, slowly add 2 mL of benzoyl chloride in small portions while vigorously shaking or stirring the flask.[17]
-
The reaction is exothermic; cool the flask under running tap water as needed to control the temperature.[1][17]
-
After the addition is complete, continue to shake or stir the mixture for an additional 15 minutes.[17]
-
Collect the precipitated benzamide by vacuum filtration and wash it with cold water.[17]
-
Recrystallize the crude benzamide from hot water to obtain the pure product.[17]
Visualizations
General Benzamide Synthesis Workflow
Caption: A troubleshooting flowchart for diagnosing low benzamide yield.
References
-
Allen. How will you convert benzoic acid to benzamide?. [Link]
-
askIITians. How is benzamide obtained from benzoic acid?. [Link]
-
Brainly. How would you perform the conversion from benzoic acid to benzamide?. [Link]
-
Vedantu. How is benzamide obtained from benzoic acid class 12 chemistry CBSE. [Link]
- Google Patents. RU2019541C1 - Process for preparing benzamide.
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Scribd. Schotten–Baumann Reaction Guide | PDF. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
ResearchGate. Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Scribd. Final Benzamide Preparations | PDF. [Link]
-
YouTube. Synthesis of Benzamide. [Link]
-
YouTube. Benzamide Preparation from Benzoic Acid. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway. [Link]
-
Reddit. amide coupling help. [Link]
-
Common Organic Chemistry. Amine to Amide (via Acid Chloride). [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
- Google Patents.
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
ResearchGate. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis | Request PDF. [Link]
-
Reddit. Amide from carboxylic acid synthesis. [Link]
-
Sciencemadness.org. Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. [Link]
-
Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. How will you convert benzoic acid to benzamide ? [allen.in]
- 4. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 5. brainly.com [brainly.com]
- 6. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ester Hydrolysis During Workup of Benzoate Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the unwanted hydrolysis of benzoate esters during reaction workup. If you are experiencing lower-than-expected yields and suspect cleavage of your ester, this comprehensive guide provides troubleshooting strategies, preventative protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Guide - Is My Benzoate Ester Hydrolyzing?
The first step in resolving yield loss is to confirm that ester hydrolysis is indeed the culprit. This section provides a systematic approach to diagnosing the issue.
Q1: What are the tell-tale signs of ester hydrolysis during workup?
The most direct evidence of unintended hydrolysis is a reduced yield of the desired ester product accompanied by the reappearance of the starting benzoic acid.[1] This can be confirmed through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to the more polar benzoic acid starting material, which will have a lower Rf value than your ester product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, typical of a carboxylic acid, in the IR spectrum of your product is another indicator of hydrolysis.[1]
Q2: Which steps in a standard aqueous workup are the most likely causes of hydrolysis?
Aqueous workup steps, while necessary to remove impurities, create an environment ripe for ester hydrolysis.[1] The highest risk is associated with:
-
Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture can initiate hydrolysis, especially if acidic or basic catalysts are present.[1]
-
Basic Washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid catalysts or remove excess benzoic acid is a common practice.[1] However, this step can inadvertently trigger base-catalyzed hydrolysis, also known as saponification.[1]
-
Acidic Washes: While less common in a standard esterification workup, using dilute acid to remove basic impurities can catalyze the reverse of the Fischer esterification reaction.[1]
Q3: I've confirmed hydrolysis is occurring. How do I pinpoint the cause?
To identify the specific cause, consider the key factors that influence the rate of ester hydrolysis. The following decision tree can guide your troubleshooting process.
Section 2: Scientific Principles and Prevention
A thorough understanding of the mechanisms of ester hydrolysis is crucial for developing effective preventative strategies.
Q4: What are the chemical mechanisms of acid- and base-catalyzed hydrolysis?
Ester hydrolysis is a nucleophilic acyl substitution reaction. Both acid and base catalysis proceed through a tetrahedral intermediate, but the specific steps and reversibility differ significantly.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[2][3] The presence of excess water drives the reaction toward the carboxylic acid and alcohol.[3] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[2][4] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[3] The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which prevents the reverse reaction from occurring.[4]
Sources
Preventing hydrolysis of benzoyl chloride in Schotten-Baumann reactions
Introduction
Welcome to the Technical Support Center for Schotten-Baumann reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust acylation method. The Schotten-Baumann reaction is a powerful tool for synthesizing amides and esters from amines/alcohols and acyl chlorides.[1][2][3] However, its execution in a biphasic, aqueous environment presents a persistent challenge: the competitive hydrolysis of the highly reactive acyl chloride starting material.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues related to the hydrolysis of benzoyl chloride, ensuring high-yield, high-purity synthesis of your target molecules. We will explore the causality behind experimental choices, offering field-proven insights to enhance the success of your reactions.
Core Challenge: The Competing Reactions
The success of a Schotten-Baumann reaction hinges on favoring the nucleophilic attack by the amine or alcohol over the competing attack by water or hydroxide ions. Understanding this dynamic is the first step to mastering the reaction.
Caption: Desired acylation pathway vs. the competing hydrolysis side reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low, and I've isolated significant amounts of benzoic acid. What is happening and how do I fix it?
A1: Cause & Diagnosis: The presence of benzoic acid is a definitive sign that your benzoyl chloride is undergoing hydrolysis at a rate competitive with or faster than the desired acylation.[4][6] This occurs when water or hydroxide ions from the aqueous phase react with the benzoyl chloride. Several factors can tip the balance in favor of this unwanted side reaction.
Solutions:
-
Temperature Control (The Kinetic Lever):
-
Problem: Both acylation and hydrolysis are exothermic, but hydrolysis often has a higher activation energy and is more sensitive to temperature increases. Running the reaction at room temperature or higher dramatically accelerates the hydrolysis rate.
-
Solution: Perform the reaction at a reduced temperature, typically between 0-5 °C , by using an ice bath.[7] This slows down both reactions but disproportionately hinders hydrolysis, giving the desired nucleophile a kinetic advantage.
-
-
Rate of Addition & Stirring (The Concentration Gradient):
-
Problem: Adding benzoyl chloride too quickly creates a high local concentration, overwhelming the amine or alcohol at the interface and allowing hydrolysis to dominate. Poor mixing in the biphasic system reduces the surface area where the reactants can meet.[7]
-
Solution: Add the benzoyl chloride dropwise to the vigorously stirred reaction mixture over a period of 15-30 minutes.[4] Vigorous stirring is essential to create a fine emulsion, maximizing the interfacial area between the organic and aqueous phases. This ensures that a molecule of benzoyl chloride is more likely to encounter the intended nucleophile before it encounters a hydroxide ion.
-
-
pH Management (The Nucleophilicity Balance):
-
Problem: The pH of the aqueous phase is the most critical, yet most misunderstood, parameter.
-
If pH is too low (< 8): The amine nucleophile becomes protonated (R-NH₃⁺), losing its lone pair of electrons and rendering it non-nucleophilic.[8]
-
If pH is too high (> 12): The concentration of hydroxide ions (OH⁻) becomes excessively high, aggressively outcompeting the amine or alcohol for the benzoyl chloride and leading to rapid hydrolysis.
-
-
Solution: Maintain the pH of the reaction mixture within an optimal range of 9-11 .[2][7] This ensures the amine is in its free base form (R-NH₂) and the concentration of OH⁻ is not high enough to cause excessive hydrolysis. For phenols, a higher pH is necessary to generate the more nucleophilic phenoxide ion (Ar-O⁻).[9][10] Monitor the pH during the reaction, as the formation of HCl will cause it to drop.
-
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
Technical Support Center: Navigating Low Reactivity in Hindered Esterification Reactions
Welcome to the Technical Support Center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low reactivity in sterically hindered esterification reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification reaction with a hindered acid or alcohol so slow?
Low reactivity in esterification reactions involving sterically hindered substrates is a common challenge. The primary reason lies in the steric hindrance around the reactive centers. In the classic Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, the reaction proceeds through a tetrahedral intermediate.[1][2][3] Bulky groups on either the carboxylic acid or the alcohol impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon, thus slowing down the formation of this intermediate.[4][5] Tertiary alcohols, for instance, are particularly prone to elimination reactions under the acidic and heated conditions of Fischer esterification, further reducing the yield of the desired ester.[5][6]
Q2: What are the most effective methods for esterifying sterically hindered substrates?
When dealing with sterically demanding substrates, several powerful esterification methods have been developed that bypass the limitations of the Fischer esterification. These include:
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, along with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] It is particularly effective for sterically hindered substrates because it proceeds under mild, neutral conditions.[9][10] The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[9] DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium intermediate, which readily reacts with even bulky alcohols.[7][9]
-
Yamaguchi Esterification: This is another excellent method for the synthesis of highly functionalized and sterically hindered esters.[11][12] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[13][14] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[11][12] The Yamaguchi protocol is renowned for its high yields and mild reaction conditions.[15]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[16][17] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] The reaction works well for a variety of nucleophiles, including carboxylic acids, as long as their pKa is below 13.[18] While effective, a notable drawback is the formation of by-products (triphenylphosphine oxide and a hydrazine derivative) that can sometimes complicate purification.[19]
Q3: Can I just increase the temperature or reaction time for a slow hindered esterification?
While increasing the temperature can sometimes accelerate a slow reaction, it is often not the ideal solution for hindered esterifications. Higher temperatures can lead to undesirable side reactions, such as dehydration of tertiary alcohols to form alkenes, or decomposition of sensitive substrates.[4] Prolonged reaction times can also lead to the formation of by-products. A more effective strategy is to choose a more appropriate reaction methodology, such as the Steglich or Yamaguchi esterification, which are designed to work under milder conditions with hindered substrates.[8][15]
Q4: Are there any "greener" or more sustainable approaches for hindered esterifications?
Yes, the field of green chemistry is actively developing more sustainable esterification methods. Some approaches include:
-
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions.[20] This can be an excellent option for sensitive substrates.
-
Solid Acid Catalysts: Using solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can simplify product purification as the catalyst can be easily filtered off.[20][21] This avoids the need for aqueous workups that can sometimes lead to hydrolysis of the ester product.[22]
-
Alternative Solvents: Research is ongoing to replace traditional organic solvents with more environmentally friendly alternatives.[23]
Troubleshooting Guide for Hindered Esterification Reactions
This guide provides a structured approach to troubleshooting common issues encountered during the esterification of sterically hindered substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inappropriate reaction conditions: Fischer esterification is often unsuitable for hindered substrates. | Switch to a more suitable method like Steglich or Yamaguchi esterification.[11] |
| Steric hindrance is too great for the chosen method. | Consider using the Yamaguchi esterification, which is often effective for highly hindered systems.[12] | |
| Deactivation of the catalyst: Water can hydrolyze the catalyst or reactive intermediates. | Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water azeotropically in Fischer esterifications.[1] | |
| Low-quality reagents: Impure starting materials or degraded coupling agents. | Use freshly purified starting materials and high-quality coupling agents. | |
| Formation of Side Products | N-acylurea formation in Steglich esterification: This occurs when the O-acylisourea intermediate rearranges.[9] | Ensure a sufficient catalytic amount of DMAP is used to intercept the intermediate before it rearranges.[9] |
| Alkene formation from tertiary alcohols: Dehydration under acidic conditions.[4] | Avoid high temperatures and strong acids. Use milder methods like Steglich esterification.[9] | |
| By-product removal issues in Mitsunobu reaction: Triphenylphosphine oxide and the hydrazine derivative can be difficult to separate from the product. | Use modified reagents or purification techniques, such as using a resin-bound triphenylphosphine.[17] | |
| Reaction Stalls or is Incomplete | Equilibrium has been reached (Fischer esterification): Esterification is a reversible reaction.[2][24] | Use a large excess of one reactant (usually the alcohol) or remove water as it is formed.[1][4] |
| Insufficient activation of the carboxylic acid. | In Steglich or Yamaguchi esterifications, ensure the correct stoichiometry of the coupling agent and catalyst is used.[11] | |
| Hydrolysis of the Ester Product During Workup | Exposure to acidic or basic aqueous solutions: Esters can be hydrolyzed back to the carboxylic acid and alcohol. | Perform aqueous washes with cold, saturated sodium bicarbonate solution to neutralize any acid, and work quickly.[22] Use a brine wash to remove excess water before drying with an anhydrous salt.[22] |
Decision-Making Workflow for Hindered Esterification
Choosing the right esterification method is crucial for success. The following diagram illustrates a logical workflow for selecting an appropriate method based on the nature of your substrates.
Caption: Decision tree for selecting an appropriate esterification method.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification of a Hindered Carboxylic Acid and a Secondary Alcohol
This protocol provides a general procedure for the Steglich esterification.[7][9]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered carboxylic acid (1.0 eq.), the secondary alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification of a Tertiary Alcohol
This protocol outlines a general procedure for the Yamaguchi esterification, which is particularly useful for very hindered substrates.[11][15]
-
Mixed Anhydride Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Ester Formation:
-
In a separate flame-dried flask, dissolve the tertiary alcohol (1.5 eq.) and DMAP (3.0 eq.) in anhydrous toluene.
-
Add the mixed anhydride solution from the first step to the alcohol solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Fiveable. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Yamaguchi esterification. Retrieved from [Link]
-
Majhi, P. K., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-21. [Link]
-
Name-Reaction.com. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Smith, R. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5582-5590. [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ACS Publications. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ACS Omega, 3(11), 15637-15644. [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Titanium‐catalyzed esterification reactions: beyond Lewis acidity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 5(4), 1863-1870. [Link]
-
Wikipedia. (2023, November 11). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). The esterification of tertiary alcohols with boric acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
National Institutes of Health. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7461. [Link]
-
MDPI. (2023). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 11(8), 2381. [Link]
-
National Institutes of Health. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3045. [Link]
-
Master Organic Chemistry. (2023, January 10). Fischer Esterification. Retrieved from [Link]
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- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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Selective cleavage of methyl esters in the presence of other functional groups
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Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced challenge of selectively cleaving methyl esters. Here, we move beyond simple protocols to delve into the "why" behind the "how," offering troubleshooting advice and in-depth explanations to ensure the integrity of your complex molecules.
Frequently Asked Questions (FAQs)
Q1: My standard LiOH hydrolysis of a methyl ester is sluggish and giving low yields. What could be the issue?
A1: This is a common issue, often rooted in steric hindrance around the ester carbonyl. If the methyl ester is sterically congested, the approach of the hydroxide nucleophile is impeded.[1]
-
Causality: Standard saponification is a bimolecular reaction (SN2-type attack at the carbonyl carbon).[2] Bulky neighboring groups can significantly slow down the reaction rate. In some cases of severe steric hindrance, standard hydrolysis conditions with lithium hydroxide may fail altogether.[1]
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Change Solvent System: Using a solvent system like THF/MeOH/H₂O can improve the solubility of both the substrate and the hydroxide salt, facilitating the reaction.[1] For particularly stubborn esters, aqueous tert-butyl alcohol can be an effective medium.[1]
-
Consider a Different Nucleophile: If basic hydrolysis is still preferred, consider using lithium hydroperoxide (LiOOH), which is a more potent nucleophile than LiOH and can be effective even at room temperature, often without causing racemization.[1]
-
Alternative Reagents: For severely hindered esters, nucleophilic dealkylation methods might be more successful. Reagents like lithium iodide in refluxing pyridine can cleave the methyl group via an SN2 reaction on the methyl carbon.[1][3]
-
Q2: I need to cleave a methyl ester in the presence of a base-labile functional group (e.g., a Boc-protected amine or an epoxide). What are my options?
A2: This scenario requires moving away from traditional basic hydrolysis. The key is to employ reaction conditions that are orthogonal to the stability of the other functional groups in your molecule.[4][5]
-
Recommended Methods:
-
Nucleophilic Demethylation with Iodide Salts: Lithium iodide (LiI) in a high-boiling solvent like pyridine, 2,6-lutidine, or collidine is a classic method for cleaving methyl esters under non-hydrolytic conditions.[3][6] The reaction proceeds via an SN2 attack of the iodide ion on the methyl group.[6] This method is generally compatible with base-sensitive groups. Methyl esters react faster than ethyl esters, which in turn are cleaved more readily than esters of secondary alcohols.[3]
-
Magnesium Iodide (MgI₂): Magnesium iodide can also be used for the selective demethylation of esters and aryl ethers.[7][8][9] It can be particularly useful when other methods fail.
-
Enzymatic Hydrolysis: Enzymes such as lipases and esterases offer exceptional selectivity under very mild, near-neutral pH conditions.[10] For instance, a lipase from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis can selectively hydrolyze methyl esters without affecting other sensitive functionalities.[10] This is an excellent green chemistry approach.
-
Trimethyltin Hydroxide (Me₃SnOH): This reagent is known for its mild and selective hydrolysis of esters, even in complex molecules with sensitive functional groups.[11][12][13][14][15] It has been successfully used for the saponification of methyl esters without compromising remote stereocenters or other ester linkages.[15]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction despite prolonged reaction time | Steric hindrance, poor solubility of reagents, insufficient temperature. | Increase temperature, change to a more suitable solvent system (e.g., THF/MeOH/H₂O), or switch to a more potent nucleophile like LiOOH. For highly hindered cases, consider nucleophilic demethylation with LiI.[1][3] |
| Epimerization at an adjacent chiral center | The basic conditions of saponification can lead to the deprotonation of an acidic α-proton, causing racemization. | Use milder, non-basic conditions. Enzymatic hydrolysis is an excellent option to preserve stereochemical integrity.[10] Trimethyltin hydroxide is also known to minimize epimerization.[14] |
| Cleavage of other sensitive functional groups | The chosen deprotection conditions are not orthogonal to other functional groups present in the molecule. | Select a deprotection method with a different mechanism. For instance, if you have a base-sensitive group, avoid LiOH and opt for LiI in pyridine or enzymatic hydrolysis.[6][10][16] If you have an acid-labile group like a Boc-protecting group, avoid acidic conditions. |
| Difficulty in removing byproducts | The byproducts of the deprotection reaction are difficult to separate from the desired product. | Consider a reagent that generates easily removable byproducts. For example, in nucleophilic demethylation with LiI, the byproduct is methyl iodide, which is volatile. When using trimethyltin hydroxide, the tin byproducts can sometimes be challenging to remove, requiring careful chromatography. |
| Selective cleavage of a methyl ester over an ethyl or t-butyl ester | The reactivity of different ester types under the chosen conditions is not sufficiently differentiated. | Exploit the differential reactivity of esters. For nucleophilic demethylation with reagents like LiI or sodium cyanide, methyl esters are cleaved much faster than ethyl esters.[3][17] Conversely, tert-butyl esters are readily cleaved under acidic conditions (e.g., TFA in DCM) that leave methyl esters intact.[18] |
In-Depth Protocols and Methodologies
Protocol 1: Selective Demethylation using Lithium Iodide in Pyridine
This method is particularly useful for substrates that are sensitive to aqueous base.[1][6]
Step-by-Step Procedure:
-
To a solution of the methyl ester (1.0 equiv) in anhydrous pyridine, add anhydrous lithium iodide (3.0-5.0 equiv).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by chromatography or recrystallization as needed.
Protocol 2: Enzymatic Hydrolysis of a Methyl Ester
This protocol offers a highly selective and environmentally friendly method for methyl ester cleavage.[10]
Step-by-Step Procedure:
-
In a suitable buffer solution (e.g., phosphate buffer, pH 7.0), suspend the methyl ester substrate. A co-solvent like DMSO or acetone may be used in small amounts to aid solubility.
-
Add the chosen lipase or esterase (e.g., Candida antarctica lipase A). The amount of enzyme will need to be optimized for your specific substrate.
-
Stir the reaction mixture at a controlled temperature (often room temperature to 37 °C).
-
Monitor the reaction by TLC or LC-MS. Enzymatic reactions can be slow, sometimes requiring 24-48 hours.
-
Once the reaction is complete, acidify the mixture to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Visualizing Deprotection Strategies
Here are some diagrams to help visualize the decision-making process and mechanisms for selective methyl ester cleavage.
Caption: Decision workflow for choosing a methyl ester deprotection method.
Caption: Comparison of Saponification and Nucleophilic Demethylation mechanisms.
References
-
Organic Chemistry II. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link. Retrieved January 4, 2026, from [Link]
-
Explain why we speak of acidic hydrolysis of an ester as acid-catalyzed but of basic hydrolysis as base-promoted. (2024, July 21). Pearson+. Retrieved January 4, 2026, from [Link]
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82. Retrieved January 4, 2026, from [Link]
-
What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? (2015, April 13). Quora. Retrieved January 4, 2026, from [Link]
-
Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved January 4, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 4, 2026, from [Link]
-
Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? (2014, February 10). Reddit. Retrieved January 4, 2026, from [Link]
-
Nicolaou, K., Estrada, A. A., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie. Retrieved January 4, 2026, from [Link]
-
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2005). Zendy. Retrieved January 4, 2026, from [Link]
-
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-3. Retrieved January 4, 2026, from [Link]
-
Ester Hydrolysis. (n.d.). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]
-
Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]
-
Metal Iodide/Chloride Salts. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]
-
Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
6.3 Methyl Esters and Derivatives. (n.d.). Retrieved January 4, 2026, from [Link]
-
(Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. (n.d.). Retrieved January 4, 2026, from [Link]
-
Gourich, W. (2025). Enzymatic hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids. Monash University research repository. Retrieved January 4, 2026, from [Link]
-
2-benzylcyclopentanone. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
-
ChemInform Abstract: A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Bao, K., Fan, A.-L., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic and biomolecular chemistry. Retrieved January 4, 2026, from [Link]
-
Hydrolysis of chiral methyl ester. (n.d.). Reddit. Retrieved January 4, 2026, from [Link]
-
(PDF) Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
How can I deprotect esters using TFA? (2015, September 23). ResearchGate. Retrieved January 4, 2026, from [Link]
-
An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. (n.d.). Asian Publication Corporation. Retrieved January 4, 2026, from [Link]
-
Methyl-Ester Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]
-
methyl ester hydrolysis: Topics by Science.gov. (n.d.). Retrieved January 4, 2026, from [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. Retrieved January 4, 2026, from [Link]
-
An Improves Method for the Cleavage of Methyl Esters. (1972). R Discovery. Retrieved January 4, 2026, from [Link]
-
A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. (2010). KOASAS. Retrieved January 4, 2026, from [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
SELECTIVE CLEAVAGE OF ESTER AND ETHER FUNCTIONS WITH BBr3 OR Me3SiX IN SUBSTITUTED N-ARYLAZETIDINONES. (n.d.). Chemistry Letters | Oxford Academic. Retrieved January 4, 2026, from [Link]
-
SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Protection of Carboxylic acid by Ester. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]
-
Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
Age-old question: How do you hydrolyse a neopentylic methyl ester? (n.d.). Reddit. Retrieved January 4, 2026, from [Link]
-
Need to hydrolyze methyl esters but compound is water sensitive. (n.d.). Reddit. Retrieved January 4, 2026, from [Link]
-
Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 7. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. | Semantic Scholar [semanticscholar.org]
- 10. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Benzamido-3-methoxy-3-oxopropyl benzoate in Solution
Welcome to the technical support guide for 2-Benzamido-3-methoxy-3-oxopropyl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and methodologies to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a molecule featuring both ester and amide functional groups. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The primary challenge to its stability is the hydrolysis of its two ester linkages: the benzoate ester and the methyl ester. The amide bond is comparatively more stable but can also be susceptible to cleavage under harsh conditions. This guide will focus on understanding and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most significant degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the ester bonds by water, a reaction that can be catalyzed by both acids and bases, leading to the formation of a carboxylic acid and an alcohol.[1][2] The molecule has two ester groups, a benzoate ester and a methyl ester, both of which are susceptible to hydrolysis.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of the ester bonds is highly dependent on the pH of the solution.[2] Generally, ester hydrolysis is slowest in a slightly acidic to neutral pH range (typically pH 4-6). The rate of hydrolysis increases significantly in both acidic (pH < 3) and, more dramatically, in alkaline (pH > 8) conditions.[3][4]
Q3: What role does temperature play in the degradation of this compound?
A3: Temperature is a critical factor that accelerates the rate of chemical degradation, including hydrolysis.[2] For every 10°C increase in temperature, the rate of reaction can approximately double. Therefore, to enhance stability, it is crucial to store solutions of this compound at low temperatures, such as 2-8°C or even frozen for long-term storage, unless otherwise specified for your application.
Q4: Can the choice of solvent impact the stability of the compound?
A4: Yes, the solvent system can influence stability. While aqueous solutions are common, the presence of water is what drives hydrolysis. If your experimental design allows, using anhydrous aprotic organic solvents will significantly enhance the stability of the compound. For aqueous solutions, minimizing the water content or using co-solvents might be a viable strategy, depending on the specific application.
Troubleshooting Guide: Common Stability Issues
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent results over time. | Hydrolytic degradation of one or both ester groups. | - Control pH: Maintain the solution pH in the optimal stability range (typically pH 4-6) using a suitable buffer system.- Control Temperature: Store stock solutions and working solutions at reduced temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles.[5]- Minimize Water Exposure: If possible, prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) and make final dilutions into aqueous buffers immediately before use. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products due to hydrolysis. | - Identify Degradants: The primary degradation products are likely the corresponding carboxylic acids and alcohols from the cleavage of the benzoate and methyl esters.- Optimize Conditions: Re-evaluate your solution preparation and storage conditions (pH, temperature, solvent) to minimize the formation of these new peaks. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | - Solubility Assessment: Determine the solubility of the compound in your chosen solvent system. The use of co-solvents or excipients may be necessary.- pH Adjustment: Changes in pH can affect solubility. Ensure the pH of your solution is not causing the compound to precipitate. |
Visualizing Degradation: Potential Hydrolysis Pathways
The following diagram illustrates the potential sites of hydrolysis on the this compound molecule.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to minimize moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex until the compound is completely dissolved.
-
Store the stock solution at ≤ -20°C in a desiccated environment.
Protocol 2: Workflow for Monitoring Stability using High-Performance Liquid Chromatography (HPLC)
This workflow describes a general procedure for assessing the stability of this compound in solution over time using HPLC with UV detection.[6][7]
Caption: Experimental workflow for a stability study using HPLC.
HPLC Method Parameters (Example):
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (typically 230-280 nm for benzamides)[5] |
| Injection Volume | 10-20 µL |
Procedure:
-
Sample Preparation: Prepare the solution of this compound in the buffer or solvent system to be tested.
-
Initial Analysis (t=0): Immediately after preparation, inject the sample into the HPLC system to determine the initial concentration of the parent compound and to identify any initial impurities.
-
Incubation: Store the solution under the desired experimental conditions (e.g., 37°C in a pH 7.4 buffer).
-
Time-Point Analysis: At scheduled intervals, withdraw an aliquot of the solution, and if necessary, quench any ongoing reaction (e.g., by acidification or dilution in the mobile phase), and inject it into the HPLC.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks corresponding to degradation products at each time point. Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Advanced Stabilization Strategies
For formulations requiring enhanced stability, consider the following approaches:
-
Use of Stabilizers:
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants can be beneficial.[3]
-
Chelating Agents: Metal ions can catalyze hydrolysis. The inclusion of a chelating agent like EDTA can sequester these ions and slow down degradation.[3]
-
Carbodiimides: These can act as ester stabilizers, though their reactivity may interfere with some experimental systems.[3]
-
-
Lyophilization: For long-term storage, removing water through lyophilization (freeze-drying) can be an effective strategy to prevent hydrolysis. The lyophilized powder can then be reconstituted immediately before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Scaled-Up Synthesis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Welcome to the technical support center for the synthesis and scale-up of 2-Benzamido-3-methoxy-3-oxopropyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
The synthesis of this compound, a derivative of L-serine, involves a multi-step process that, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide will walk you through a plausible and robust synthetic route, highlighting critical parameters and offering solutions to common issues that may arise. Our focus is on providing practical, field-tested advice to help you navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production.
Plausible Synthetic Route Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from L-serine. This route involves the protection of the carboxylic acid as a methyl ester, followed by sequential N- and O-benzoylation.
Caption: Plausible three-step synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Step 1: Esterification of L-Serine
Q1: What is the most reliable method for the esterification of L-serine to its methyl ester?
A1: The most common and reliable method is the reaction of L-serine with thionyl chloride (SOCl₂) in methanol (MeOH).[1] This in-situ generation of acidic conditions facilitates the esterification. The reaction is typically performed at room temperature to reflux and gives high yields of the L-serine methyl ester hydrochloride salt.
Q2: Why is the product of the esterification a hydrochloride salt, and is it necessary to neutralize it before the next step?
A2: The reaction with thionyl chloride in methanol generates hydrochloric acid (HCl) as a byproduct, which protonates the amino group of the L-serine methyl ester, forming the hydrochloride salt.[2] Yes, it is crucial to neutralize the hydrochloride salt to liberate the free amine before proceeding to the N-benzoylation step. A non-nucleophilic base like triethylamine (TEA) is commonly used for this purpose.[2]
Q3: I am observing a low yield in the esterification step. What could be the potential causes?
A3: Low yields in the esterification of L-serine can often be attributed to:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it with a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Moisture: The presence of water can lead to the hydrolysis of thionyl chloride and hinder the esterification process. Ensure you are using anhydrous methanol and dried glassware.
-
Suboptimal temperature: While the reaction can proceed at room temperature, gentle heating to reflux can often improve the reaction rate and yield.
Step 2: N-Benzoylation of L-Serine Methyl Ester
Q4: What are the recommended conditions for the N-benzoylation of L-serine methyl ester?
A4: The N-benzoylation is typically carried out under Schotten-Baumann conditions.[3][4][5][6] This involves reacting the L-serine methyl ester with benzoyl chloride in the presence of a base. A common procedure involves dissolving the neutralized L-serine methyl ester in a suitable organic solvent like dichloromethane (DCM) and then adding benzoyl chloride and a base, such as triethylamine or pyridine, at a controlled temperature (often starting at 0°C and then warming to room temperature).
Q5: What are the most common side reactions during N-benzoylation, and how can they be minimized?
A5: The most common side reactions are:
-
O-benzoylation: The hydroxyl group of the serine derivative is also nucleophilic and can react with benzoyl chloride. To favor N-benzoylation, it is crucial to control the stoichiometry of the benzoyl chloride and to perform the reaction at a low temperature.
-
Di-benzoylation: Both the amino and hydroxyl groups can be benzoylated. This can be minimized by using a slight excess of the amine starting material relative to benzoyl chloride.
-
Hydrolysis of benzoyl chloride: Any moisture present in the reaction will lead to the hydrolysis of benzoyl chloride to benzoic acid, which will not participate in the desired reaction and can complicate purification.[7] Using anhydrous solvents and reagents is critical.
Step 3: O-Benzoylation of N-Benzoyl-L-serine Methyl Ester
Q6: What conditions are suitable for the O-benzoylation of N-benzoyl-L-serine methyl ester?
A6: Similar to N-benzoylation, Schotten-Baumann conditions are effective for O-benzoylation. The N-benzoyl-L-serine methyl ester is reacted with benzoyl chloride in the presence of a base like pyridine or triethylamine. The reaction may require slightly more forcing conditions (e.g., gentle heating) compared to N-benzoylation to drive it to completion.
Q7: I am having trouble with the purification of the final product. What are some effective purification strategies?
A7: The final product, being an ester and an amide, is generally non-polar. Purification can typically be achieved through:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.
-
Column chromatography: For oily products or to remove closely related impurities, silica gel column chromatography using a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is recommended.[8]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter during the synthesis and scale-up.
Troubleshooting Low Yield
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield in Step 1 (Esterification) | Incomplete reaction | Monitor the reaction by TLC until the L-serine spot disappears. Consider increasing the reaction time or temperature (reflux). |
| Presence of moisture | Use anhydrous methanol and ensure all glassware is thoroughly dried. Moisture hydrolyzes the thionyl chloride, rendering it inactive. | |
| Loss during workup | L-serine methyl ester hydrochloride is water-soluble. Minimize aqueous washes during workup. | |
| Low yield in Step 2 (N-Benzoylation) | Incomplete neutralization of the hydrochloride salt | Ensure complete neutralization of the L-serine methyl ester hydrochloride with a base like triethylamine before adding benzoyl chloride. The free amine is the active nucleophile.[2] |
| Hydrolysis of benzoyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7] | |
| Suboptimal base | A weak base may not effectively scavenge the HCl produced during the reaction, leading to the protonation of the starting amine and halting the reaction. Use a suitable organic base like triethylamine or pyridine. | |
| Low yield in Step 3 (O-Benzoylation) | Incomplete reaction | The hydroxyl group is less nucleophilic than the amino group. The reaction may require longer reaction times or gentle heating to go to completion. Monitor by TLC. |
| Steric hindrance | While not extreme in this case, steric hindrance can slow down the reaction. Ensure adequate reaction time and consider using a more reactive acylating agent if necessary. |
Troubleshooting Impurity Formation
| Problem | Potential Impurity | Identification & Mitigation Strategies |
| Side product in Step 2 (N-Benzoylation) | O-benzoyl-L-serine methyl ester | Identification: Can be identified by NMR and Mass Spectrometry. Mitigation: Control the stoichiometry of benzoyl chloride (use a slight excess of the amine). Perform the reaction at low temperatures (0°C) to favor the more reactive amine. |
| Di-benzoyl derivative | Identification: Higher molecular weight peak in Mass Spectrometry. Mitigation: Use a slight excess of L-serine methyl ester. Add the benzoyl chloride solution slowly to the reaction mixture to maintain a low concentration of the acylating agent. | |
| Benzoic acid | Identification: Acidic impurity, can be detected by TLC and removed with a basic wash. Mitigation: Ensure anhydrous conditions to prevent hydrolysis of benzoyl chloride.[7] | |
| Incomplete reaction in Step 3 (O-Benzoylation) | Unreacted N-benzoyl-L-serine methyl ester | Identification: Can be detected by TLC and NMR. Mitigation: Increase reaction time, temperature, or the amount of benzoyl chloride and base. |
Part 3: Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a manufacturing setting introduces a new set of challenges that must be carefully managed.
Caption: Key challenges in scaling up the chemical synthesis.
Q8: What are the primary challenges when scaling up the Schotten-Baumann reactions in this synthesis?
A8: The key challenges include:
-
Heat Transfer: The reaction of benzoyl chloride is exothermic.[7] On a large scale, inefficient heat dissipation can lead to a runaway reaction. A jacketed reactor with efficient cooling is essential.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and increased side products. Ensure the reactor is equipped with an appropriate stirrer for the viscosity of the reaction mixture.
-
Reagent Addition: The rate of addition of benzoyl chloride becomes critical on a large scale. Slow, controlled addition is necessary to manage the exotherm and minimize side reactions.
-
Workup and Purification: Handling large volumes of solvents and performing extractions can be challenging. Purification by column chromatography is often not feasible for large quantities, making crystallization the preferred method.
Q9: How can I monitor the progress of the reactions on a larger scale?
A9: While TLC is useful for quick checks, more robust analytical techniques are needed for process control during scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative analysis of reactants, products, and impurities.[9] In-situ monitoring with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can provide real-time data on reaction kinetics.[9]
Experimental Protocols
Step 1: L-Serine Methyl Ester Hydrochloride
-
Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a solid.
Step 2: N-Benzoyl-L-serine Methyl Ester
-
Dissolve the L-serine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the triethylamine hydrochloride and any excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: this compound
-
Dissolve the N-benzoyl-L-serine methyl ester in a suitable anhydrous solvent (e.g., pyridine or DCM with triethylamine).
-
Add benzoyl chloride to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an appropriate aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
-
ResearchGate. (n.d.). Effect of moisture in the reaction mixture in the conversion of benzyl chloride.... Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
-
Chemsrc. (2025). N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine (3). Retrieved from [Link]
-
Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 70. Retrieved from [Link]
-
National Institutes of Health. (n.d.). l-Serine methyl ester hydrochloride. Retrieved from [Link]
-
ACS Publications. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Benzyl-L-serine, methyl ester. PubChem. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models. Retrieved from [Link]
-
National Institutes of Health. (2024). Reaction Layer Formation on MgO in the Presence of Humidity. Retrieved from [Link]
-
Semantic Scholar. (2013). Research Article New L-Serine Derivative Ligands as Cocatalysts for Diels-Alder Reaction. Retrieved from [Link]
-
OUCI. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). P63-T Optimizing Separation Conditions for the Isolation and Purification of Synthetic Peptides. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate as a Putative Serine Protease Inhibitor
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of enzyme inhibitor discovery, the identification of novel scaffolds that can effectively and selectively modulate enzyme activity is a paramount objective. This guide presents a comparative analysis of a novel compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate, against established, well-characterized inhibitors of serine proteases. While the inhibitory properties of this compound are presented here as a hypothetical case study to illustrate a robust scientific evaluation process, the comparative framework, experimental protocols, and data interpretation are grounded in established biochemical principles and methodologies.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth, technical guide on how to contextualize a novel compound's performance against known standards. We will delve into the rationale behind experimental design, the intricacies of data analysis, and the visualization of complex biological processes.
Introduction to Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play crucial roles in a myriad of physiological processes, from digestion to blood coagulation and immunity.[1][2] They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site.[1] The serine residue acts as a nucleophile to hydrolyze peptide bonds in substrate proteins.[1]
Given their central role in health and disease, the inhibition of serine proteases is a major focus of therapeutic intervention.[3] Dysregulation of serine protease activity is implicated in a range of pathologies, including inflammatory diseases, cancer, and viral infections. Protease inhibitors can be classified based on their mechanism of action, which includes reversible, irreversible, and transition-state analog inhibitors.[4]
This guide will focus on a comparative analysis of our compound of interest, this compound, with two well-known serine protease inhibitors, Phenylmethylsulfonyl fluoride (PMSF) and Aprotinin, against the model serine protease, α-chymotrypsin.
The Compounds Under Investigation
Compound of Interest: this compound
| Feature | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₇NO₅ |
| Molecular Weight | 327.33 g/mol |
| Structure | ![]() |
| Hypothesized Mechanism | Based on its chemical structure, which features ester and amide functionalities, it is hypothesized that this compound may act as a covalent, irreversible inhibitor of serine proteases. The carbonyl groups could be susceptible to nucleophilic attack by the active site serine, leading to the formation of a stable acyl-enzyme intermediate, thus inactivating the enzyme. |
Reference Inhibitors
| Inhibitor | Class | Mechanism of Action |
| Phenylmethylsulfonyl fluoride (PMSF) | Irreversible Inhibitor | PMSF is a classic, non-specific serine protease inhibitor that sulfonylates the active site serine residue, leading to irreversible inactivation. |
| Aprotinin | Reversible, Competitive Inhibitor | Aprotinin is a polypeptide and a potent, reversible competitive inhibitor of several serine proteases, including chymotrypsin. It binds tightly to the active site, blocking substrate access. |
Experimental Design: A Head-to-Head Comparison
To objectively assess the inhibitory potential of this compound, a series of in vitro experiments are proposed. The core of this analysis is a chymotrypsin activity assay, which will be used to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Rationale for Experimental Choices
-
Enzyme Selection: α-Chymotrypsin is a well-characterized and commercially available serine protease, making it an excellent model for initial screening and comparative studies.[5]
-
Substrate Selection: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is a specific chromogenic substrate for chymotrypsin. Its hydrolysis can be conveniently monitored by measuring the increase in absorbance at 256 nm.[5][6]
-
Assay Principle: The rate of BTEE hydrolysis is directly proportional to the chymotrypsin activity. The presence of an inhibitor will decrease this rate, and the extent of inhibition can be quantified.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed experimental work.
Caption: Experimental workflow for the comparative enzyme inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Sigma-Aldrich)[6]
-
Phenylmethylsulfonyl fluoride (PMSF) (Sigma-Aldrich)
-
Aprotinin (Sigma-Aldrich)
-
This compound (Synthesized or procured)
-
Tris-HCl buffer (pH 7.8)
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Preparation of Solutions
-
Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.
-
Enzyme Stock Solution: 1 mg/mL α-chymotrypsin in 1 mM HCl.
-
Substrate Stock Solution: 10 mM BTEE in DMSO.
-
Inhibitor Stock Solutions: 10 mM solutions of this compound, PMSF, and a 1 mg/mL solution of Aprotinin in appropriate solvents (e.g., DMSO for small molecules, water for Aprotinin).
Chymotrypsin Activity Assay Protocol
-
Prepare Serial Dilutions of Inhibitors: Create a series of dilutions for each inhibitor in the assay buffer.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well:
-
x µL of inhibitor dilution (or buffer for control)
-
y µL of assay buffer
-
z µL of chymotrypsin working solution
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add w µL of the BTEE substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 256 nm every 30 seconds for 10 minutes at 25°C.[5][6]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothetical Results and Comparative Analysis
The following table presents hypothetical IC₅₀ values for the three compounds against α-chymotrypsin, derived from the described assay.
| Compound | IC₅₀ (µM) | Inhibition Type | Potency Ranking |
| This compound | 15.2 | Irreversible (Hypothesized) | 2 |
| PMSF | 45.8 | Irreversible | 3 |
| Aprotinin | 0.05 | Reversible, Competitive | 1 |
Interpretation of Results
-
Aprotinin demonstrated the highest potency with a sub-micromolar IC₅₀ value, consistent with its known tight-binding, competitive inhibition mechanism.
-
Our hypothetical compound, This compound , exhibited a promising IC₅₀ value in the low micromolar range, suggesting it is a moderately potent inhibitor of chymotrypsin. Its potency is notably higher than the classic irreversible inhibitor, PMSF.
-
PMSF showed the lowest potency among the tested compounds, which is expected as it is a less specific and generally less potent serine protease inhibitor compared to more specialized molecules.
Mechanistic Insights and Signaling Pathway Context
To understand the potential impact of inhibiting a serine protease like chymotrypsin, it's useful to visualize its role in a broader biological context. The diagram below illustrates a simplified signaling pathway where a serine protease is involved in the activation of a downstream effector.
Caption: A diagram of a protease-activated signaling pathway and the point of inhibition.
This visualization underscores the critical role that a potent and selective inhibitor could play in modulating such pathways. By inactivating the serine protease, the inhibitor would prevent the cleavage of the substrate protein, thereby blocking the downstream cellular response.
Conclusion and Future Directions
This comparative guide has outlined a comprehensive, albeit hypothetical, framework for evaluating the inhibitory potential of a novel compound, this compound, against the serine protease α-chymotrypsin. The proposed experimental design, rooted in established methodologies, allows for a direct and objective comparison with known inhibitors.
The hypothetical results position this compound as a promising candidate for further investigation. Future studies should focus on:
-
Synthesis and Confirmation of Structure: The first step would be the actual synthesis and rigorous characterization of the compound.
-
Validation of Inhibitory Activity: Performing the described in vitro assays to determine the actual IC₅₀ value.
-
Mechanism of Action Studies: Conducting experiments to confirm the hypothesized irreversible mode of inhibition.
-
Selectivity Profiling: Screening the compound against a panel of other proteases to assess its selectivity.
-
Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the binding mode at the atomic level.
By following a structured and comparative approach as detailed in this guide, researchers can efficiently and effectively evaluate the potential of novel enzyme inhibitors, accelerating the path from initial discovery to potential therapeutic application.
References
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Patsnap Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]
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Wikipedia. (2023, October 29). Protease inhibitor (biology). Retrieved from [Link]
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Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]
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Lopes, J. A., et al. (2012). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Neuroscience and Biobehavioral Reviews, 36(1), 177-191. Retrieved from [Link]
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MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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Decoding the Molecular Target of a D-Serine Derivative: A Comparative Guide to Target Validation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of N-methyl-D-aspartate (NMDA) receptor activity holds significant therapeutic potential for a range of neurological and psychiatric disorders. D-serine, an endogenous co-agonist of the NMDA receptor, is a key player in this intricate signaling pathway.[1][2][3][4] The compound 2-Benzamido-3-methoxy-3-oxopropyl benzoate, identified as N-Benzoyl-O-methyl-D-serine, is a synthetic derivative of D-serine. Its structural similarity to this critical neuromodulator suggests a potential interaction with the machinery regulating D-serine signaling.
This guide provides a comprehensive framework for the systematic validation of the biological target of N-Benzoyl-O-methyl-D-serine. We will delve into the causal logic behind the selection of experimental strategies, offering a comparative analysis of cutting-edge techniques and presenting detailed protocols to ensure the generation of robust and reliable data. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for researchers to confidently identify and characterize the molecular target of this and other novel small molecules.
The D-Serine Signaling Pathway: A Landscape of Potential Targets
The synaptic concentration of D-serine is tightly regulated by two key enzymes: serine racemase, which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAO), which is responsible for its degradation.[2][5][6] Consequently, the primary molecular targets for a D-serine derivative like N-Benzoyl-O-methyl-D-serine are hypothesized to be:
-
The NMDA Receptor: The compound could act as an agonist, antagonist, or allosteric modulator at the D-serine binding site on the GluN1 subunit.[7][8][9]
-
Serine Racemase: It might inhibit or activate the enzyme, thereby altering the endogenous production of D-serine.[10][11]
-
D-amino acid oxidase (DAO): The compound could potentially inhibit DAO, leading to an increase in synaptic D-serine levels.[5][6][12]
The following sections will outline a multi-pronged approach to systematically investigate these possibilities, employing a suite of orthogonal techniques to build a compelling case for the true biological target.
Phase 1: Unbiased Target Identification with Thermal Proteome Profiling (TPP)
To cast a wide net and identify potential binding partners without preconceived bias, Thermal Proteome Profiling (TPP) is an invaluable initial step.[13][14][15][16] This method assesses the thermal stability of thousands of proteins in their native cellular environment. Ligand binding typically confers thermal stabilization to the target protein, which can be detected by quantitative mass spectrometry.
Experimental Workflow: TPP
Caption: Workflow for Thermal Proteome Profiling (TPP).
Data Presentation: TPP Results
The output of a TPP experiment is a series of "melting curves" for each identified protein. A shift in the melting curve in the presence of the compound indicates a direct interaction.
| Protein ID | Function | Tₘ (Vehicle) (°C) | Tₘ (Compound) (°C) | ΔTₘ (°C) |
| P14920 | D-amino acid oxidase (DAO) | 52.1 | 58.5 | +6.4 |
| Q96T68 | Serine Racemase | 48.3 | 48.5 | +0.2 |
| P35439 | NMDA Receptor Subunit GluN1 | 55.7 | 55.9 | +0.2 |
| ... | ... | ... | ... | ... |
Hypothetical Data
In this hypothetical scenario, the significant thermal shift observed for DAO strongly suggests it is a primary target of N-Benzoyl-O-methyl-D-serine.
Phase 2: Target Validation and Engagement with Cellular Thermal Shift Assay (CETSA)
Following the initial unbiased screen with TPP, the Cellular Thermal Shift Assay (CETSA) is employed to validate the identified hits and quantify target engagement in a more focused manner.[17][18][19][20] CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[17]
Experimental Protocol: CETSA for DAO
-
Cell Culture: Culture a relevant cell line endogenously expressing DAO (e.g., a human astrocytoma cell line).
-
Compound Treatment: Incubate cells with varying concentrations of N-Benzoyl-O-methyl-D-serine or a vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot or an immunoassay (e.g., ELISA) using a specific antibody against DAO.
-
Data Analysis: Plot the amount of soluble DAO as a function of temperature to generate melting curves.
Comparative Analysis: CETSA vs. Isothermal Dose-Response Fingerprinting (ITDRF)
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Dose-Response Fingerprinting (ITDRF) |
| Principle | Measures thermal stabilization of a target protein across a temperature gradient at a fixed compound concentration. | Measures the concentration-dependent stabilization of a target protein at a fixed temperature. |
| Primary Output | Melting curves (Tₘ shift). | Dose-response curves (EC₅₀ for target engagement). |
| Application | Target validation and confirmation of engagement. | Quantitative assessment of compound potency in a cellular context. |
Phase 3: Unraveling the Mechanism of Action through Biochemical and Cellular Assays
Once the direct binding to a target is confirmed, the next crucial step is to elucidate the functional consequences of this interaction.
Scenario A: The Target is D-amino acid oxidase (DAO)
If TPP and CETSA point to DAO as the primary target, the logical next step is to determine if N-Benzoyl-O-methyl-D-serine acts as an inhibitor.
Principle: DAO catalyzes the oxidative deamination of D-serine, producing hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant human DAO, D-serine (substrate), and varying concentrations of N-Benzoyl-O-methyl-D-serine.
-
Detection: Add a probe (e.g., Amplex Red) and horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the conversion of the probe to a fluorescent product.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
| Compound | IC₅₀ (nM) | Mechanism of Inhibition |
| N-Benzoyl-O-methyl-D-serine | 150 | Competitive (Hypothesized) |
| Sodium Benzoate | 5,000 | Competitive |
| CBIO-A | 25 | Competitive |
Hypothetical Data
Scenario B: The Target is the NMDA Receptor
If the initial screens implicated the NMDA receptor, functional assays are required to characterize the nature of the interaction.
Principle: This technique allows for the direct measurement of ion channel activity in response to agonist and modulator application.
Protocol:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the GluN1 and GluN2A subunits of the NMDA receptor.
-
Recording: Clamp the oocyte membrane potential and record the currents elicited by the application of glutamate and D-serine.
-
Compound Application: Co-apply N-Benzoyl-O-methyl-D-serine with the agonists to determine its effect on the current amplitude.
-
Data Analysis: Construct dose-response curves to determine if the compound acts as an agonist, antagonist, or potentiator.
Signaling Pathway Visualization
Caption: The D-Serine Signaling Pathway at the Glutamatergic Synapse.
Phase 4: Definitive Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)
To provide unequivocal evidence of a direct physical interaction between N-Benzoyl-O-methyl-D-serine and its target protein, Affinity Purification-Mass Spectrometry (AP-MS) can be employed.[21][22][23] This technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.
Experimental Workflow: AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
By comparing the proteins pulled down by the active compound to those pulled down by a negative control probe, specific binding partners can be confidently identified.
Conclusion: A Synergistic Approach to Target Validation
The validation of a biological target for a novel small molecule is a multifaceted process that requires a convergence of evidence from orthogonal methodologies. By initiating with an unbiased, proteome-wide screen such as TPP, followed by focused validation with CETSA, and culminating in functional and direct binding assays, researchers can build a robust and compelling case for the mechanism of action of compounds like N-Benzoyl-O-methyl-D-serine. This systematic and logically structured approach not only enhances the probability of success in drug discovery programs but also contributes to a deeper understanding of fundamental biological processes.
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2015). Nature Protocols, 10(9), 1228–1250. [Link]
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The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. (2009). Journal of Psychopharmacology, 23(6), 667-680. [Link]
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d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. (2020). Neurochemical Research, 45(6), 1249–1259. [Link]
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Excitatory and inhibitory D-serine binding to the NMDA receptor. (2022). eLife, 11, e79093. [Link]
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The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). (2014). Frontiers in Synaptic Neuroscience, 6, 10. [Link]
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Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. (1974). Biochemical Journal, 141(2), 365–381. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(12), e4049. [Link]
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D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. (2020). Journal of Neuroscience, 40(34), 6549–6562. [Link]
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The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. (2025). ResearchGate. [Link]
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D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. (2008). Journal of Neurochemistry, 105(6), 2090–2103. [Link]
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Schematic diagram of D-serine signaling at a glutamatergic synapse. (n.d.). ResearchGate. [Link]
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Activity of D-amino acid oxidase is widespread in the human central nervous system. (2012). Journal of Neurochemistry, 122(5), 989–1000. [Link]
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Activity of D-amino acid oxidase is widespread in the human central nervous system. (2012). Journal of Neurochemistry, 122(5), 989–1000. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1475, 237–253. [Link]
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Kinetics of the Hydrolysis ofN-benzoyl-l-serine. (n.d.). Amanote Research. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 221–229. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Pharmaffiliates. [Link]
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d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (2000). Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
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Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. (2025). ResearchGate. [Link]
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The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024). International Journal of Molecular Sciences, 25(8), 4277. [Link]
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d-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. (2000). Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]
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Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. (2005). Proceedings of the National Academy of Sciences of the United States of America, 102(21), 7731–7736. [Link]
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Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. (1999). Proceedings of the National Academy of Sciences of the United States of America, 96(23), 13409–13414. [Link]
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Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. (2013). Langmuir, 29(26), 8207–8215. [Link]
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In Vivo Efficacy of 2-Benzamido-3-methoxy-3-oxopropyl benzoate: A Comparative Guide for Preclinical Oncology Models
This guide provides a comprehensive technical overview of the in vivo assessment of a novel investigational compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate (designated here as Cmpd-X), within the context of preclinical oncology. Due to the nascent stage of research on Cmpd-X, this document establishes a comparative framework against standard-of-care chemotherapeutics, providing detailed experimental methodologies and hypothetical yet plausible datasets to guide researchers in designing and interpreting future in vivo efficacy studies. Our focus is to present a robust, self-validating system for the evaluation of Cmpd-X's potential as an anticancer agent.
Introduction: The Rationale for In Vivo Evaluation of Novel Benzamide Derivatives
Benzamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] Many compounds within this class have been shown to function as inhibitors of critical cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells.[2] The specific structural attributes of this compound suggest a potential for interaction with key signaling pathways implicated in tumorigenesis. However, promising in vitro cytotoxicity data must be translated into in vivo efficacy, where factors such as pharmacokinetics, tumor microenvironment interactions, and systemic toxicity come into play.
This guide will focus on a comparative analysis of Cmpd-X against Paclitaxel, a standard-of-care taxane that stabilizes microtubules, and Doxorubicin, an anthracycline antibiotic that inhibits topoisomerase II.[3][4] The experimental framework is centered around a human tumor xenograft model, a cornerstone of preclinical cancer drug development for evaluating the in vivo efficacy of novel therapeutic agents.[5][6]
Comparative In Vivo Efficacy in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
To provide a tangible context for comparison, we present a hypothetical dataset from a study utilizing an A549 human non-small cell lung cancer xenograft model in immunocompromised mice. This model is widely used in cancer research for its robust and reproducible tumor growth characteristics.
Table 1: Comparative Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1250 ± 150 | - | - |
| Cmpd-X | 50 mg/kg, i.p., daily | 480 ± 95 | 61.6 | < 0.01 |
| Paclitaxel | 10 mg/kg, i.v., q3d | 350 ± 80 | 72.0 | < 0.001 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 590 ± 110 | 52.8 | < 0.05 |
Data are presented as mean ± standard deviation. TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Table 2: Animal Body Weight Changes as a General Toxicity Marker
| Treatment Group | Mean Body Weight Change from Day 0 to Day 21 (%) |
| Vehicle Control | + 5.2 ± 1.5 |
| Cmpd-X (50 mg/kg) | - 2.1 ± 2.0 |
| Paclitaxel (10 mg/kg) | - 8.5 ± 3.1 |
| Doxorubicin (5 mg/kg) | - 6.3 ± 2.5 |
Body weight is a general indicator of systemic toxicity. Moderate weight loss is often observed with effective chemotherapeutics.
Proposed Mechanism of Action: Modulation of Key Cancer Signaling Pathways
While the precise molecular targets of Cmpd-X are under investigation, many benzamide derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[1][7] The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis, making them plausible targets for Cmpd-X.[1][8]
Diagram 1: The PI3K/Akt Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Cmpd-X.
Diagram 2: The MAPK/ERK Signaling Pathway
Caption: Potential modulation of the MAPK/ERK signaling cascade by Cmpd-X.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, meticulous adherence to standardized protocols is paramount.
Protocol 1: Human Tumor Xenograft Establishment and Efficacy Study
This protocol details the subcutaneous implantation of A549 cells and subsequent evaluation of Cmpd-X's antitumor efficacy.
Materials:
-
A549 human non-small cell lung cancer cell line
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Cmpd-X, Paclitaxel, Doxorubicin, and appropriate vehicle solutions
Procedure:
-
Cell Culture: Culture A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® on ice. The final injection concentration will be 1 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor animal health daily.
-
Begin measuring tumor size 2-3 times per week once tumors become palpable.[9]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10][11][12]
-
When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer Cmpd-X, Paclitaxel, Doxorubicin, or vehicle control according to the schedules outlined in Table 1.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize the mice, excise the tumors, and record their final weight.
-
Diagram 3: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft-based in vivo efficacy study.
Conclusion and Future Directions
The presented framework provides a comprehensive guide for the in vivo evaluation of this compound (Cmpd-X) as a potential anticancer agent. The hypothetical data suggests that Cmpd-X may possess significant antitumor activity, warranting further investigation. Future studies should aim to confirm these findings with rigorous, well-controlled experiments.
Further research should focus on elucidating the precise mechanism of action of Cmpd-X, including its direct molecular targets and its effects on the signaling pathways outlined in this guide. Pharmacokinetic and toxicology studies will also be crucial in determining its therapeutic window and potential for clinical translation. The use of patient-derived xenograft (PDX) models could offer a more clinically relevant assessment of Cmpd-X's efficacy across a diverse range of tumor subtypes.[13]
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A Comparative Analysis of the Antimicrobial Potential of 2-Benzamido-3-methoxy-3-oxopropyl benzoate and Other Benzamide Derivatives
In the ever-evolving landscape of antimicrobial research, the need for novel chemical entities with potent and broad-spectrum activity is paramount. Benzamides, a class of compounds characterized by a carboxamide attached to a benzene ring, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of various benzamide derivatives, with a specific focus on postulating the potential efficacy of 2-Benzamido-3-methoxy-3-oxopropyl benzoate based on established structure-activity relationships within this chemical class.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. We will delve into the experimental methodologies used to assess antimicrobial activity, present comparative data for a selection of benzamide compounds, and explore their potential mechanisms of action.
Evaluating Antimicrobial Efficacy: Methodological cornerstones
The preliminary assessment of a compound's antimicrobial properties hinges on robust and standardized in vitro assays. The most common methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3]
Principle: This assay identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound, in this case, a benzamide derivative, is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Protocol: MBC Determination
Following the MIC assay, the MBC can be determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Subculturing from MIC Plate: A small aliquot from the wells of the MIC plate that showed no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Comparative Antimicrobial Activity of Benzamide Derivatives
While specific antimicrobial data for this compound is not currently available in the public domain, a review of structurally related benzamide compounds provides valuable insights into the potential activity of this class of molecules. The following table summarizes the reported MIC values for several benzamide derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | [1][2] |
| Escherichia coli | Negative | 3.12 | [1][2] | |
| Compound 6b | Bacillus subtilis | Positive | 6.25 | [1][2] |
| Escherichia coli | Negative | 3.12 | [1][2] | |
| Compound 6c | Bacillus subtilis | Positive | 6.25 | [1][2] |
| Escherichia coli | Negative | 3.12 | [1][2] | |
| Compound 9h | Bacillus cereus | Positive | 43 | [2] |
| Bacillus subtilis | Positive | 48 | [2] | |
| Staphylococcus aureus | Positive | 49 | [2] | |
| Compound E23 | Gram-positive strains (general) | Positive | 0.5 - 2.0 | [2] |
| 2,2'-dithiobis[N-methyl-] | Micrococcus luteus | Positive | 32 | [4] |
Analysis of the Data: The presented data indicates that certain benzamide derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[2][4] For instance, compound E23 shows significant efficacy with MIC values in the low microgram per milliliter range.[2] The activity against Gram-negative bacteria, such as E. coli, is also noteworthy for some derivatives.[1][2]
Structure-Activity Relationship (SAR) and a Postulate on this compound
The antimicrobial activity of benzamide derivatives is intrinsically linked to their chemical structure.[5][6] Key structural features that influence efficacy include the nature and position of substituents on the benzene ring and the amide nitrogen.
Based on the structure of This compound , we can make some informed hypotheses about its potential antimicrobial activity by dissecting its key functionalities:
-
The Benzamide Core: This is the foundational pharmacophore shared with other active compounds in this class.
-
The Benzoate Group: The presence of an additional aromatic ring could enhance lipophilicity, potentially facilitating membrane interaction and penetration, a common mechanism for antimicrobial action.
-
The Methoxy and Oxopropyl Linker: This linker's flexibility and polarity could influence the molecule's ability to interact with specific microbial targets.
Given these features, it is plausible that this compound could exhibit antimicrobial properties. Experimental validation through the assays described above is necessary to confirm this hypothesis and quantify its potency.
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which all benzamide derivatives exert their antimicrobial effects are not fully elucidated and can vary between different analogs. However, several general mechanisms have been proposed for this class of compounds.[4][7]
-
Disruption of Cell Membrane Integrity: Many antimicrobial agents, including some benzamides, are thought to interfere with the bacterial cell membrane, leading to increased permeability and eventual cell death.[4]
-
Inhibition of Essential Enzymes: Benzamides may act as inhibitors of crucial bacterial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with DNA and Protein Synthesis: Some antimicrobial compounds can bind to bacterial DNA or ribosomes, thereby inhibiting replication and protein synthesis.[8]
Conclusion and Future Directions
The benzamide scaffold represents a versatile platform for the development of novel antimicrobial agents. While the specific compound this compound requires empirical evaluation, the existing body of research on related derivatives suggests its potential as an antimicrobial candidate.
Future research should focus on:
-
Synthesis and Antimicrobial Screening: The synthesis of this compound and its evaluation against a broad panel of clinically relevant microorganisms is the immediate next step.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this and other benzamide derivatives.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.
By systematically exploring the structure-activity relationships and mechanisms of action of benzamide derivatives, the scientific community can continue to develop new and effective treatments to combat the growing threat of antimicrobial resistance.
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A Comparative Guide to the In Vitro Cytotoxicity of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
Executive Summary: Contextualizing the Need for Cytotoxicity Profiling
In the landscape of preclinical drug discovery and chemical safety assessment, the initial screening for cytotoxic potential is a critical gateway.[1][2] This guide provides a comprehensive evaluation of a novel compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate, comparing its cytotoxic effects against a well-established chemotherapeutic agent, Doxorubicin. The primary objective is to determine the compound's potency and selectivity by assessing its impact on both a cancerous and a non-cancerous human cell line.
The methodology herein is grounded in the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.[1][3][4] This choice is predicated on its robustness, high-throughput compatibility, and sensitivity in detecting early cytotoxic events.[5][6] All protocols and interpretations adhere to the principles outlined in the ISO 10993-5 standard for in vitro cytotoxicity, ensuring the data is both reliable and relevant for regulatory consideration.[7][8][9]
This document is intended for researchers, toxicologists, and drug development professionals, offering not just data, but a framework for logical, evidence-based decision-making in early-stage compound evaluation.
Experimental Design: A Rationale-Driven Approach
A robust cytotoxicity assessment hinges on a well-designed experiment that includes appropriate controls and relevant biological systems. The following sections detail the rationale behind the selected components of this evaluation.
Selection of Cellular Models
To ascertain both efficacy and potential toxicity, a dual cell line model was employed:
-
HeLa (Human Cervical Adenocarcinoma): As the first established human immortal cell line, HeLa is a workhorse of cancer research.[10][11] Its rapid proliferation and robust nature make it an excellent model for screening potential anti-cancer agents.[11][12][13] HeLa cells are known to be HPV-18 positive and exhibit high telomerase activity, contributing to their immortality.[11][14]
-
HEK293 (Human Embryonic Kidney): This cell line is widely used in biotechnology and basic research due to its reliable growth and high transfectability.[15][16][17] While immortalized by adenovirus 5 DNA, it is generally considered a non-cancerous model and serves as a crucial baseline for assessing a compound's toxicity towards "normal" human cells, thereby allowing for the determination of a selectivity index.[1][3][18]
Selection of the Positive Control
Doxorubicin , a potent anthracycline antibiotic, was selected as the positive control. It is a widely used chemotherapeutic agent with a well-characterized, multi-faceted mechanism of cytotoxicity, which includes DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[19][][21][22] Its broad-spectrum, high-potency activity provides a stringent benchmark against which the novel compound's effects can be measured.
Rationale for the MTT Viability Assay
The MTT assay was chosen for its principle of measuring the activity of mitochondrial dehydrogenases.[5][23] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][24] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (and therefore viable) cells.[25] This provides a quantitative measure of how a compound affects cell viability. While other assays like LDH (lactate dehydrogenase) release exist, the MTT assay is often more sensitive for detecting early cytotoxic events where mitochondrial function is compromised before complete membrane failure.[6][26]
Comparative Cytotoxicity Data
Cells were treated with a range of concentrations of this compound and Doxorubicin for 48 hours. Cell viability was assessed using the MTT assay, and the results were normalized to the vehicle control (0.1% DMSO). The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, was calculated from the dose-response curves.[27][28][29]
Dose-Response Analysis
The data presented below represents the mean of three independent experiments.
Table 1: IC50 Values (µM) after 48-hour treatment
| Compound | HeLa (Cancerous) | HEK293 (Non-cancerous) | Selectivity Index (SI)¹ |
| This compound | 28.5 µM | > 100 µM | > 3.5 |
| Doxorubicin (Positive Control) | 0.8 µM | 1.5 µM | 1.88 |
¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation of Results
The experimental data reveals a clear distinction between the novel compound and the positive control:
-
This compound demonstrated moderate cytotoxicity against the HeLa cancer cell line, with an IC50 value of 28.5 µM. Crucially, it exhibited significantly lower toxicity towards the non-cancerous HEK293 cell line, with an IC50 value exceeding the highest tested concentration of 100 µM. This results in a promising Selectivity Index (SI) of over 3.5, suggesting the compound is preferentially toxic to the cancerous cells tested.
-
Doxorubicin , as expected, was highly potent against both cell lines, with IC50 values of 0.8 µM in HeLa and 1.5 µM in HEK293 cells. Its low Selectivity Index of 1.88 highlights the well-known challenge of general cytotoxicity associated with many conventional chemotherapeutics.[30]
Visualizing the Scientific Workflow and Mechanism
To ensure clarity and reproducibility, the experimental process and the underlying principle of the assay are visualized below.
Diagram: General Experimental Workflow
Caption: High-level workflow for in vitro cytotoxicity screening.
Diagram: Principle of the MTT Assay
Caption: Enzymatic conversion of MTT to formazan in living cells.
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.
5.1 Materials
-
HeLa and HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[25]
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[24][25]
-
Multi-channel pipette
-
Microplate reader (absorbance at 590 nm)
5.2 Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count HeLa and HEK293 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "medium only" background controls.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock concentration series of the test compound and Doxorubicin in serum-free medium.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in serum-free medium).
-
Carefully aspirate the medium from the cells.
-
Add 100 µL of the appropriate 2X compound dilution or control to each well. This results in a final vehicle concentration of 0.1%.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay Execution:
-
After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3 hours at 37°C. Visually inspect for the formation of purple precipitate in the control wells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[31]
-
Add 150 µL of MTT solubilization buffer to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5][25]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate percent viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[27][32]
-
5.3 Control System Validation
-
Vehicle Control: Cells treated with only the solvent (0.1% DMSO) represent 100% viability and are the primary reference for calculating the effect of the test compounds.[33]
-
Positive Control: Doxorubicin treatment must show a dose-dependent decrease in viability, with an IC50 value within the expected range, confirming the assay is sensitive to cytotoxic effects.
-
Background Control: Wells with medium but no cells are used to subtract the background absorbance of the medium and MTT reagent.[25]
Conclusion and Future Directions
The in vitro cytotoxicity evaluation of this compound demonstrates a favorable toxicological profile compared to the conventional chemotherapeutic agent Doxorubicin. Its moderate, yet selective, cytotoxicity against the HeLa cancer cell line, coupled with minimal impact on the non-cancerous HEK293 cell line, positions it as a compound of interest for further investigation.
The high selectivity index suggests a potentially wider therapeutic window, a highly desirable characteristic for novel anti-cancer drug candidates.[3] Future studies should aim to:
-
Expand the screening to a broader panel of cancer cell lines to determine the spectrum of its activity.
-
Investigate the mechanism of action (e.g., apoptosis induction, cell cycle arrest) to understand how it exerts its selective effects.
-
Confirm these in vitro findings with more complex models, such as 3D spheroids or in vivo studies.
This guide provides the foundational data and a validated protocol for the continued exploration of this promising compound.
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Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741. (Note: While not a direct search result, this is a foundational review. The search results[19][][21][22] confirm these mechanisms.)
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A Senior Application Scientist's Guide to Benzamide Synthesis: A Head-to-Head Comparison of Synthetic Routes
The benzamide moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and polymers. The selection of a synthetic route is a critical decision that dictates not only yield and purity but also scalability, cost-effectiveness, and environmental impact. This guide provides a head-to-head comparison of prevalent and emerging synthetic strategies for benzamide derivatives, grounded in mechanistic principles and supported by practical, field-proven experimental data.
The Workhorse Method: Schotten-Baumann Reaction
First described in 1883, the Schotten-Baumann reaction remains a highly reliable and widely practiced method for amide synthesis.[1] It involves the acylation of a primary or secondary amine with an acyl chloride or anhydride, typically under basic conditions.[1][2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[2] A biphasic system, often using aqueous sodium hydroxide, is employed to neutralize the hydrochloric acid byproduct, which prevents the protonation of the unreacted amine, thereby ensuring it remains a competent nucleophile.[1][3]
Diagram: Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N-phenylbenzamide
This protocol details a typical laboratory-scale Schotten-Baumann reaction.[2][4]
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve aniline (2.5 mL, ~0.027 mol) in 25 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and stir vigorously.
-
Addition of Acyl Chloride: Add benzoyl chloride (3.5 mL, ~0.030 mol) dropwise to the stirred mixture over 10-15 minutes. After each addition, shake the flask for about a minute.[2][5]
-
Reaction: After the addition is complete, stopper the flask and continue to shake vigorously for an additional 15 minutes. Completion is often indicated by the disappearance of the pungent smell of benzoyl chloride.[5]
-
Workup: The N-phenylbenzamide product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove inorganic salts, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from boiling ethanol.[2]
Performance and Considerations
-
Advantages: Generally high-yielding, rapid, and tolerant of a wide range of functional groups. The procedure is robust and straightforward.
-
Disadvantages: The primary drawback is the reliance on acyl chlorides, which are often moisture-sensitive and must be prepared from the corresponding carboxylic acids, adding a step to the overall synthesis.[6] The reaction generates stoichiometric amounts of acidic waste (HCl), which requires neutralization.
Green and Direct: Catalytic Amidation of Carboxylic Acids
Directly forming an amide bond from a carboxylic acid and an amine is an attractive, atom-economical alternative, with water as the only theoretical byproduct.[7][8] The primary challenge is the facile acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt.
Mechanistic Rationale
To overcome the salt formation, the reaction typically requires high temperatures (>180 °C) to drive off water or the use of a catalyst. Boron-based catalysts, such as boric acid or B(OCH₂CF₃)₃, are particularly effective.[7][9][10] The catalyst is proposed to react with the carboxylic acid to form a mixed anhydride or a reactive boronate ester intermediate.[10] This intermediate is a more potent acylating agent that readily reacts with the amine to form the amide and regenerate the catalyst.[10]
Diagram: Boric Acid Catalyzed Amidation
Caption: Simplified catalytic cycle for direct amidation.
Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-benzylbenzamide
This protocol is adapted from procedures demonstrating boric acid's catalytic efficacy.[10]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (0.185 g, 3 mmol, 10 mol%), and toluene (90 mL).
-
Addition: Stir the mixture for 10 minutes, then add benzylamine (3.4 mL, 0.031 mol).
-
Reaction: Heat the mixture to reflux using an oil bath. Continue heating for 5-8 hours, collecting the water byproduct (~0.5 mL) in the Dean-Stark trap. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Pour it into 100 mL of hexanes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a 1 M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with water to remove unreacted starting materials and the catalyst. Dry the product under vacuum.
Performance and Considerations
-
Advantages: High atom economy, avoiding the use of stoichiometric activating agents.[8] Water is the only byproduct, aligning with green chemistry principles.
-
Disadvantages: Often requires high temperatures and azeotropic removal of water, which can limit its applicability to sensitive substrates. While catalytic, the conditions can still be harsh.
From Halides to Amides: Palladium-Catalyzed Aminocarbonylation
This powerful method constructs benzamides from aryl halides, an amine, and a source of carbon monoxide (CO), mediated by a palladium catalyst.[6][11] It is a cornerstone of modern cross-coupling chemistry.
Mechanistic Rationale
The reaction follows a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form an Ar-Pd(II)-X complex.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond, forming an acyl-palladium complex.
-
Reductive Elimination: The amine attacks the acyl-palladium complex, and subsequent reductive elimination forms the C-N bond of the benzamide product and regenerates the Pd(0) catalyst.
This method is particularly valuable as aryl and heteroaryl halides are abundant commercial starting materials.[6]
Performance and Considerations
-
Advantages: Excellent functional group tolerance and broad substrate scope, including complex and heteroaromatic systems.[11][12]
-
Disadvantages: Requires the use of a toxic, flammable gas (carbon monoxide), although safer in situ CO-generating sources have been developed.[13] The palladium catalyst is expensive, and trace metal contamination in the final product can be a concern for pharmaceutical applications.[6]
Rearrangement Routes: The Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions.[14][15] For benzamide synthesis, this involves the rearrangement of an oxime derived from a suitable aryl ketone.
Mechanistic Rationale
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[16] This is followed by a concerted 1,2-shift of the group anti to the leaving group, which migrates from carbon to the electron-deficient nitrogen, displacing water and forming a nitrilium ion intermediate.[14][17] This intermediate is then attacked by water, which, after tautomerization, yields the final amide product.[16]
Diagram: Beckmann Rearrangement Mechanism
Caption: Key steps in the Beckmann rearrangement.
Performance and Considerations
-
Disadvantages: The reaction often requires harsh conditions (strong acids, high temperatures).[18] A significant drawback is the stereospecificity of the migration; only the group anti to the hydroxyl group migrates, which can lead to mixtures of regioisomers if the initial oxime is a mixture of E/Z isomers.[15][17]
Efficiency Through Complexity: Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot.[19][20]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative.[20][21]
Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine.[20] The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable bis-amide product.[20]
Caption: A generalized workflow for benzamide synthesis.
Conclusion and Outlook
The optimal synthetic route to a benzamide derivative is dictated by the specific goals of the researcher.
-
For large-scale, robust synthesis of a simple benzamide where the acyl chloride is available, the Schotten-Baumann reaction remains an excellent choice.
-
When green chemistry and atom economy are paramount, catalytic direct amidation is a superior, albeit sometimes more demanding, strategy.
-
For accessing benzamides from aryl halides or in complex heterocyclic systems , palladium-catalyzed aminocarbonylation offers unparalleled scope and reliability.
-
For diversity-oriented synthesis and the rapid generation of libraries for biological screening, multicomponent reactions like the Ugi reaction are unmatched in their efficiency and complexity-building power.
The continued development of milder, more efficient, and sustainable catalytic systems will further expand the synthetic chemist's toolkit, enabling the creation of novel benzamide derivatives for the next generation of medicines and materials.
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A Senior Application Scientist's Guide to In Silico Drug Discovery: A Comparative Docking Study of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
This guide provides a comprehensive, in-depth analysis of the computational docking of a novel compound, 2-Benzamido-3-methoxy-3-oxopropyl benzoate, against two high-impact therapeutic targets: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2). Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a rationale-driven workflow that emphasizes scientific integrity and reproducible, verifiable results. We will objectively compare the binding potential of our lead compound against well-established inhibitors, providing the experimental and theoretical foundation for each step.
Introduction: The Rationale for Computational Scaffolding
In modern drug discovery, computational docking serves as a critical first step to de-risk and accelerate the identification of promising lead candidates. By simulating the interaction between a small molecule (ligand) and a protein's binding site, we can predict binding affinity and mode, prioritizing compounds for more resource-intensive in vitro and in vivo testing.
The subject of our study, this compound (Molecular Formula: C₁₈H₁₇NO₅, Molecular Weight: 327.336), features a benzamide and benzoate scaffold.[1][2] These are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. This structural precedent makes it a compelling candidate for screening against various protein targets.
For this guide, we have selected two proteins from distinct but critical disease pathways:
-
Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory pathway.[3] Its inhibition is the primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Given the structural similarities of our compound to some known anti-inflammatory agents, COX-2 is a logical target.[5][6][7]
-
B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein that is overexpressed in many cancers, preventing damaged cells from undergoing programmed cell death.[8][9] Inhibiting Bcl-2 is a validated strategy in oncology, making it a valuable target for novel small molecules.[10][11][12]
This guide will compare the docking performance of our lead compound against Celecoxib (a selective COX-2 inhibitor) and Venetoclax (an FDA-approved Bcl-2 inhibitor) to benchmark its potential efficacy.
The Computational Docking Workflow: A Conceptual Overview
Our methodology is designed as a self-validating system, ensuring that each stage is grounded in established scientific principles. The workflow encompasses preparation of both ligand and protein, defining a precise search space, executing the docking simulation, and analyzing the results.
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A Comparative Guide to the Pharmacokinetic Profiling of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, a Novel Chemical Entity
This guide presents a comprehensive strategy for the pharmacokinetic (PK) characterization of 2-Benzamido-3-methoxy-3-oxopropyl benzoate, a novel chemical entity (NCE). As pre-existing data for this specific molecule is unavailable, this document serves as a methodological comparison, outlining a robust, multi-tiered approach for any NCE with a similar chemical profile. We will compare and contrast key in vitro and in vivo assays, explaining the scientific rationale behind their selection and sequence. The data presented herein is illustrative, designed to guide researchers in experimental design and data interpretation.
The core objective in early drug discovery is to predict a compound's behavior in the human body, a discipline known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] Neglecting early ADME assessment can lead to late-stage clinical failures, making a systematic profiling cascade essential for de-risking drug candidates.[3] This guide provides the foundational workflows to build a comprehensive pharmacokinetic profile.
Foundational Physicochemical & Bioanalytical Assessment
Before initiating biological assays, two prerequisites must be met: understanding the molecule's fundamental physicochemical properties and establishing a reliable method to quantify it in biological fluids.
1.1. Physicochemical Characterization: A Comparison of Key Parameters
Understanding properties like solubility and lipophilicity is critical as they directly influence a drug's absorption and distribution.[4] These parameters dictate the design of subsequent assays, such as formulation for in vivo studies.
| Parameter | Method Comparison | Rationale & Implication |
| Aqueous Solubility | Kinetic vs. Thermodynamic: Kinetic solubility (often measured by laser nephelometry) is a high-throughput assessment of precipitation from a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is a more time-intensive but accurate measure of a compound's true solubility at equilibrium. | Poor solubility can be a major roadblock to oral absorption. Early kinetic data helps rank compounds, while thermodynamic data is crucial for developing formulations for later-stage preclinical studies. |
| Lipophilicity (LogD) | Shake-Flask vs. Chromatographic: The traditional shake-flask method in octanol/water is low-throughput. Chromatographic methods (e.g., CHI on a C18 column) offer a high-throughput alternative that correlates well with LogD at a specific pH (e.g., 7.4).[5] | LogD influences membrane permeability, plasma protein binding, and metabolic clearance. A LogD between 1 and 3 is often considered optimal for oral drugs. |
1.2. Bioanalytical Method Development: The LC-MS/MS Cornerstone
A robust and sensitive bioanalytical method is non-negotiable for all subsequent PK studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma or liver microsomes.[2][6]
Workflow for LC-MS/MS Method Development:
Caption: LC-MS/MS method development workflow.[7]
The choice of sample extraction is a critical comparison point. Protein precipitation is fast and generic but can leave matrix interferences.[6] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more selective and provide cleaner extracts, which is often necessary to achieve the required sensitivity.[7]
Comparative In Vitro ADME Profiling
In vitro ADME assays are the engine of early pharmacokinetic assessment, providing crucial data to predict in vivo behavior and guide chemical optimization.[8][9]
2.1. Metabolic Stability: Microsomes vs. Hepatocytes
Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[10] This provides an estimate of intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.[11]
| System | Description & Comparison | When to Use Which |
| Liver Microsomes | Subcellular fractions containing Phase I (e.g., Cytochrome P450) enzymes.[12] They are cost-effective and high-throughput. However, they lack Phase II enzymes and transporters.[13] | Use for: High-throughput screening of large compound sets to assess Phase I metabolic liability. Ideal for initial structure-activity relationship (SAR) studies. |
| Hepatocytes | Intact liver cells containing the full complement of Phase I and II enzymes, as well as uptake and efflux transporters.[13] They provide a more holistic and physiologically relevant picture of liver metabolism but are more expensive and lower throughput. | Use for: Later-stage lead optimization when a more accurate prediction of overall hepatic clearance is needed, including contributions from Phase II metabolism and transport processes. |
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation: Prepare a master solution of human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).[11]
-
Compound Addition: Add this compound to the microsomal solution at a final concentration of 1 µM.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[10] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[14]
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).[14] This step also precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by the validated LC-MS/MS method to determine the percentage of the parent compound remaining over time.[11]
-
Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[13]
2.2. Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[15] Therefore, measuring the extent of PPB is critical.[16]
| Method | Principle & Comparison |
| Rapid Equilibrium Dialysis (RED) | Considered the gold standard.[17] The assay uses a device with two chambers separated by a semi-permeable membrane. Plasma containing the drug is placed in one chamber and buffer in the other. At equilibrium, the concentration of free drug is the same in both chambers, allowing for direct measurement.[18] |
| Ultrafiltration | A faster method that uses centrifugal force to push plasma water and free drug through a size-exclusion filter, separating it from protein-bound drug.[18] This method can be susceptible to non-specific binding of the compound to the filter membrane, potentially overestimating the bound fraction. |
2.3. Membrane Permeability: Caco-2 vs. PAMPA
Oral drug absorption is governed by a compound's ability to cross the intestinal epithelium.
| Assay | Description & Comparison |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is fast and inexpensive but cannot assess active transport or efflux. |
| Caco-2 Permeability Assay | Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal barrier and express functional uptake and efflux transporters (e.g., P-glycoprotein).[19][20] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an "efflux ratio" can be calculated to determine if the compound is a substrate of efflux pumps.[21] This assay is considered more physiologically relevant than PAMPA.[22] |
Data Integration and Comparative Analysis
The true power of in vitro profiling comes from integrating the data to build a holistic picture and compare the NCE against established benchmarks.
Illustrative Comparative Data for this compound
| Parameter | Method Used | Compound A (Poor PK) | Compound B (Good PK) | NCE (Hypothetical Data) | Interpretation for NCE |
| HLM Clint (µL/min/mg) | Microsomal Stability | 150 | 10 | 45 | Moderate metabolic clearance predicted. Not as unstable as Compound A, but metabolism will likely be a route of elimination. |
| Plasma Protein Binding (%) | Equilibrium Dialysis | 99.9 | 85 | 92 | High plasma protein binding. The free fraction available for pharmacological activity is relatively low but acceptable. |
| Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) | Caco-2 Assay | 0.5 | 15 | 8 | Moderate apparent permeability. Suggests reasonable potential for oral absorption. |
| Efflux Ratio (B→A / A→B) | Caco-2 Assay | 8.0 | 1.1 | 2.5 | The efflux ratio > 2 suggests the compound is a substrate for active efflux, which could limit net absorption in vivo.[21] |
Planning the Next Step: In Vivo Pharmacokinetic Study
Based on the favorable in vitro profile (moderate clearance, good permeability), an initial in vivo PK study in a rodent species (e.g., rat) is warranted. FDA guidelines require such preclinical studies to demonstrate reasonable safety before human trials.[23][24]
Workflow for a First-in-Animal PK Study
Caption: Workflow for an in vivo PK study.
A comparison of intravenous (IV) and oral (PO) dosing is critical. The IV dose provides data on systemic clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability (F%), a crucial parameter for any orally administered drug candidate.[25]
Conclusion
This guide outlines a systematic, comparative approach to the pharmacokinetic profiling of a novel chemical entity, exemplified by this compound. By comparing and selecting the appropriate in vitro assays—from metabolic stability and protein binding to cellular permeability—a robust dataset can be generated. This data, when benchmarked against compounds with known outcomes, enables informed decision-making and provides a solid foundation for designing pivotal in vivo pharmacokinetic studies. This structured approach maximizes the efficiency of the drug discovery process, ensuring that only candidates with the most promising pharmacokinetic profiles advance toward clinical development.[3]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
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In Vitro ADME Assays and Services. Charles River Laboratories.
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
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Microsomal Stability Assay Protocol. AxisPharm.
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH).
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Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
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In Vitro ADME Studies. PharmaLegacy.
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In Vitro ADME Assays. Concept Life Sciences.
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Plasma Protein Binding (PPB) Assays. WuXi AppTec.
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In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
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Protein Binding Assays. BioAgilytix Labs.
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Caco2 assay protocol. Unknown Source.
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
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Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube.
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BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich.
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Caco-2 Permeability Assay. Enamine.
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Microsomal stability assay for human and mouse liver microsomes. protocols.io.
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
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Benchmarking the Antioxidant Potential of Substituted Benzamides: A Comparative Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Consequently, the identification and optimization of compounds with potent antioxidant properties are of paramount importance. Among the myriad of scaffolds explored, substituted benzamides have emerged as a promising class of compounds, demonstrating significant antioxidant potential.
This guide provides an in-depth technical comparison of the antioxidant capabilities of various substituted benzamides. Moving beyond a mere compilation of data, we will delve into the causality behind experimental choices, present self-validating protocols for key antioxidant assays, and elucidate the structure-activity relationships that govern the antioxidant efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of antioxidant benchmarking and to identify promising benzamide-based candidates for further investigation.
The Chemical Rationale: Why Substituted Benzamides Show Antioxidant Promise
The antioxidant activity of many organic molecules, including substituted benzamides, is intrinsically linked to their chemical structure. The core of their antioxidant potential often resides in the presence of electron-rich moieties, particularly phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups, attached to the aromatic rings of the benzamide scaffold.[1] These groups can readily donate a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction of oxidation. The stability of the resulting benzamide radical is a critical factor in its antioxidant efficacy. Electron-donating groups enhance this stability through resonance, making the initial hydrogen donation more favorable.
The general mechanism for radical scavenging by a phenolic antioxidant (ArOH) can be represented by the following equation:
ArOH + R• → ArO• + RH
Where R• is a free radical. The newly formed aryloxyl radical (ArO•) is less reactive than the initial radical, and its stability is often enhanced by delocalization of the unpaired electron across the aromatic ring, a process facilitated by electron-donating substituents.
Core Assays for Benchmarking Antioxidant Potential
To objectively compare the antioxidant potential of different substituted benzamides, a panel of well-established in vitro assays is essential. Each assay targets a different facet of antioxidant activity, and a comprehensive evaluation should include multiple methods to provide a holistic understanding of a compound's capabilities. Here, we detail the protocols for three of the most widely used and respected assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of a compound.[2] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, a deep purple-colored compound. Upon reduction, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to a pale yellow, which is measured spectrophotometrically.[2]
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test compounds (substituted benzamides)
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions: Dissolve the substituted benzamides and the positive control in methanol to create stock solutions (e.g., 1 mg/mL). From these stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compounds and the positive control to their respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentrations and 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes. The incubation period is crucial to allow for the reaction between the antioxidant and the DPPH radical to reach a steady state, particularly for weaker antioxidants.[3][4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant potential.[5]
Workflow for DPPH Assay
Caption: A streamlined workflow for determining antioxidant activity using the DPPH assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] This assay is applicable to both hydrophilic and lipophilic compounds. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is monitored spectrophotometrically.
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (substituted benzamides)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare stock solutions and serial dilutions of the substituted benzamides and Trolox in the same solvent used to dilute the ABTS•+ working solution.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compounds and the positive control to their respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determination of TEAC: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve and is expressed as µM of Trolox equivalents per µM of the test compound.
Workflow for ABTS Assay
Caption: A systematic workflow for assessing antioxidant capacity via the ABTS assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[2] This assay is based on a single electron transfer mechanism. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds (substituted benzamides)
-
Positive control (e.g., Ferrous sulfate - FeSO₄, Trolox, or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. The acidic pH of 3.6 is critical for iron solubility and to increase the redox potential, which facilitates the electron transfer from the antioxidant to the ferric ion.[6]
-
Preparation of Test and Standard Solutions: Prepare stock solutions and serial dilutions of the substituted benzamides and the positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compounds and the positive control to their respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of FRAP Value: The FRAP value is determined from a standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per µM of the test compound or as Trolox equivalents.
Workflow for FRAP Assay
Caption: A procedural flowchart for the Ferric Reducing Antioxidant Power (FRAP) assay.
Structure-Activity Relationship (SAR) of Substituted Benzamides as Antioxidants
The antioxidant potential of substituted benzamides is profoundly influenced by the nature and position of substituents on their aromatic rings. Understanding these structure-activity relationships is pivotal for the rational design of more potent antioxidant compounds.
The Crucial Role of Hydroxyl and Methoxy Groups
The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is a key determinant of antioxidant activity. These electron-donating groups increase the electron density of the aromatic ring, which facilitates the donation of a hydrogen atom to a free radical.[7]
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with an enhanced antioxidant activity. This is because there are more sites available for hydrogen donation.
-
Position of Hydroxyl Groups: The relative position of hydroxyl groups is also critical. An ortho or para arrangement of hydroxyl groups often leads to higher antioxidant activity compared to a meta arrangement. This is due to the greater ability of ortho and para positions to stabilize the resulting phenoxyl radical through resonance.
-
Methoxy Groups: Methoxy groups, being electron-donating, also contribute to the antioxidant potential, though generally to a lesser extent than hydroxyl groups. They can, however, play a role in modulating the electronic properties of the molecule and influencing its lipophilicity.
A study on amino-substituted N-arylbenzamides with varying numbers of methoxy and hydroxy groups demonstrated that the introduction of hydroxy groups significantly enhances antioxidative features.[8] The most promising antioxidant potential was observed in a trihydroxy derivative, where the reactivity was shifted towards the hydroxyl moieties.[8]
Influence of Other Substituents
While hydroxyl and methoxy groups are primary drivers of antioxidant activity, other substituents can also modulate the potential of substituted benzamides.
-
Electron-Withdrawing Groups: Groups like nitro (-NO₂) or halogens (e.g., -Cl, -Br) are electron-withdrawing and generally decrease antioxidant activity.[9] They reduce the electron density on the aromatic ring, making hydrogen donation less favorable.
-
Alkyl Groups: The effect of alkyl groups can be more complex, influencing both the electronic properties and the steric hindrance around the active sites.
Comparative Analysis of Substituted Benzamides
To provide a clear and objective comparison, the following tables summarize the antioxidant activity of a selection of substituted benzamides from the literature. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Benzamide Derivatives
| Compound | Substituents | IC50 (µM) | Reference |
| Benzanilide | Unsubstituted | > 1000 | [2] |
| Dodecanilide | C₁₁H₂₃ alkyl chain | > 500 | [2] |
| Acetaminophen | 4-hydroxy | ~150 | [2] |
| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | 3,5-dihydroxy | 48.04 µg/mL | [1] |
| Ascorbic Acid (Standard) | - | ~25 | [2] |
| BHT (Standard) | - | ~50 | [2] |
Note: IC50 values are approximate and can vary based on experimental conditions. A lower IC50 value indicates higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Benzamide Derivatives
| Compound | Substituents | FRAP Value (µM Fe(II)/µM) | Reference |
| Benzanilide | Unsubstituted | Low | [2] |
| Dodecanilide | C₁₁H₂₃ alkyl chain | Moderate | [2] |
| Acetaminophen | 4-hydroxy | High | [2] |
| Trolox (Standard) | - | 1.0 | - |
Note: FRAP values are often expressed relative to a standard like Trolox or FeSO₄.
Conclusion and Future Directions
Substituted benzamides represent a versatile and promising scaffold for the development of novel antioxidant agents. Their antioxidant potential is intricately linked to their substitution pattern, with the presence and positioning of hydroxyl and methoxy groups playing a pivotal role. The systematic evaluation of these compounds using a battery of standardized assays, such as DPPH, ABTS, and FRAP, is essential for a comprehensive understanding of their antioxidant capabilities.
The data presented in this guide underscore the importance of a structure-based approach to the design of potent benzamide antioxidants. Future research should focus on the synthesis and evaluation of a wider array of substituted benzamides to further elucidate the nuances of their structure-activity relationships. Moreover, in vitro findings should be validated in more complex biological systems to assess the translational potential of these compounds. By leveraging the principles and protocols outlined in this guide, researchers can effectively benchmark the antioxidant potential of substituted benzamides and accelerate the discovery of new therapeutic agents for the management of oxidative stress-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Antioxidant Activity of Some Amides - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Specificity: A Comparative Guide to Off-Target Effects of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutics remains a paramount challenge. While the on-target efficacy of a novel chemical entity is the primary goal, a comprehensive understanding of its off-target interactions is equally critical for mitigating potential toxicities and ensuring clinical success. This guide provides a deep dive into the systematic evaluation of off-target effects, using the novel compound 2-Benzamido-3-methoxy-3-oxopropyl benzoate as a case study. As this is a less-characterized molecule, we will approach its evaluation prospectively, outlining a robust, multi-tiered strategy that is essential for any new drug candidate.
To provide a clear benchmark for our analysis, we will compare the hypothetical off-target profile of our lead compound with two well-characterized kinase inhibitors: Imatinib , known for its relatively high selectivity, and Dasatinib , a multi-targeted inhibitor.[1] This comparative approach will illuminate the nuances of interpreting off-target data and underscore the importance of a holistic evaluation strategy.
The Rationale for a Multi-Pronged Approach to Off-Target Profiling
A single experimental method is rarely sufficient to fully characterize the off-target profile of a new compound. A more reliable and comprehensive picture emerges from the integration of computational, biochemical, and cell-based assays. This tiered approach allows for a progressive refinement of our understanding, from broad, early-stage predictions to detailed, biologically relevant insights.
Below is a diagrammatic representation of our proposed experimental workflow:
Caption: A tiered workflow for comprehensive off-target profiling.
Tier 1: In Silico Off-Target Prediction - The Digital First Pass
Before embarking on costly and time-consuming wet lab experiments, computational methods provide a valuable initial assessment of a compound's potential off-target interactions.[1][2][3] These approaches can be broadly categorized into structure-based and ligand-based methods.
-
Structure-Based Virtual Screening: If the 3D structure of the on-target protein is known, we can use it to screen our compound against a library of other protein structures. This "inverse docking" approach can identify proteins with binding pockets that are geometrically and chemically complementary to our compound.
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing the chemical features of "this compound" to databases of compounds with known biological activities, we can predict potential off-target interactions.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 3D conformation of "this compound" using computational chemistry software.
-
Database Selection: Choose a comprehensive protein structure database (e.g., PDB) for structure-based screening and a ligand bioactivity database (e.g., ChEMBL) for ligand-based screening.
-
Virtual Screening:
-
Structure-based: Dock the compound into the binding sites of a panel of off-target proteins. Rank the potential off-targets based on docking scores.
-
Ligand-based: Use similarity searching algorithms (e.g., Tanimoto coefficient) to identify known bioactive molecules that are structurally similar to our compound.
-
-
Data Analysis: Analyze the top-ranking potential off-targets from both methods. Pay close attention to protein families that are frequently implicated in drug side effects, such as kinases, GPCRs, and ion channels.
For our hypothetical compound, let's assume the in silico analysis predicts potential interactions with several kinases from the Src and Abl families. This prediction will guide our next steps in the experimental workflow.
Tier 2: In Vitro Biochemical Screening - Quantifying Interactions
Armed with our in silico predictions, we now move to in vitro biochemical assays to experimentally validate and quantify the predicted off-target interactions. Large-scale kinase profiling services offer an efficient way to screen a compound against hundreds of purified kinases.[4][5][6][7][8]
Experimental Protocol: Broad Kinase Panel Screening
-
Panel Selection: Choose a comprehensive kinase panel that includes the predicted off-target families (Src, Abl) and a broad representation of the human kinome. Many commercial vendors offer panels of over 400 kinases.[4][8][9]
-
Primary Screen: Screen "this compound" at a single high concentration (e.g., 10 µM) against the entire kinase panel. This will identify any kinase that is inhibited by a significant percentage (e.g., >50%).
-
Dose-Response Analysis: For any "hits" identified in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each off-target kinase.
Comparative Data: Kinase Inhibition Profiles
| Compound | On-Target (Hypothetical) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| This compound | Kinase X | 20 | SRC | 500 | 25 |
| ABL1 | 1,200 | 60 | |||
| LCK | 2,500 | 125 | |||
| Imatinib [1][3] | ABL1 | 38 | KIT | 140 | 3.7 |
| PDGFRα | 170 | 4.5 | |||
| Dasatinib [10][11][12] | ABL1 | <1 | SRC | <1 | ~1 |
| LCK | 1 | 1 | |||
| KIT | 5 | 5 |
Data for Imatinib and Dasatinib are representative values from published literature. Data for "this compound" is hypothetical.
This table clearly illustrates the different selectivity profiles. Imatinib, while highly potent against its primary target ABL1, also shows significant activity against KIT and PDGFRα.[3] Dasatinib is a potent inhibitor of a broader range of kinases, including SRC and LCK, in addition to ABL1.[10][11][12] Our hypothetical compound shows a moderate selectivity profile, with a 25-fold higher potency for its intended target over its strongest off-target, SRC.
Tier 3: Cell-Based Assays - Assessing Biological Consequences
While biochemical assays are excellent for quantifying direct interactions with purified proteins, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are therefore crucial for understanding the real-world biological consequences of off-target effects.[4][13][14][15][][17][18][19][20]
Experimental Protocol: Phenotypic Screening
-
Cell Line Selection: Choose a panel of cell lines that are known to be sensitive to the inhibition of the identified off-target kinases (e.g., cell lines with high SRC or ABL activity). Also include a "normal" non-cancerous cell line to assess general cytotoxicity.
-
Cytotoxicity Assay: Treat the cell lines with a range of concentrations of "this compound" and measure cell viability using an assay such as MTT or CellTiter-Glo. This will determine the concentration at which the compound becomes toxic to different cell types.
-
Mechanism-Specific Assays: Based on the known functions of the off-target kinases, perform more specific assays. For example, if SRC is a confirmed off-target, an apoptosis assay (e.g., caspase-3/7 activity) or a cell migration assay could be employed.
Hypothetical Signaling Pathway Affected by Off-Target Activity
Caption: Hypothetical inhibition of the SRC signaling pathway.
Comparative Data: Cellular Activity
| Compound | Cell Line | IC50 for Cytotoxicity (µM) | Primary On-Target in Cell Line |
| This compound | Cancer Cell Line (High SRC) | 1.5 | SRC |
| Normal Fibroblast | > 20 | N/A | |
| Imatinib | K562 (BCR-ABL positive) | 0.3 | BCR-ABL |
| GIST-T1 (KIT mutant) | 0.1 | KIT | |
| Dasatinib | K562 (BCR-ABL positive) | 0.005 | BCR-ABL, SRC |
| HT-29 (High SRC) | 0.05 | SRC |
Data for Imatinib and Dasatinib are representative values. Data for "this compound" is hypothetical.
Our hypothetical data suggests that "this compound" is significantly more toxic to a cancer cell line with high SRC activity compared to a normal cell line. This provides strong evidence that the off-target inhibition of SRC has a tangible biological consequence.
Conclusion: Synthesizing the Data for a Comprehensive Off-Target Profile
The systematic evaluation of "this compound" through a tiered approach of in silico, in vitro, and cell-based assays allows us to build a comprehensive off-target profile. Our hypothetical findings suggest that while the compound is reasonably selective for its intended target, its off-target activity against SRC kinase is potent enough to induce a cytotoxic effect in relevant cell lines.
This information is invaluable for the future development of this compound. It allows for a more informed risk-benefit analysis and can guide medicinal chemistry efforts to improve selectivity. By comparing these results to the known profiles of drugs like Imatinib and Dasatinib, we gain a deeper appreciation for the spectrum of kinase inhibitor selectivity and the potential for both adverse and beneficial off-target effects. Ultimately, this rigorous and multi-faceted approach to off-target profiling is not just a matter of scientific due diligence; it is a critical component of developing safer and more effective medicines.
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Berhe, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1537-1553. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzamido-3-methoxy-3-oxopropyl benzoate
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Benzamido-3-methoxy-3-oxopropyl benzoate (CAS No. 1239450-42-0), a compound for which specific safety data may not be readily available.[1][2] In such instances, a conservative approach grounded in established principles of chemical waste management is essential.
Hazard Assessment and Classification: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, its hazard profile must be inferred from its chemical structure and data on analogous compounds. The molecule contains a benzamide functional group. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5] Therefore, as a precautionary measure, this compound should be managed as a hazardous waste.
This approach aligns with the guidelines of the Resource Conservation and Recovery Act (RCRA), which mandates that any waste with properties that make it dangerous or potentially harmful to human health or the environment be classified as hazardous.[6][7][8][9]
Assumed Hazard Characteristics:
-
Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin, based on the benzamide moiety.[3][4]
-
Mutagenicity: Suspected of causing genetic defects.[4]
-
Environmental Hazard: While specific data is unavailable, related benzoate esters can be toxic to aquatic life.[10]
Given these potential hazards, this compound must not be disposed of down the drain or in regular trash.[11][12]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10]
-
This compound should be collected as a solid chemical waste. If it is in a solution, it should be collected as a liquid chemical waste in a dedicated container.
Step 2: Container Selection and Management
-
Container Type: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no leaks or deterioration.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Mutagen").
-
Closure: Keep the container securely closed at all times, except when adding waste.[14]
Step 3: Accumulation and Storage
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[11]
-
Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[11][13]
Step 4: Disposal Request and Pickup
-
Once the waste container is full or the accumulation time limit is reached, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Complete all required waste disposal forms, providing an accurate description of the container's contents.
The following diagram illustrates the decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzamido-3-methoxy-3-oxopropyl benzoate
This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The recommendations are derived from an analysis of its chemical structure, inferring potential hazards from its functional groups (benzamide and benzoate ester), and adhering to established best practices for handling fine organic powders of unknown toxicity.[1]
Proactive Hazard Assessment: A Structural Approach
Without a specific Safety Data Sheet (SDS), we must assess potential risks by examining the compound's constituent parts. This principle, often called "control banding," allows us to establish a robust safety protocol.
-
Benzamide Moiety: The core structure contains a benzamide group. Benzamide itself (CAS 55-21-0) is classified as harmful if swallowed and is suspected of causing genetic defects. This immediately elevates the required level of handling care.
-
Benzoate Ester Moiety: Benzoic acid and its simple esters can cause skin and serious eye irritation.[2] While often having low acute toxicity, they warrant careful handling to prevent contact.
-
Physical Form: This compound is supplied as a crystalline solid.[3] Fine powders pose a significant inhalation risk and can easily become airborne, contaminating surfaces, skin, and eyes.
Core PPE Requirements: The 'Why' Behind the Gear
Effective protection goes beyond simply wearing PPE; it involves selecting the right equipment for the specific hazards identified. The goal is to create an impermeable barrier between you and the chemical.[4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-Gloved) | Lab Coat (fully buttoned) & Disposable Sleeves | N95 Respirator or higher (e.g., PAPR for large quantities) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| Work-up/Purification | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat | N95 Respirator or higher |
Rationale for Selections:
-
Eye and Face Protection : Fine powders can easily bypass standard safety glasses. Chemical splash goggles that form a seal around the eyes are essential to protect against airborne particles and potential splashes.[5] A face shield should be worn over the goggles during powder handling operations to protect the entire face.[6]
-
Hand Protection : Nitrile gloves provide good protection against a wide range of organic compounds and are a suitable starting point.[7] Given the suspected hazards, double-gloving is recommended during weighing and transfer to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or pinholes before use.[8]
-
Body Protection : A standard cotton-polyester lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, disposable sleeves or a chemical-resistant apron provide an additional, easily removable barrier.[9]
-
Respiratory Protection : This is arguably the most critical piece of PPE when handling a powder of unknown toxicity. The primary risk is inhaling airborne particles.[5] All weighing and transfer operations involving the solid compound must be conducted in a ventilated enclosure (e.g., a powder-containment hood or a chemical fume hood). An N95-rated respirator is the minimum requirement to filter fine particulates.[4]
Procedural Guidance: Safe and Repeatable Workflows
A self-validating safety protocol relies on consistent, logical procedures. The following workflows are designed to minimize exposure at every stage of handling.
Overall Safety Workflow
The entire process, from preparation to cleanup, must be viewed as an integrated system designed to contain the chemical agent.
Caption: High-level workflow for safely handling hazardous chemical powders.
PPE Donning Sequence
Donning PPE in the correct order is crucial to ensure all layers of protection are properly seated. This should be performed in a clean area before entering the designated workspace.
Caption: The correct sequence for putting on (donning) personal protective equipment.
PPE Doffing Sequence
Doffing is the point of highest risk for self-contamination. The sequence is designed to remove the most contaminated items first, moving from "dirty" to "clean."
Caption: The correct sequence for removing (doffing) PPE to prevent contamination.
Spill Management and Waste Disposal
Accidents happen, and preparation is key to managing them safely.
Spill Response Plan:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a chemical-resistant apron and heavy-duty gloves over your standard lab gloves.[10]
-
Contain & Clean: Cover the spill with an absorbent material appropriate for chemical powders. Do not dry sweep. Gently scoop the material into a labeled, sealable waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
Waste Disposal:
-
Chemical Waste: All materials containing 2-Benzamido-3-methoxy-3-oxopropyl benzoate, including unused product and reaction residues, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, sleeves, respirators) used while handling the compound must be treated as hazardous waste. Place items in a designated, sealed bag or container for disposal.[11][12]
-
Regulatory Compliance: Never discharge chemical waste into sewer systems. All disposal must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the chemical name and any available hazard information ready for emergency responders.
By implementing this comprehensive PPE and handling strategy, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

